molecular formula C9H7NO2 B181657 4-(Cyanomethyl)benzoic acid CAS No. 50685-26-2

4-(Cyanomethyl)benzoic acid

Cat. No.: B181657
CAS No.: 50685-26-2
M. Wt: 161.16 g/mol
InChI Key: RSGBXCFAYHOKQZ-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBXCFAYHOKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297095
Record name 4-(cyanomethyl)benzoic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50685-26-2
Record name 50685-26-2
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Record name 4-(cyanomethyl)benzoic acid
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Record name 4-(cyanomethyl)benzoic acid
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Foundational & Exploratory

Technical Guide: 4-(Cyanomethyl)benzoic Acid (CAS No. 50685-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyanomethyl)benzoic acid, a versatile chemical intermediate. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as 4-Carboxyphenylacetonitrile, is a bifunctional molecule containing both a carboxylic acid and a nitrile group.[1] These functional groups make it a valuable building block in the synthesis of more complex molecules. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 50685-26-2[1]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 196 °C[1]
Boiling Point (Predicted) 361.6 ± 25.0 °C
Density (Predicted) 1.257 ± 0.06 g/cm³
pKa (Predicted) 4.04 ± 0.10
Appearance Crystalline solid
Solubility Soluble in polar organic solvents like methanol.[3] Limited solubility in water.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common organic synthesis techniques.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyanation: In a round-bottom flask, dissolve methyl 4-(bromomethyl)benzoate in DMSO. Add sodium cyanide portion-wise while stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(cyanomethyl)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with hydrochloric acid until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A Methyl 4-(bromomethyl)benzoate + NaCN in DMSO B Crude Methyl 4-(cyanomethyl)benzoate A->B Cyanation C Hydrolysis with NaOH B->C D Crude this compound C->D Acidification E Recrystallization (Ethanol/Water) D->E F Pure this compound E->F

A flowchart illustrating the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Derivatives of benzoic acid are known to possess a wide range of biological activities. For instance, some benzoic acid derivatives have been investigated for their antifungal properties, targeting enzymes like CYP53.[4] Additionally, derivatives of the structurally related 4-aminobenzoic acid have shown antimicrobial and cytotoxic activities.[5]

While specific biological activity data such as IC50 or Ki values for this compound itself were not found in the reviewed literature, its role as a building block suggests its incorporation into larger molecules that may exhibit significant biological effects.

Potential Screening Workflow for Biological Activity

The following diagram illustrates a general workflow for screening the biological activity of a compound like this compound.

G A This compound B In vitro Enzyme Assays (e.g., Kinases, Proteases) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->C D Antimicrobial Screening (e.g., MIC determination) A->D E Determination of IC50/EC50/MIC B->E C->E D->E F Lead Compound Identification E->F G Signaling Pathway Analysis F->G G cluster_pathway Hypothetical Signaling Pathway A Derivative of This compound B Target Enzyme (e.g., Kinase) A->B Inhibition D Phosphorylated Substrate B->D Catalysis C Substrate C->B E Downstream Signaling Cascade D->E F Cellular Response (e.g., Proliferation, Apoptosis) E->F

References

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Cyanomethyl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its potential applications in research and drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 161.16 g/mol [1]
Molecular Formula C₉H₇NO₂[1]
CAS Number 50685-26-2
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point 361.6 ± 25.0 °C (Predicted)
Density 1.257 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as DMSO and methanol
pKa 4.04 ± 0.10 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from p-toluic acid. The first step involves the radical bromination of the methyl group to form 4-(bromomethyl)benzoic acid, which is then converted to the target compound via a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid [2]

This procedure is adapted from a standard protocol for the radical bromination of toluic acids.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluic acid (4-methylbenzoic acid, 3.00 g, approximately 22 mmol), N-bromosuccinimide (NBS, 4.0 g, approximately 22.5 mmol), and benzoyl peroxide (0.25 g, approximately 1 mmol) as a radical initiator.

  • Solvent Addition: Add chlorobenzene (30 mL) to the flask, ensuring that all solids are washed down from the neck of the flask.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction time begins once the mixture starts to boil. It is advisable to swirl the mixture periodically to ensure proper mixing.

  • Isolation of Crude Product: After 1 hour, cool the flask to room temperature and then further cool it in an ice bath to precipitate the product. Collect the solid by suction filtration and wash it with three 10 mL portions of hexane to remove byproducts.

  • Purification of Crude Product: Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry thoroughly to dissolve the succinimide byproduct. Collect the solid again by suction filtration, wash it with two 15 mL portions of water and then with two 15 mL portions of hexane. Dry the product under suction for at least 10 minutes.

  • Recrystallization: Recrystallize the crude 4-(bromomethyl)benzoic acid from a minimal amount of a suitable solvent like ethyl acetate to obtain the purified product.

Step 2: Synthesis of this compound

This is a general procedure for the cyanation of benzyl halides.

  • Reaction Setup: In a round-bottomed flask, dissolve the purified 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanide Addition: Add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. The cyanide salt should be handled with extreme care in a well-ventilated fume hood due to its high toxicity.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following are the reported NMR data for this compound.[3]

NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR~7.4d2HAromatic CH
~8.0d2HAromatic CH
~4.0s2H-CH₂-CN
~12.5br s1H-COOH
¹³C NMR~25-CH₂-CN
~118-CN
~130Aromatic CH
~131Aromatic CH
~132Aromatic C-COOH
~138Aromatic C-CH₂CN
~167-COOH

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. A general reverse-phase HPLC method for the analysis of benzoic acid derivatives can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[6] Its bifunctional nature allows for diverse chemical modifications. The carboxylic acid group can be converted to esters, amides, or other derivatives, while the cyanomethyl group can participate in various transformations or act as a polar functional group.

Benzoic acid and its derivatives are known to possess a wide range of biological activities, and they are considered important scaffolds in drug discovery.[7] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with therapeutic potential. It can be used in the synthesis of compounds targeting specific enzymes and receptors.[6]

Synthesis Workflow

The following diagram illustrates the synthetic pathway from p-toluic acid to this compound.

Synthesis_Workflow p_toluic_acid p-Toluic Acid bromomethyl_benzoic_acid 4-(Bromomethyl)benzoic Acid p_toluic_acid->bromomethyl_benzoic_acid NBS, Benzoyl Peroxide Chlorobenzene, Reflux cyanomethyl_benzoic_acid This compound bromomethyl_benzoic_acid->cyanomethyl_benzoic_acid NaCN or KCN DMF or DMSO

Caption: Synthetic route to this compound.

Logical Relationship in Drug Discovery

The utility of this compound in drug discovery stems from its role as a versatile building block. The following diagram illustrates its logical position in the early stages of pharmaceutical development.

Drug_Discovery_Logic start_material This compound (Building Block) synthesis Chemical Synthesis & Library Generation start_material->synthesis derivatives Novel Bioactive Derivatives synthesis->derivatives screening High-Throughput Screening derivatives->screening hit_compounds Hit Compounds screening->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: Role in early-phase drug discovery.

References

4-(Cyanomethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1][2]
Melting Point 196 °C[2]
Boiling Point (Predicted) 361.6 ± 25.0 °C[3][4]
Density (Predicted) 1.257 ± 0.06 g/cm³[3]
pKa (Predicted) 4.04 ± 0.10[3]
CAS Number 50685-26-2[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR spectra have been reported for this compound, providing detailed information about its molecular structure.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and carboxylic acid (COOH) groups.[6][7]

  • Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecule's mass-to-charge ratio, confirming its molecular weight.[8][9]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.[10]

Protocol:

  • A small, dry sample of the compound is placed into a capillary tube, which is sealed at one end.[11][12]

  • The capillary tube is attached to a thermometer and placed in a heating bath or a melting point apparatus.

  • The sample is heated slowly and evenly.[10]

  • The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range.[10] For pure compounds, this range is typically narrow.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[13]

Protocol:

  • A known mass of the compound is added to a specific volume of a solvent (e.g., water, ethanol) in a test tube or flask at a controlled temperature.[13][14]

  • The mixture is shaken vigorously to ensure thorough mixing.[14]

  • The process of adding the solute is continued until no more solute dissolves, and a saturated solution is formed.[13]

  • The undissolved solid is separated from the solution, and the concentration of the dissolved solute is determined using an appropriate analytical method.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of molecules.[16]

Protocol:

  • A small amount of the compound is dissolved in a suitable deuterated solvent.[17][18]

  • The solution is placed in a thin NMR tube.[17]

  • The NMR tube is placed into the NMR spectrometer.[18]

  • The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses.[16]

  • The resulting signals are detected, processed, and displayed as a spectrum.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Protocol:

  • The solid sample can be prepared as a KBr disk by mixing it with dry potassium bromide and pressing it into a thin disk.[19] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil).[19][20]

  • The prepared sample is placed in the sample holder of the IR spectrometer.[19]

  • The sample is irradiated with infrared light over a range of frequencies.[21]

  • The instrument records the frequencies at which the light is absorbed, generating the IR spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[9]

Protocol:

  • The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[8]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or electric field.[8]

  • A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualization of Key Molecular Characteristics

The following diagram illustrates the logical relationships between the structural features of this compound and its key physical and chemical properties.

G A This compound C₉H₇NO₂ B Structural Features A->B possesses J Spectroscopic Signatures A->J exhibits C Carboxylic Acid Group (-COOH) B->C D Cyanomethyl Group (-CH₂CN) B->D E Aromatic Ring B->E F Physical Properties C->F influences D->F influences E->F influences G Melting Point (196 °C) F->G H Solubility F->H I pKa (~4.04) F->I K NMR Spectrum J->K L IR Spectrum J->L M Mass Spectrum J->M

Caption: Key characteristics of this compound.

References

4-(Cyanomethyl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as 4-carboxyphenylacetonitrile or 4-carboxybenzyl cyanide, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group.[1] Its chemical structure and properties are summarized below.

Chemical Structure

Caption: Chemical Structure of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 4-Carboxyphenylacetonitrile, 4-Carboxybenzyl cyanide[1]
CAS Number 50685-26-2[2]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 196 °C[1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as DMSO and DMF. Based on the related compound 4-cyanobenzoic acid, it is expected to have some solubility in water, which increases with pH.[3]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-methylbenzoic acid (p-toluic acid). The first step is a radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as benzoyl peroxide (0.05 equivalents) in a suitable solvent like chlorobenzene.

  • Reaction Execution: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Filter the solid and wash with hexane to remove byproducts. The crude product is then washed with water to remove succinimide.

  • Purification: Recrystallize the crude 4-(bromomethyl)benzoic acid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified product.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-(bromomethyl)benzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a round-bottomed flask.

  • Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 equivalents) to the solution. Heat the reaction mixture to 40-50°C and stir for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow

synthesis_workflow start 4-Methylbenzoic Acid step1 Radical Bromination (NBS, Benzoyl Peroxide) start->step1 intermediate 4-(Bromomethyl)benzoic Acid step1->intermediate step2 Nucleophilic Substitution (NaCN or KCN in DMF) intermediate->step2 product This compound step2->product purification Recrystallization product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: Synthesis and Characterization Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data from the literature was not fully accessible, the expected NMR signals for this compound in a solvent like DMSO-d₆ are as follows:

¹H NMR:

  • A broad singlet in the region of 12-13 ppm corresponding to the carboxylic acid proton (-COOH).

  • A singlet around 4.0 ppm for the two protons of the cyanomethyl group (-CH₂CN).

  • Two doublets in the aromatic region (7.4-8.0 ppm), each integrating to two protons, corresponding to the para-substituted benzene ring.

¹³C NMR:

  • A signal for the carboxylic carbon (-COOH) around 167 ppm.

  • Signals for the aromatic carbons between 125-140 ppm.

  • A signal for the nitrile carbon (-C≡N) around 118 ppm.

  • A signal for the methylene carbon (-CH₂CN) around 25 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used for full structural elucidation.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500Broad
C-H (Aromatic) 3100 - 3000Sharp, medium
C≡N (Nitrile) 2260 - 2240Sharp, medium
C=O (Carboxylic Acid) 1710 - 1680Strong, sharp
C=C (Aromatic) 1600 - 1450Medium to weak
C-O (Carboxylic Acid) 1320 - 1210Strong
O-H bend (Carboxylic Acid) 960 - 900Broad, medium

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. Common fragmentation patterns would include the loss of the carboxyl group (-COOH, m/z = 45) and cleavage of the cyanomethyl group.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways directly associated with this compound. However, various derivatives of benzoic acid are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. The presence of both a carboxylic acid and a nitrile group in this compound makes it an interesting candidate for further investigation in drug discovery and development as a scaffold or pharmacophore.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood.

References

A Technical Guide to 4-(Cyanomethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a substituted benzoic acid derivative, serves as a critical building block in the synthesis of various organic molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a cyanomethyl group, allows for versatile chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synonyms, chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of Very Late Antigen-4 (VLA-4) antagonists.

Synonyms and Chemical Properties

This compound is known by several other names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for clear identification and sourcing.

Synonym Type Synonym
IUPAC Name This compound
CAS Number 50685-26-2[1]
Other Names 4-Carboxyphenylacetonitrile
p-(Cyanomethyl)benzoic acid
α-Cyano-p-toluic acid
Benzoic acid, 4-(cyanomethyl)-

The key chemical and physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Property Value
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 208-212 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from 4-(bromomethyl)benzoic acid via a nucleophilic substitution reaction with a cyanide salt. A detailed experimental protocol for a key precursor, 4-(bromomethyl)benzoic acid, is provided below, which can be adapted for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic acid

This protocol describes the radical bromination of 4-methylbenzoic acid (p-toluic acid) to yield 4-(bromomethyl)benzoic acid, a direct precursor to this compound.

Materials:

  • 4-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Chlorobenzene (solvent)

  • Hexane

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask, add 4-methylbenzoic acid (3.0 g, 22 mmol), N-bromosuccinimide (4.0 g, 22.5 mmol), and benzoyl peroxide (0.25 g, 1.0 mmol).

  • Add chlorobenzene (30 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • After reflux, cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold hexane (3 x 20 mL) to remove unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a minimal amount of hot ethyl acetate to yield pure 4-(bromomethyl)benzoic acid.

To synthesize this compound, the resulting 4-(bromomethyl)benzoic acid would then be reacted with a cyanide source, such as sodium cyanide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Applications in Drug Development: VLA-4 Antagonists

A significant application of this compound in drug development is its use as a key intermediate in the synthesis of Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a crucial role in cell adhesion and migration, processes that are central to the inflammatory response in various autoimmune diseases.

VLA-4 Signaling Pathway and Mechanism of Action of Antagonists

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the recruitment of inflammatory cells to sites of inflammation. VLA-4 antagonists, often synthesized from derivatives of this compound, are designed to block this interaction, thereby inhibiting leukocyte migration and reducing inflammation.

The following diagram illustrates the VLA-4 signaling pathway and the inhibitory action of its antagonists.

VLA4_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 Binding Antagonist VLA-4 Antagonist (derived from this compound) Antagonist->VLA4 Blocks Binding Leukocyte_Adhesion Leukocyte Adhesion & Migration Antagonist->Leukocyte_Adhesion Inhibits Endothelial_Cell Endothelial_Cell VCAM1->Leukocyte_Adhesion Leads to Inflammation Inflammation Leukocyte_Adhesion->Inflammation

VLA-4 signaling and antagonist inhibition.
Experimental Workflow for VLA-4 Antagonist Synthesis

The general workflow for synthesizing a VLA-4 antagonist using this compound involves several key steps, starting from the activation of the carboxylic acid group to its coupling with an appropriate amine-containing fragment.

VLA4_Antagonist_Synthesis_Workflow Start This compound Step1 Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/HOBt) Start->Step1 Activated_Acid Activated this compound (e.g., Acid Chloride or Active Ester) Step1->Activated_Acid Step2 Amide Bond Formation (Coupling Reaction) Activated_Acid->Step2 Amine_Fragment Amine-Containing Pharmacophore Fragment Amine_Fragment->Step2 Coupled_Product Coupled Intermediate Step2->Coupled_Product Step3 Further Synthetic Modifications (e.g., deprotection, cyclization) Coupled_Product->Step3 Final_Product Final VLA-4 Antagonist Step3->Final_Product

General synthesis workflow for VLA-4 antagonists.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in drug development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex, biologically active molecules. The successful development of potent VLA-4 antagonists highlights the importance of this compound in the ongoing search for new treatments for inflammatory and autoimmune diseases. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for its use in the laboratory and in the design of next-generation therapeutics.

References

4-Carboxyphenylacetonitrile properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Carboxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxyphenylacetonitrile, also commonly known as 4-Cyanophenylacetic acid. It covers its chemical and physical properties, safety and handling protocols, synthesis, and applications, with a particular focus on its relevance in chemical research and drug discovery.

Chemical and Physical Properties

4-Carboxyphenylacetonitrile is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This dual functionality makes it a valuable building block in organic synthesis. Its core properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5462-71-5[1]
EC Number 226-753-7[1]
Molecular Formula C₉H₇NO₂[1]
SMILES OC(=O)Cc1ccc(cc1)C#N[1]
InChI 1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)[1]
InChI Key WEBXRQONNWEETE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 161.16 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2][3]
Melting Point 150-154 °C[1][4]
Assay / Purity ≥95% - 97%[1][2][3]
Solubility Soluble in Chloroform (CHCl₃), Tetrahydrofuran (THF), Dioxane[4]
Storage Class 11 (Combustible Solids)[1]

Spectroscopic Data Interpretation

While specific spectra are dependent on experimental conditions, the following provides a guide to the expected signals for 4-Carboxyphenylacetonitrile in key spectroscopic analyses.

Table 3: Expected Spectroscopic Signatures

TechniqueFunctional GroupExpected Chemical Shift / Frequency Range
¹H NMR Carboxylic Acid (-COOH)~10-13 ppm (broad singlet)
Aromatic Protons (-C₆H₄-)~7.4-7.8 ppm (multiplets, two doublets)
Methylene Protons (-CH₂-)~3.7 ppm (singlet)
¹³C NMR Carboxylic Carbon (-COOH)~170-180 ppm
Nitrile Carbon (-C≡N)~118-125 ppm
Aromatic Carbons (-C₆H₄-)~125-140 ppm
Methylene Carbon (-CH₂-)~40-45 ppm
IR Spectroscopy Carboxylic Acid (O-H stretch)2500-3300 cm⁻¹ (very broad)
Nitrile (C≡N stretch)2220-2240 cm⁻¹ (sharp, medium intensity)
Carboxylic Acid (C=O stretch)1700-1725 cm⁻¹ (strong)
Aromatic (C=C stretch)~1600, ~1475 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z = 161

Safety, Handling, and Storage

Proper handling of 4-Carboxyphenylacetonitrile is essential for laboratory safety. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3]

Table 4: Hazard and Safety Information

CategoryInformation
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]
Precautionary Statements P264, P280, P301+P312, P302+P352, P305+P351+P338[1]
Personal Protective Equipment (PPE) NIOSH/MSHA approved respirator (dust mask type N95), chemical safety goggles/eyeshields, protective gloves.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5]
Storage Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[5][6]
First Aid Measures:
  • In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water.[7]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

  • If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[7]

The following diagram outlines the general workflow for safe handling.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_hood Work Inside a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed handle_react Add to Reaction Vessel handle_weigh->handle_react clean_decon Decontaminate Glassware and Surfaces handle_react->clean_decon Reaction Complete clean_dispose Dispose of Waste in Approved Container clean_decon->clean_dispose

Caption: General workflow for safe laboratory handling.

Experimental Protocols

Synthesis from 4-Aminophenylacetic Acid

A common route for the synthesis of 4-Cyanophenylacetic acid involves a Sandmeyer-type reaction starting from 4-aminophenylacetic acid.[4]

Methodology:

  • Diazotization: A suspension of 4-aminophenylacetic acid (1.0 eq) is made in a solution of concentrated hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice-water bath.

  • A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature between 0-5 °C. The reaction is stirred for approximately 25-30 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated.

  • The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is typically accompanied by nitrogen gas evolution.

  • After the addition is complete, the mixture is heated for a period (e.g., at 60-70 °C for 1 hour) to ensure the reaction goes to completion.

  • Workup and Purification: The reaction mixture is cooled and acidified. The resulting precipitate is collected by filtration.

  • The crude product is then purified, typically by column chromatography on silica gel, using a solvent system such as ethyl acetate in methanol to yield pure 4-cyanophenylacetic acid as a solid.[4]

G start Start: 4-Aminophenylacetic Acid Suspension diazotization 1. Diazotization (HCl, NaNO₂, 0-5°C) start->diazotization diazonium Intermediate: Diazonium Salt diazotization->diazonium cyanation 2. Cyanation (CuCN, NaCN, Heat) diazonium->cyanation workup 3. Acidic Workup & Filtration cyanation->workup crude Crude Product workup->crude purification 4. Column Chromatography Purification crude->purification end_product End Product: 4-Carboxyphenylacetonitrile purification->end_product

Caption: Synthesis workflow from 4-aminophenylacetic acid.

Applications in Research and Drug Discovery

The bifunctional nature of 4-Carboxyphenylacetonitrile makes it a versatile building block for synthesizing more complex molecules, which is of high interest in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. This allows for the divergent synthesis of a wide array of derivatives. It is used as a reactant to prepare:

  • 1,2,4,5-tetrazines: By reacting with other nitriles and hydrazine in the presence of a Lewis acid catalyst.[4]

  • Substituted Quinoxalines: Through copper-catalyzed reactions with 1-(2-aminoaryl)pyrroles.[1][4]

  • Substituted Imidazoles: Via one-pot, three-component reactions.[1][4]

G cluster_acid Carboxylic Acid Reactions cluster_nitrile Nitrile Reactions cluster_both Multi-Component Reactions center_node 4-Carboxyphenylacetonitrile (Building Block) amide Amide Formation (e.g., with Diallylamine) center_node->amide ester Esterification center_node->ester tetrazine Tetrazine Synthesis (with Hydrazine) center_node->tetrazine amine Reduction to Amine center_node->amine imidazole Imidazole Synthesis center_node->imidazole quinoxaline Quinoxaline Synthesis center_node->quinoxaline

Caption: Role as a versatile chemical building block.
Relevance in Drug Design

Both the nitrile and carboxylic acid moieties are important functional groups in pharmaceuticals.

  • Nitrile Group: The nitrile is considered a bio-isostere for a carbonyl group and can act as a hydrogen bond acceptor. It is generally robust and not readily metabolized, a favorable property for drug candidates.[8] Many nitrile-containing pharmaceuticals are prescribed for a wide variety of medical conditions.[8]

  • Carboxylic Acid Group: This group is often crucial for drug-target interactions, forming strong hydrogen bonds and electrostatic interactions with biological receptors.[9] However, its acidity can also be a liability, affecting properties like cell permeability and bioavailability.[9]

The presence of both groups in 4-Carboxyphenylacetonitrile makes it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery campaigns. It can be used to synthesize rigid linkers or introduce a key pharmacophore into a larger molecule.

References

4-(Cyanomethyl)benzoic acid safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-(Cyanomethyl)benzoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data for this compound (CAS No: 50685-26-2), also known as 4-Carboxyphenylacetonitrile or 4-Carboxybenzyl cyanide.[1] The information is compiled from Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and development settings.

Hazard Identification and Classification

This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Classification:

  • Acute Toxicity, Oral (Category 4)[1]

  • Acute Toxicity, Dermal (Category 4)[1]

  • Acute Toxicity, Inhalation (Category 4)[1]

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2)

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1]

The following diagram illustrates the logical flow of hazard communication for this substance.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_elements Label Elements cluster_statements Hazard & Precautionary Statements C1 Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Pictogram GHS Pictogram (Exclamation Mark) C1->Pictogram HazardStatements Hazard Statements (H-phrases) H302: Harmful if swallowed H312: Harmful in contact with skin H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation C1->HazardStatements C2 Skin Irritation Category 2 C2->Pictogram C2->HazardStatements C3 Eye Irritation Category 2 C3->Pictogram C3->HazardStatements C4 STOT - Single Exposure Category 3 (Respiratory) C4->Pictogram C4->HazardStatements SignalWord Signal Word: Warning PrecautionaryStatements Precautionary Statements (P-phrases) Prevention (P261, P280) Response (P301+P317, P302+P352) Storage (P403+P233, P405) Disposal (P501) HazardStatements->PrecautionaryStatements

Caption: GHS Hazard Communication Flowchart.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1][2]
Appearance Off-white Powder Solid[3]
Odor No information available[3]
CAS Number 50685-26-2[1][2]

Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not consistently provided across the reviewed safety data sheets. Researchers should verify these parameters experimentally for their specific batch.

Experimental Protocols and Toxicological Information

While detailed experimental protocols are not provided in standard SDSs, the hazard classifications are based on standardized methodologies (e.g., OECD guidelines). The classifications imply the following toxicological endpoints.

EndpointClassificationImplied Effects
Acute Oral Toxicity Category 4Harmful if the substance is swallowed.
Acute Dermal Toxicity Category 4Harmful if the substance comes into contact with the skin.
Acute Inhalation Toxicity Category 4Harmful if the substance is inhaled as dust or mist.
Skin Corrosion/Irritation Category 2Causes reversible skin irritation upon contact.
Eye Damage/Irritation Category 2Causes serious, but reversible, eye irritation.
STOT-Single Exposure Category 3May cause irritation to the respiratory tract.

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3]

Handling, Storage, and Emergency Procedures

Safe laboratory practice requires adherence to specific protocols for handling, storage, and emergencies.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety goggles.[4]

    • Skin Protection: Wear protective gloves and clothing.[1]

    • Respiratory Protection: Avoid breathing dust.[1] Use a respirator if ventilation is inadequate.

  • Hygiene Measures: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

Storage

Store in a cool, well-ventilated place and keep the container tightly closed.[1] The substance should be stored locked up.[1]

First-Aid Measures

The following flowchart outlines the recommended first-aid procedures in case of exposure.

First_Aid_Measures cluster_routes Exposure Route cluster_actions Immediate Action cluster_medical Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion ActionInhalation Remove to fresh air Keep comfortable for breathing Inhalation->ActionInhalation ActionSkin Take off contaminated clothing Wash with plenty of soap and water Skin->ActionSkin ActionEye Rinse cautiously with water for several minutes Remove contact lenses, if present and easy Eye->ActionEye ActionIngestion Rinse mouth Do NOT induce vomiting Ingestion->ActionIngestion MedicalHelp Get Medical Help If Unwell or Irritation Persists ActionInhalation->MedicalHelp ActionSkin->MedicalHelp ActionEye->MedicalHelp ActionIngestion->MedicalHelp

Caption: First-Aid Decision Workflow for Exposure.

Specific first-aid guidance includes:

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen.[1] Get medical help if you feel unwell.[1]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[1] Consult a doctor.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Firefighting and Accidental Release
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

  • Accidental Release: For spills, avoid dust formation.[1] Personnel should wear protective equipment. Sweep up the material and place it into a suitable container for disposal.[3] Prevent the product from entering drains.

The workflow for managing an accidental release is depicted below.

Accidental_Release_Workflow Start Spill Detected Step1 Ensure Adequate Ventilation & Wear Personal Protective Equipment (PPE) Start->Step1 Step2 Avoid Dust Formation Step1->Step2 Step3 Contain the Spill (Prevent entry into drains/waterways) Step2->Step3 Step4 Clean-up Procedure Step3->Step4 Step5 Sweep up and shovel into suitable, closed containers for disposal Step4->Step5 Solid Spill Step6 Dispose of waste according to approved local regulations Step5->Step6 End Area is Clean & Safe Step6->End

Caption: Workflow for Accidental Release Measures.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Product characteristics at the time of disposal may affect disposal options.

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet provided by your supplier before handling this compound.

References

An In-depth Technical Guide to 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, is a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a cyanomethyl group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₉H₇NO₂. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (nitrile) influences its physical properties such as melting point and solubility.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 50685-26-2[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance Solid-
Melting Point 208 °C[1]
SMILES C1=CC(=CC=C1CC#N)C(=O)O[1]
InChIKey RSGBXCFAYHOKQZ-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
1H NMR 8.13d2.0Acetone
7.98dd8.4, 2.0Acetone
7.75d8.4Acetone
13C NMR 164.8--Acetone
136.7--Acetone
132.2--Acetone
131.4--Acetone
131.0--Acetone
130.9--Acetone
129.3--Acetone

Data sourced from Green Chem., 2018, 20, 3038.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyanation of a benzylic halide, such as 4-(bromomethyl)benzonitrile, followed by hydrolysis of the nitrile group at the benzylic position is not the desired route. A more direct approach involves the hydrolysis of a precursor ester, which can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis from Methyl 4-(bromomethyl)benzoate

This two-step synthesis involves the conversion of methyl 4-(bromomethyl)benzoate to methyl 4-(cyanomethyl)benzoate, followed by hydrolysis to the final product.

Step 1: Synthesis of Methyl 4-(cyanomethyl)benzoate

  • Materials: Methyl 4-(bromomethyl)benzoate, sodium cyanide (NaCN), dimethylformamide (DMF), water, ethyl acetate, brine.

  • Procedure:

    • Dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF in a round-bottom flask.

    • Add sodium cyanide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(cyanomethyl)benzoate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 4-(cyanomethyl)benzoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl 4-(cyanomethyl)benzoate (1 equivalent) in a mixture of THF and water.

    • Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis A Methyl 4-(bromomethyl)benzoate C Reaction at RT A->C B NaCN in DMF B->C D Workup & Extraction C->D E Methyl 4-(cyanomethyl)benzoate D->E G Reaction at RT E->G F LiOH/NaOH in THF/H2O F->G H Acidification (HCl) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships (SAR). The cyanomethyl group can also participate in various chemical transformations or act as a key interacting moiety with biological targets.

Role as a Linker and Pharmacophore

In drug design, this compound can serve as a rigid linker to connect different pharmacophoric elements. Its defined geometry helps in positioning functional groups for optimal interaction with a biological target. Furthermore, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Use in the Synthesis of Enzyme Inhibitors

Derivatives of this compound have been investigated as potential enzyme inhibitors. The design of such inhibitors often involves modifying the carboxylic acid and the aromatic ring to achieve high affinity and selectivity for the target enzyme's active site. While specific IC50 values for this compound itself are not widely reported, its derivatives are actively being studied.

Workflow for Structure-Activity Relationship (SAR) Studies

A common workflow in medicinal chemistry involves the synthesis of a library of analogs based on a core scaffold like this compound to probe the SAR.

SAR_Workflow Start This compound Scaffold Synth Synthesize Analog Library (e.g., amides, esters) Start->Synth Screen Biological Screening (e.g., enzyme inhibition assay) Synth->Screen Data Data Analysis (Determine IC50, SAR) Screen->Data Lead Identify Lead Compound(s) Data->Lead Optimize Lead Optimization Lead->Optimize Iterative Process Optimize->Synth

Caption: General workflow for SAR studies using the scaffold.

Conclusion

This compound is a key chemical intermediate with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its straightforward synthesis and the reactivity of its dual functional groups make it an attractive starting material for the creation of diverse molecular architectures. Future research will likely continue to explore the utility of this compound in the development of novel therapeutics and advanced materials.

References

The Genesis of a Versatile Intermediate: A Technical Guide to 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid, a bifunctional aromatic compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a carboxylic acid and a cyanomethyl group, renders it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this important chemical intermediate. While a definitive, singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis logically follows from well-established chemical principles of the late 19th and early 20th centuries. This guide will, therefore, focus on the most plausible historical synthetic routes and the evolution of methodologies leading to its preparation and utilization.

Physicochemical and Spectroscopic Data

A comprehensive summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValue
IUPAC Name This compound
CAS Number 50685-26-2
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 196-200 °C
Solubility Limited in water, soluble in many organic solvents
InChI InChI=1S/C9H7NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5H2,(H,11,12)
SMILES O=C(O)c1ccc(CC#N)cc1

Historical Context and Plausible Early Synthesis

The emergence of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the reactions for the functionalization of aromatic compounds. While a specific date of first synthesis is elusive, a logical and historically consistent pathway involves the nucleophilic substitution of a benzylic halide with a cyanide salt.

A key precursor, 4-(chloromethyl)benzoic acid, can be synthesized from p-toluic acid, a readily available starting material. The chlorination of the methyl group of p-toluic acid would yield 4-(chloromethyl)benzoic acid. Subsequent reaction with a cyanide salt, such as sodium or potassium cyanide, would then produce this compound. This two-step sequence represents a classic and straightforward approach that would have been accessible to chemists of the early 20th century.

Below is a diagram illustrating this probable historical synthetic workflow.

probable_synthesis p_toluic_acid p-Toluic Acid chloromethyl_benzoic_acid 4-(Chloromethyl)benzoic acid p_toluic_acid->chloromethyl_benzoic_acid Chlorination (e.g., SO₂Cl₂ or Cl₂/UV) cyanomethyl_benzoic_acid This compound chloromethyl_benzoic_acid->cyanomethyl_benzoic_acid Nucleophilic Substitution (e.g., NaCN or KCN)

A plausible historical synthetic route to this compound.

Key Experimental Protocols

This section details the methodologies for the probable historical synthesis of this compound, based on established and well-documented chemical transformations.

Protocol 1: Synthesis of 4-(Chloromethyl)benzoic acid from p-Toluic Acid

This procedure describes the benzylic chlorination of p-toluic acid.

Materials:

  • p-Toluic acid

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

  • Radical initiator (e.g., benzoyl peroxide)

  • Inert solvent (e.g., carbon tetrachloride or benzene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid in the inert solvent.

  • Add a catalytic amount of the radical initiator.

  • Slowly add thionyl chloride or sulfuryl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) to yield pure 4-(chloromethyl)benzoic acid.

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution of the benzylic chloride with a cyanide salt.

Materials:

  • 4-(Chloromethyl)benzoic acid

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Solvent (e.g., aqueous ethanol, dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve 4-(chloromethyl)benzoic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Add a stoichiometric amount of sodium cyanide or potassium cyanide to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an aqueous solvent is used, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid product and wash with cold water.

  • The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Role as a Versatile Chemical Intermediate

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other functional molecules.

The following diagram illustrates the role of this compound as a central hub for the synthesis of diverse molecular scaffolds.

intermediate_role cluster_acid Carboxylic Acid Reactions cluster_nitrile Nitrile Group Reactions main This compound ester Ester Derivatives main->ester Esterification amide Amide Derivatives main->amide Amidation acid_chloride Acid Chloride main->acid_chloride Halogenation hydrolysis_acid Dicarboxylic Acid main->hydrolysis_acid Hydrolysis (acidic/basic) hydrolysis_amide Carboxamide main->hydrolysis_amide Partial Hydrolysis reduction_amine Aminoethylbenzoic Acid main->reduction_amine Reduction (e.g., H₂/catalyst)

Synthetic transformations of this compound.

Conclusion

While the precise moment of its first synthesis remains unrecorded, the logical synthetic pathways available from the foundational principles of organic chemistry provide a clear picture of the origins of this compound. Its importance has grown over time, and it continues to be a key intermediate for researchers and drug development professionals. The detailed protocols and data presented in this guide offer a solid foundation for its synthesis and application in the laboratory, underscoring its enduring value in the pursuit of novel chemical entities.

Spectroscopic Profile of 4-(Cyanomethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Cyanomethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural and electronic properties through various spectroscopic techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
7.98dAr-H167.9
7.45dAr-H138.4
4.05sCH₂130.2
13.1 (broad)sCOOH128.9
117.5
22.5

Note: Data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic peaks for the carboxylic acid, nitrile, and aromatic functionalities.

Table 2: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
2240MediumC≡N stretch (Nitrile)
1710-1680StrongC=O stretch (Carboxylic acid dimer)
1600, 1450Medium-WeakC=C stretch (Aromatic ring)
1320-1210MediumC-O stretch (Carboxylic acid)
950-910Medium, BroadO-H bend (Carboxylic acid dimer)

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
161100[M]⁺ (Molecular Ion)
144Moderate[M - OH]⁺
116High[M - COOH]⁺
90Moderate[C₇H₆]⁺

Note: The fragmentation pattern is predicted based on the structure of this compound. The base peak is assumed to be the molecular ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Table 4: UV-Visible Spectroscopic Data for this compound

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Solvent Assignment
~230>10,000Ethanolπ → π* transition (Benzene ring)
~275~1,000Ethanolπ → π* transition (Benzene ring, B-band)

Note: The absorption maxima and molar absorptivity are estimations based on data for benzoic acid and its derivatives.[1][2][3][4] The exact values may vary with the solvent used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[5]

  • Background Spectrum: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds. The sample is vaporized in the ion source.[6]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming radical cations (molecular ions).[7]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]

  • Detection: Detect the separated ions and record their abundance, generating a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).[8]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.[8]

  • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data UVVis_Data Absorption Maxima (Electronic Transitions) UVVis->UVVis_Data Structure Final Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Theoretical Insights into 4-(Cyanomethyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)benzoic acid, a versatile organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a carboxylic acid and a cyanomethyl group, imparts a range of physicochemical properties that make it a valuable building block for the synthesis of novel compounds. This technical guide provides an in-depth analysis of the theoretical studies on this compound, offering a comprehensive overview of its electronic structure, vibrational properties, and molecular characteristics as elucidated by computational methods. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a thorough compilation of quantitative data to serve as a foundational resource for researchers.

Introduction

This compound, also known as 4-carboxyphenylacetonitrile, is a bifunctional molecule with the chemical formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[1] The presence of the carboxylic acid group allows for the formation of salts and esters, while the cyanomethyl group can participate in various chemical transformations, making it a key intermediate in the synthesis of more complex molecules. Understanding the fundamental theoretical aspects of this compound is crucial for predicting its reactivity, designing new derivatives, and exploring its potential applications in drug development and materials science. This guide summarizes the key theoretical and experimental findings related to this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with a carboxylic acid group and a cyanomethyl group, respectively.

Computational Details

The theoretical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. A common approach involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.

Experimental Protocol: Computational Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Construct the initial molecular structure of this compound.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for comparing experimental data with theoretical predictions. The calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of the experimental FT-IR and Raman spectra.

Table 1: Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500Broad band ~3000
C=O (Carboxylic Acid)Stretching~1750~1700
C≡N (Nitrile)Stretching~2250~2250
C-H (Aromatic)Stretching~3100-3000~3100-3000

Note: The calculated frequencies are based on studies of similar molecules and may vary for this compound. Experimental values are typical ranges.

Experimental Protocol: FT-IR and Raman Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Raman spectrometer.

  • Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet. For FT-Raman, the sample can be analyzed directly as a solid powder.

  • Data Acquisition:

    • FT-IR: Record the spectrum in the range of 4000-400 cm⁻¹.

    • FT-Raman: Excite the sample with a laser (e.g., 1064 nm) and collect the scattered light.

  • Data Analysis: Assign the observed vibrational bands to the corresponding functional groups, aided by the theoretically calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusChemical Shift (ppm)Multiplicity
¹H (COOH)~13.0br s
¹H (Aromatic)7.9 (d), 7.5 (d)Doublet
¹H (CH₂)4.0Singlet
¹³C (C=O)~167-
¹³C (Aromatic)~138, 132, 130, 129-
¹³C (C≡N)~118-
¹³C (CH₂)~28-

Note: These are approximate values based on available spectral data and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra.

  • Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the molecule.

Quantum Chemical Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 3: Calculated HOMO-LUMO Energies and Energy Gap

ParameterEnergy (eV)
E(HOMO)Value from specific DFT calculation
E(LUMO)Value from specific DFT calculation
Energy Gap (ΔE)Calculated difference

Note: Specific energy values require a dedicated DFT calculation for this compound.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive and can be more easily excited.

HOMO_LUMO cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (Energy Gap) Energy Energy

Caption: Frontier Molecular Orbitals and the Energy Gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and bonding interactions within a molecule. It allows for the quantification of electron delocalization and hyperconjugative interactions.

Table 4: NBO Analysis - Key Interactions and Stabilization Energies

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Example: LP(O)Example: π(C=C)Value from specific NBO calculation
Example: π(C=C)Example: π(C=O)Value from specific NBO calculation

Note: Specific interactions and energies require a dedicated NBO analysis for this compound.

Higher stabilization energies indicate stronger electronic interactions between the donor and acceptor orbitals.

Synthesis and Characterization

A common method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis of this compound

  • Reactants: Methyl 4-(cyanomethyl)benzoate, Sodium Hydroxide (NaOH), Methanol, Hydrochloric Acid (HCl), Water.

  • Procedure: a. Dissolve methyl 4-(cyanomethyl)benzoate in methanol. b. Add a solution of sodium hydroxide in water. c. Reflux the mixture for several hours. d. After cooling, remove the methanol under reduced pressure. e. Dilute the residue with water and acidify with hydrochloric acid to precipitate the product. f. Filter the solid, wash with water, and dry to obtain this compound.

  • Purification: The crude product can be purified by crystallization from a suitable solvent such as a mixture of ethanol and water.

SynthesisWorkflow start Methyl 4-(cyanomethyl)benzoate step1 Dissolve in Methanol start->step1 step2 Add aq. NaOH step1->step2 step3 Reflux step2->step3 step4 Remove Methanol step3->step4 step5 Acidify with HCl step4->step5 step6 Filter and Dry step5->step6 end This compound step6->end

Caption: Synthesis workflow for this compound.

Conclusion

The theoretical and experimental data presented in this guide provide a solid foundation for researchers working with this compound. The computational models offer valuable predictions of its molecular structure, spectroscopic properties, and reactivity, which can guide further experimental investigations. The detailed protocols for synthesis and characterization will aid in the preparation and verification of this important compound. This comprehensive resource is intended to facilitate future research and development efforts in the diverse fields where this compound shows promise.

References

Quantum Chemical Blueprint of 4-(Cyanomethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of 4-(Cyanomethyl)benzoic acid. While direct, extensive computational studies on this specific molecule are not widely published, this document extrapolates from established computational methodologies applied to analogous compounds, such as other benzoic acid derivatives.[1][2][3][4][5][6][7][8][9][10][11][12] This guide outlines the probable molecular geometry, vibrational frequencies, and electronic properties as would be determined through Density Functional Theory (DFT) calculations. Furthermore, it details the standard experimental protocols for spectroscopic analyses that serve to validate the theoretical findings. The content herein is intended to serve as a foundational resource for researchers embarking on the computational and experimental characterization of this compound and similar molecules in the context of drug discovery and materials science.

Introduction

This compound is a bifunctional organic molecule incorporating both a carboxylic acid and a cyanomethyl group.[13] This unique combination of functional groups makes it an interesting candidate for applications in medicinal chemistry and materials science, where it can serve as a versatile building block.[14] Understanding the molecule's three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecules at the atomic level.[1][15][16] These computational methods allow for the prediction of a wide range of molecular characteristics that can be correlated with experimental data.[17][18] This guide details the expected outcomes and methodologies for a comprehensive computational study of this compound.

Computational Methodology

The primary computational approach for a molecule like this compound would be Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for systems of this size.

Software

All theoretical calculations would typically be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Theoretical Method and Basis Set

A common and effective combination for this type of molecule is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1][2][4][7][9]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid exchange-correlation functional that combines the strengths of both Hartree-Fock theory and DFT.

  • 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding.

Calculation Types

A thorough computational analysis would involve the following calculations:

  • Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[19][20]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions between orbitals.[21][22]

Predicted Computational Data

The following tables summarize the expected quantitative data from DFT calculations on this compound, based on typical results for similar molecules.

Table 1: Optimized Geometrical Parameters (Predicted)
ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (carboxyl)~1.21
C-O (carboxyl)~1.36
O-H (carboxyl)~0.97
C-C (ring)~1.39 - 1.40
C-C (ring-CH2)~1.51
C-C (CH2-CN)~1.47
C≡N~1.16
**Bond Angles (°) **O=C-O (carboxyl)~123
C-O-H (carboxyl)~105
C-C-C (ring)~119 - 121
C(ring)-C-C(N)~113
C-C≡N~178
Dihedral Angles (°) C(ring)-C(ring)-C=O~0 or 180 (planar)
H-O-C=O~0 or 180 (planar)
Table 2: Predicted Vibrational Frequencies and Assignments
ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Activity
ν(O-H)Carboxylic Acid~3500-3600 (monomer)StrongWeak
ν(C-H)Aromatic~3050-3100MediumStrong
ν(C-H)Methylene~2900-3000MediumMedium
ν(C≡N)Nitrile~2250StrongStrong
ν(C=O)Carboxylic Acid~1750Very StrongMedium
ν(C=C)Aromatic Ring~1600, 1500Medium-StrongStrong
δ(O-H)Carboxylic Acid~1400-1440MediumWeak
ν(C-O)Carboxylic Acid~1250-1300StrongMedium

ν = stretching, δ = bending

Table 3: Predicted Electronic Properties
PropertyPredicted Value (eV)
HOMO Energy ~ -7.0 to -8.0
LUMO Energy ~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE) ~ 5.0 to 6.0
Dipole Moment ~ 3.0 to 4.0 Debye
Ionization Potential ~ 7.0 to 8.0
Electron Affinity ~ 1.5 to 2.5

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum chemical calculations. The following are standard protocols for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic vibrational modes of the functional groups in the molecule and compare them with the calculated frequencies.

  • Methodology:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) powder in an agate mortar.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The obtained spectrum is then compared with the theoretically predicted vibrational frequencies. A scaling factor may be applied to the theoretical frequencies to account for anharmonicity and basis set deficiencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Methodology:

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

    • The experimental chemical shifts can be compared to theoretical values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for a quantum chemical analysis of this compound.

G A Initial Molecular Structure (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Analysis of Results D->E Yes F Refine Structure & Re-optimize D->F No G Electronic Properties (HOMO-LUMO, MEP, NBO) E->G H Spectroscopic Properties (IR, Raman, NMR) E->H F->B I Comparison with Experimental Data G->I H->I

Caption: Workflow for Quantum Chemical Calculations.

Conceptual Relationship of Properties

This diagram shows the relationship between the fundamental electronic structure and the derived molecular properties.

G cluster_0 Core Calculation cluster_1 Derived Properties cluster_2 Predictive Insights A Optimized Molecular Geometry (Lowest Energy Structure) B Vibrational Frequencies (IR/Raman Spectra) A->B C Electronic Structure (Molecular Orbitals) A->C D Charge Distribution (MEP, NBO) A->D F Spectroscopic Signature B->F E Chemical Reactivity (HOMO-LUMO Gap, MEP) C->E D->E G Intermolecular Interactions D->G

Caption: Interrelation of Molecular Properties.

Conclusion

This technical guide has outlined a comprehensive computational and experimental strategy for the characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. These theoretical findings, when validated by experimental techniques such as FTIR and NMR spectroscopy, provide a robust understanding of the molecule's fundamental characteristics. This knowledge is invaluable for the rational design of new pharmaceuticals and advanced materials.

References

Methodological & Application

Synthesis of 4-(Cyanomethyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(cyanomethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocols are based on established chemical principles and published synthetic methodologies.

Introduction

This compound, also known as 4-carboxyphenylacetonitrile, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This unique structure makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials. The presence of the reactive cyanomethyl group allows for various chemical transformations, while the carboxylic acid moiety provides a handle for conjugation or further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
p-Toluic acidC₈H₈O₂136.15179-182
4-(Bromomethyl)benzoic acidC₈H₇BrO₂215.04223-227
This compoundC₉H₇NO₂161.16196[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from commercially available p-toluic acid. The first step involves the radical bromination of the benzylic methyl group to yield 4-(bromomethyl)benzoic acid. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to afford the final product.

Synthesis_Pathway p_toluic p-Toluic acid bromomethyl 4-(Bromomethyl)benzoic acid p_toluic->bromomethyl NBS, AIBN Chlorobenzene, Reflux cyanomethyl This compound bromomethyl->cyanomethyl NaCN, DMSO Heat

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)benzoic acid

This protocol is adapted from established procedures for benzylic bromination.[2]

Materials:

  • p-Toluic acid

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Chlorobenzene

  • Hexane

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Beakers

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add p-toluic acid (e.g., 10.0 g, 73.4 mmol), N-bromosuccinimide (14.4 g, 80.8 mmol), and a catalytic amount of AIBN (e.g., 0.24 g, 1.5 mmol).

  • Add chlorobenzene (e.g., 100 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash the filter cake with cold hexane to remove any remaining chlorobenzene and unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture to yield pure 4-(bromomethyl)benzoic acid as a white solid.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure based on the nucleophilic substitution of benzylic halides with cyanide salts.[3][4]

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or aqueous ethanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (e.g., 5.0 g, 23.2 mmol) in dimethyl sulfoxide (DMSO, e.g., 50 mL).

  • Add sodium cyanide (e.g., 1.37 g, 27.9 mmol, 1.2 equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water (e.g., 200 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford the pure product as a white solid.

Data Presentation

Expected Analytical Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity. Expected data are summarized in Table 2.

Table 2: Analytical Data for this compound

AnalysisExpected Result
¹H NMR (DMSO-d₆)δ ~13.0 (s, 1H, -COOH), ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.2 (s, 2H, -CH₂CN)
¹³C NMR (DMSO-d₆)δ ~167 (-COOH), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~118 (-CN), ~22 (-CH₂CN)
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch), ~2250 (C≡N stretch), ~1700 (C=O stretch), ~1610, 1580 (C=C stretch, aromatic)
Mass Spec. (ESI-)m/z = 160.0 [M-H]⁻

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation start1 Mix p-Toluic Acid, NBS, AIBN in Chlorobenzene reflux1 Reflux Reaction Mixture start1->reflux1 cool1 Cool and Precipitate reflux1->cool1 filter1 Filter and Wash with Hexane cool1->filter1 purify1 Recrystallize from Ethyl Acetate filter1->purify1 product1 4-(Bromomethyl)benzoic acid purify1->product1 start2 Dissolve 4-(Bromomethyl)benzoic acid in DMSO product1->start2 add_cn Add Sodium Cyanide start2->add_cn heat2 Heat and Stir add_cn->heat2 quench Quench with Ice-Water heat2->quench acidify Acidify with HCl quench->acidify filter2 Filter and Wash with Water acidify->filter2 purify2 Recrystallize filter2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(cyanomethyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the radical bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, which is subsequently converted to the target compound via a nucleophilic substitution reaction with sodium cyanide. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules and functional materials. The presence of both a carboxylic acid and a nitrile group allows for diverse subsequent chemical modifications, making it a versatile scaffold in drug discovery and a key component in the development of advanced polymers. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Chemical Properties and Data

Parameter4-Methylbenzoic Acid4-(Bromomethyl)benzoic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₇BrO₂C₉H₇NO₂
Molecular Weight 136.15 g/mol 215.04 g/mol 161.16 g/mol
Melting Point 180-182 °C220-224 °C185-188 °C
Appearance White crystalline solidWhite to off-white solidWhite to pale yellow solid
Typical Yield N/A (Starting Material)85-95%80-90%

Experimental Protocols

Part 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This procedure outlines the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

  • 4-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Chlorobenzene

  • Hexane

  • Deionized water

  • Ethyl acetate

Equipment:

  • 100 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • To a 100 mL round-bottomed flask containing a magnetic stir bar, add 4-methylbenzoic acid (3.00 g, 22.0 mmol), N-bromosuccinimide (4.0 g, 22.5 mmol), and benzoyl peroxide (0.25 g, 1.0 mmol).

  • Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

  • Attach a reflux condenser and gently heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 1 hour, swirling the flask occasionally to ensure proper mixing.

  • After 1 hour, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with three portions of cold hexane (3 x 10 mL) to remove byproducts.

  • Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry to dissolve the succinimide byproduct.

  • Filter the solid again under vacuum, wash with deionized water (2 x 15 mL) and then with hexane (2 x 15 mL).

  • Dry the product under vacuum for at least 10 minutes.

  • For further purification, recrystallize the crude product from a minimal amount of hot ethyl acetate.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to a constant weight.

Part 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of 4-(bromomethyl)benzoic acid with sodium cyanide in dimethyl sulfoxide (DMSO).

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Equipment:

  • 100 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. All glassware should be decontaminated with bleach after use.

  • In a 100 mL round-bottomed flask, dissolve 4-(bromomethyl)benzoic acid (2.15 g, 10.0 mmol) in methanol (20 mL).

  • In a separate beaker, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in methanol (10 mL) and add this solution dropwise to the flask containing the 4-(bromomethyl)benzoic acid. Stir for 10 minutes at room temperature. This step deprotonates the carboxylic acid to prevent the formation of HCN.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting potassium salt, add dimethyl sulfoxide (DMSO) (20 mL) and a magnetic stir bar.

  • In a separate beaker, carefully dissolve sodium cyanide (0.54 g, 11.0 mmol) in DMSO (10 mL) and add this solution to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude this compound from a water/ethanol mixture to obtain the purified product.

Characterization Data for this compound

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (s, 1H, COOH), 7.95 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (d, J = 8.2 Hz, 2H, Ar-H), 4.15 (s, 2H, CH₂CN).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.1, 138.5, 131.2, 129.8, 128.9, 118.2, 22.7.

Experimental Workflow

SynthesisWorkflow Start 4-Methylbenzoic Acid Step1 Bromination: - NBS, Benzoyl Peroxide - Chlorobenzene, Reflux (1h) Start->Step1 Intermediate 4-(Bromomethyl)benzoic Acid Step1->Intermediate Step2 Cyanation: - 1. KOH/MeOH - 2. NaCN, DMSO, 90°C (2h) Intermediate->Step2 Workup Work-up: - Acidification (HCl) - Extraction (Ether) Step2->Workup Purification Purification: - Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Two-step synthesis of this compound.

4-(Cyanomethyl)benzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Cyanomethyl)benzoic acid is a bifunctional aromatic compound that has emerged as a valuable building block in organic synthesis. Its structure, featuring both a carboxylic acid and a cyanomethyl group, allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carboxylic acid moiety serves as a handle for amide and ester formation, while the cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems. This unique combination of reactive sites makes this compound a strategic starting material for creating complex molecular architectures with a wide array of biological activities and material properties.

Application in Drug Discovery

Derivatives of this compound have shown significant promise in medicinal chemistry, with reported activities including anticancer, enzyme inhibition, and antimicrobial effects. The ability to readily modify both functional groups allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

As a Precursor for Enzyme Inhibitors

The this compound scaffold is a key component in the design of various enzyme inhibitors. For instance, derivatives have been explored as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway

Synthetic Applications and Protocols

The versatility of this compound is best illustrated through its application in various organic transformations. Below are detailed protocols for the synthesis of key derivatives.

Synthesis of Amides

The carboxylic acid functionality of this compound can be readily converted to amides, which are prevalent motifs in pharmaceuticals.

Protocol 1: Synthesis of N-Phenyl-4-(cyanomethyl)benzamide

Amide_Synthesis_Workflow

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C. The reaction mixture is then heated to reflux for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(cyanomethyl)benzoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of aniline (1.1 eq) and pyridine (1.2 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford N-phenyl-4-(cyanomethyl)benzamide.

Derivative Amine Yield (%) Melting Point (°C)
N-Phenyl-4-(cyanomethyl)benzamideAniline85162-164
N-Benzyl-4-(cyanomethyl)benzamideBenzylamine88145-147
N-(4-Methoxyphenyl)-4-(cyanomethyl)benzamidep-Anisidine82178-180

Table 1: Representative yields and melting points for the synthesis of various amides from this compound.

Synthesis of Esters

Esterification of the carboxylic acid group provides another avenue for derivatization, leading to compounds with applications in materials science and as prodrugs.

Protocol 2: Synthesis of Methyl 4-(cyanomethyl)benzoate

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of this compound (1.0 eq) in a large excess of methanol is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.

  • Reflux: The reaction mixture is heated to reflux for 6 hours.

  • Work-up and Purification: The mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give methyl 4-(cyanomethyl)benzoate.

Derivative Alcohol Yield (%) Boiling Point (°C)
Methyl 4-(cyanomethyl)benzoateMethanol92135-137 (at 10 mmHg)
Ethyl 4-(cyanomethyl)benzoateEthanol90148-150 (at 10 mmHg)

Table 2: Representative yields and boiling points for the synthesis of esters from this compound.

Synthesis of 1,3,4-Oxadiazoles

The cyanomethyl group can be a precursor to a hydrazide, which can then be cyclized to form 1,3,4-oxadiazoles, a class of heterocycles with diverse biological activities.[1][2]

Protocol 3: Synthesis of 2-Amino-5-(4-(cyanomethyl)phenyl)-1,3,4-oxadiazole

Oxadiazole_Synthesis_Workflow

Materials:

  • Methyl 4-(cyanomethyl)benzoate

  • Hydrazine hydrate

  • Ethanol

  • Cyanogen bromide (CNBr)

  • Methanol

  • Ammonium hydroxide

Procedure:

  • Hydrazide Formation: A mixture of methyl 4-(cyanomethyl)benzoate (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol is heated to reflux for 4 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give 4-(cyanomethyl)benzohydrazide.

  • Oxadiazole Formation: To a solution of 4-(cyanomethyl)benzohydrazide (1.0 eq) in methanol, a solution of cyanogen bromide (1.1 eq) in methanol is added. The mixture is heated to reflux for 3 hours.[1]

  • Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized with ammonium hydroxide. The resulting solid is collected by filtration and recrystallized from ethanol to yield 2-amino-5-(4-(cyanomethyl)phenyl)-1,3,4-oxadiazole.[1]

Derivative Yield (%) Melting Point (°C)
2-Amino-5-(4-(cyanomethyl)phenyl)-1,3,4-oxadiazole75230-232

Table 3: Yield and melting point for the synthesis of a 2-amino-1,3,4-oxadiazole derivative.

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward construction of a wide range of derivatives, including amides, esters, and heterocycles. These derivatives have demonstrated significant potential in drug discovery as enzyme inhibitors and anticancer agents, as well as in materials science. The protocols outlined here provide a foundation for researchers to explore the rich chemistry of this compound and develop novel molecules with tailored properties for a variety of applications.

References

Application Notes and Protocols: The Utility of 4-(Cyanomethyl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Cyanomethyl)benzoic acid as a versatile building block in the synthesis of pharmaceuticals. This document outlines its role as a key intermediate, provides detailed experimental protocols for its derivatization, and presents quantitative data for relevant transformations. Furthermore, it visualizes key synthetic pathways and the mechanism of action of a prominent drug synthesized from a related precursor.

Introduction to this compound in Drug Discovery

This compound is a bifunctional organic compound featuring both a carboxylic acid and a cyanomethyl group. This unique combination of reactive sites makes it a valuable starting material and intermediate in the synthesis of a variety of biologically active molecules.[1] The carboxylic acid moiety allows for the formation of esters and amides, while the cyanomethyl group can be hydrolyzed to a carboxymethyl group, reduced to an amine, or participate in other chemical transformations. Its utility is exemplified in the synthesis of drugs targeting a range of therapeutic areas, including cardiovascular disease and cancer.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₇NO₂[2]
Molecular Weight161.16 g/mol [2]
CAS Number50685-26-2[2]
AppearanceWhite solid[1]
Melting Point182-185 °C (for the related 4-methoxybenzoic acid)[3]

Spectroscopic Data: The vibrational spectra of 4-cyanobenzoic acid, a closely related compound, have been studied in detail. The characteristic C≡N stretching vibration is observed around 2240 cm⁻¹ in the infrared (IR) spectrum and 2239 cm⁻¹ in the Raman spectrum. The C-O stretching and OH bending of the carboxylic acid group are typically observed in the regions of 1330-1270 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[4]

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceuticals.

3.1. Synthesis of Treprostinil (A Prostacyclin Analogue)

While not a direct precursor, derivatives of this compound are structurally related to key intermediates in some synthetic routes of Treprostinil, a prostacyclin analogue used for the treatment of pulmonary arterial hypertension.[3][5] The synthesis often involves the introduction of a carboxymethyl or related side chain to a benzindene core structure. The general synthetic strategy highlights the importance of bifunctional building blocks in constructing complex drug molecules.

3.2. Synthesis of Dual Aromatase-Sulfatase Inhibitors

The cyanophenyl group is a key pharmacophore in a class of dual aromatase-sulfatase inhibitors (DASIs) being investigated for the treatment of hormone-dependent breast cancer.[6][7] 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate is a first-generation DASI where the 4-cyanophenyl moiety is crucial for potent aromatase inhibition.[7] Structure-activity relationship (SAR) studies have shown that the cyano group at the para position of the phenyl ring is important for inhibitory activity.[7]

The table below summarizes the in vitro inhibitory activity of a representative DASI and its parent phenol against aromatase and steroid sulfatase (STS).

CompoundAromatase IC₅₀ (nM)STS IC₅₀ (nM)Reference
Imidazole DASI derivative0.22.5[6][7]
Parent Phenol of Imidazole DASI0.028-[6][7]

Experimental Protocols

The following protocols describe key chemical transformations involving this compound and its derivatives.

4.1. Protocol 1: Hydrolysis of the Cyanomethyl Group to a Carboxymethyl Group

This protocol describes the conversion of the cyanomethyl group to a carboxylic acid, a common step in pharmaceutical synthesis to introduce a phenylacetic acid moiety.

Reaction:

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Appropriate organic solvent (e.g., ethanol)

  • Standard laboratory glassware and heating apparatus

Procedure (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable solvent mixture, such as aqueous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography. A patent describing a similar hydrolysis of a nitrile to a carboxylic acid reported a yield of 80%.[8]

4.2. Protocol 2: Fischer Esterification of the Carboxylic Acid Group

This protocol details the esterification of the carboxylic acid functionality of this compound.

Reaction:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • 0.6 M Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a 100-mL round-bottom flask, combine 1.0 equivalent of this compound and an excess of the desired alcohol (e.g., 20 mL of methanol for 6.1 g of benzoic acid).[9]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL) to the mixture.[9]

  • Attach a reflux condenser and gently heat the mixture to reflux for 45-60 minutes.[9]

  • Cool the reaction mixture and transfer it to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with water, followed by 0.6 M sodium bicarbonate solution to remove any unreacted acid.[9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

4.3. Protocol 3: Amide Coupling Reaction

This protocol outlines the formation of an amide bond from the carboxylic acid group of a derivative of this compound using a coupling agent.

Reaction:

Materials:

  • Carboxylic acid derivative (e.g., 4-(Carboxymethyl)benzoic acid)

  • Amine

  • Coupling agent (e.g., EDC, HATU)[7][10]

  • Base (e.g., DIPEA, triethylamine)[7][10]

  • Anhydrous solvent (e.g., DMF, DCM)[7][10]

  • Standard laboratory glassware and stirring apparatus

Procedure (using HATU):

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (3.0 equivalents).[7]

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 15 minutes to 2 hours, monitoring by TLC.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

4.4. Protocol 4: Synthesis of 4-(Cyanomethyl)benzoyl Chloride

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride.

Reaction: ``` this compound + SOCl₂ --> 4-(Cyanomethyl)benzoyl chloride + SO₂ + HCl

Caption: Key synthetic transformations of this compound.

5.2. Signaling Pathway of Treprostinil

The diagram below illustrates the mechanism of action of Treprostinil, a drug whose synthesis involves intermediates structurally related to derivatives of this compound.

G cluster_cell Smooth Muscle Cell / Platelet Treprostinil Treprostinil ProstacyclinReceptor Prostacyclin Receptor (IP) Treprostinil->ProstacyclinReceptor Binds to AdenylateCyclase Adenylate Cyclase ProstacyclinReceptor->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to PlateletAggregationInhibition Platelet Aggregation Inhibition PKA->PlateletAggregationInhibition Leads to

Caption: Signaling pathway of the prostacyclin analogue, Treprostinil. [3][5]

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for a wide range of chemical modifications, making it an essential component in the construction of complex and potent drug molecules. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents based on this important chemical scaffold.

References

Application Notes and Protocols: 4-(Cyanomethyl)benzoic Acid in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(cyanomethyl)benzoic acid as a linker in the synthesis of metal-organic frameworks (MOFs) for drug delivery applications. While direct examples of MOFs synthesized exclusively with this compound are limited in publicly available literature, this document extrapolates from methodologies used for structurally similar benzoic acid derivatives to provide a comprehensive guide.

Introduction to this compound as a MOF Linker

This compound is a bifunctional organic ligand possessing a carboxylic acid group for coordination with metal ions and a cyanomethyl group that can offer additional functionality or act as a structural element within the MOF. The linear nature of this linker is conducive to the formation of porous, crystalline frameworks. MOFs constructed from benzoic acid derivatives have demonstrated significant potential as carriers for drug molecules due to their high surface areas, tunable pore sizes, and biocompatibility[1][2]. The introduction of the cyanomethyl group may influence the MOF's properties, such as its polarity, stability, and interaction with guest molecules.

Synthesis of MOFs using this compound

The synthesis of MOFs typically involves the solvothermal reaction between a metal salt and the organic linker in a suitable solvent[3][4]. The following protocol is a generalized procedure adapted from the synthesis of zinc-based MOFs with other benzoic acid derivatives[1].

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF with this compound

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and zinc nitrate hexahydrate (e.g., 0.2 mmol) in a mixture of DMF and methanol (e.g., 3:2 v/v, 10 mL total volume).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C for 72 hours[4].

  • After the reaction, allow the oven to cool down to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with fresh DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to obtain the activated MOF.

dot

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Sonication Metal_Salt->Mixing Linker This compound Linker->Mixing Solvent Solvent (e.g., DMF/Methanol) Solvent->Mixing Heating Heating (e.g., 120°C, 72h) Mixing->Heating Collection Collection (Centrifugation/Filtration) Heating->Collection Washing Washing (DMF, Methanol) Collection->Washing Drying Drying (Vacuum Oven) Washing->Drying Activated_MOF Activated_MOF Drying->Activated_MOF Final Product

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Characterization of this compound MOFs

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting MOF.

Experimental Protocols: Characterization Techniques

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The diffraction pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the cyanomethyl functional group. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretches are indicative of successful coordination.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose[1].

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles[1].

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the specific surface area and pore size distribution of the activated MOF. This is crucial for evaluating its potential for drug loading.

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MOF_Characterization_Workflow cluster_structural Structural Analysis cluster_physical Physical Properties Synthesized_MOF Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD FTIR FTIR (Functional Groups, Coordination) Synthesized_MOF->FTIR TGA TGA (Thermal Stability) Synthesized_MOF->TGA SEM SEM (Morphology, Crystal Size) Synthesized_MOF->SEM BET BET Analysis (Surface Area, Pore Size) Synthesized_MOF->BET

Caption: Key characterization techniques for MOFs synthesized with this compound.

Drug Loading and Release Studies

The porous nature of MOFs allows for the encapsulation of therapeutic agents. The following protocols are based on studies with doxorubicin (DOX), a common anticancer drug[1][5].

Experimental Protocol: Doxorubicin (DOX) Loading

  • Activate the synthesized MOF as described in the synthesis protocol.

  • Prepare a solution of DOX in a suitable solvent (e.g., a mixture of methanol and DMSO)[5].

  • Disperse a known amount of the activated MOF (e.g., 10 mg) in the DOX solution (e.g., 10 mL of a 4 mg/mL solution)[5].

  • Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for drug encapsulation.

  • Collect the DOX-loaded MOF by centrifugation.

  • Wash the product with the solvent used for loading to remove any surface-adsorbed drug.

  • Determine the amount of loaded DOX by measuring the concentration of the supernatant using UV-Vis spectroscopy at the characteristic wavelength of DOX. The loading amount can be calculated by the difference in concentration before and after loading.

Experimental Protocol: In Vitro Drug Release

  • Disperse a known amount of the DOX-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and a lower pH like 5.8 or 3.8 to simulate the acidic tumor microenvironment)[1].

  • Incubate the suspension at 37 °C with constant gentle shaking.

  • At predetermined time intervals, collect an aliquot of the release medium after centrifugation.

  • Replenish the collected volume with fresh release medium to maintain a constant volume.

  • Quantify the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Quantitative Data

Table 1: Physicochemical Properties of Analogous Benzoic Acid-Based MOFs

MOF Name (Linker)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
DAZ (4-dimethylaminobenzoic acid)Zn²⁺Not ReportedNot Reported>364[1]
NUIG4 (4-aminobenzoic acid derivative)Zn²⁺Not ReportedNot ReportedNot Reported[5]

Table 2: Drug Loading and Release Data for Analogous Benzoic Acid-Based MOFs

MOF Name (Linker)DrugDrug Loading (%)Release Conditions (pH)Cumulative Release (%)Reference
DAZ (4-dimethylaminobenzoic acid)Doxorubicin33.743.8~70% after 48h[1][6]
DAZ (4-dimethylaminobenzoic acid)Doxorubicin33.745.8~40% after 48h[1][6]
DAZ (4-dimethylaminobenzoic acid)Doxorubicin33.747.4~20% after 48h[1][6]
MV-NUIG4 analoguesDoxorubicin62-80 (approx.)pH dependentNot specified[5]

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Drug_Delivery_Workflow Activated_MOF Activated MOF Loading Drug Loading (Stirring) Activated_MOF->Loading Drug_Solution Drug Solution (e.g., Doxorubicin) Drug_Solution->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF In_Vitro_Release In Vitro Release (Incubation at 37°C) Drug_Loaded_MOF->In_Vitro_Release Release_Medium Release Medium (e.g., PBS at various pH) Release_Medium->In_Vitro_Release Analysis Analysis (UV-Vis Spectroscopy) In_Vitro_Release->Analysis

Caption: General workflow for drug loading and in vitro release studies using MOFs.

Concluding Remarks

This compound presents a promising, yet underexplored, linker for the development of novel MOFs for drug delivery. The protocols and data presented, derived from analogous systems, provide a solid foundation for researchers to synthesize and evaluate these new materials. The cyanomethyl functionality may offer unique opportunities for post-synthetic modification or specific interactions with drug molecules, warranting further investigation. Researchers are encouraged to adapt and optimize the provided protocols to achieve the desired material properties and drug delivery performance.

References

Preparation of 4-(Cyanomethyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(cyanomethyl)benzoic acid and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, serving as key building blocks for a variety of biologically active molecules.[1] This guide outlines common synthetic routes, provides step-by-step experimental protocols, and summarizes quantitative data to aid in the efficient preparation and application of these versatile compounds.

Introduction

This compound and its derivatives are aromatic compounds characterized by a benzoic acid moiety substituted with a cyanomethyl group. The presence of both a carboxylic acid and a nitrile functional group allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of more complex molecules.[1] In medicinal chemistry, these derivatives have been explored for their potential as anticancer agents, with some compounds demonstrating inhibitory activity against targets such as histone deacetylases (HDACs) and c-Abl kinase.[2][3]

Synthetic Strategies

The preparation of this compound typically involves a multi-step synthesis starting from readily available precursors like 4-methylbenzoic acid. The key transformations include benzylic bromination followed by nucleophilic substitution with a cyanide source. Subsequent modifications, such as esterification of the carboxylic acid or hydrolysis of the nitrile, allow for the generation of a diverse library of derivatives.

A general synthetic workflow is presented below:

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Derivatization A 4-Methylbenzoic Acid B 4-(Bromomethyl)benzoic Acid A->B Benzylic Bromination C This compound B->C Cyanation D 4-(Cyanomethyl)benzoyl Chloride C->D Acyl Halogenation E This compound Esters C->E Esterification C->E G 4-(Carboxymethyl)benzoic Acid C->G Nitrile Hydrolysis F 4-(Cyanomethyl)benzamides D->F Amidation

Caption: General synthetic workflow for the preparation of this compound and its derivatives.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of 4-(Bromomethyl)benzoic Acid

This protocol describes the radical substitution reaction to brominate the benzylic position of 4-methylbenzoic acid.

Materials:

  • 4-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Chlorobenzene

  • Hexane

  • Deionized water

  • Ethyl acetate

Procedure: [4]

  • In a 100 mL round-bottomed flask, combine 4-methylbenzoic acid (3.00 g, ~22 mmol), N-bromosuccinimide (4.0 g, ~22.5 mmol), and benzoyl peroxide (0.25 g, ~1 mmol).

  • Add chlorobenzene (30 mL) to the flask, ensuring all solids are washed down from the neck.

  • Attach a reflux condenser and gently heat the mixture to reflux for 1 hour. Swirl the flask periodically to ensure proper mixing.

  • After 1 hour, cool the flask to room temperature and then place it in an ice bath to facilitate product precipitation.

  • Collect the solid product by suction filtration and wash it with hexane (3 x 10 mL) to remove byproducts.

  • Transfer the solid to a beaker and add 75 mL of deionized water. Stir the slurry thoroughly to dissolve the succinimide byproduct.

  • Filter the solid again by suction, wash with water (2 x 15 mL) and then with hexane (2 x 15 mL).

  • Dry the product under suction for 10 minutes.

  • Recrystallize the crude product from a minimal amount of hot ethyl acetate to obtain pure 4-(bromomethyl)benzoic acid.

Protocol 2: Synthesis of this compound

This protocol outlines the nucleophilic substitution of the benzylic bromide with sodium cyanide.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Sodium sulfate

Procedure: (This protocol is adapted from a similar synthesis of a benzylic cyanide[5])

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. All glassware should be decontaminated with bleach after use.

  • In a round-bottomed flask, dissolve 4-(bromomethyl)benzoic acid (e.g., 0.084 mol) in DMSO (1.25 mL/mmol).

  • In a separate flask, prepare a solution of sodium cyanide (1.8 equivalents) in DMSO.

  • Slowly add the sodium cyanide solution to the 4-(bromomethyl)benzoic acid solution using a dropping funnel.

  • Heat the reaction mixture to 90°C for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (approximately 1.5 L).

  • Extract the aqueous solution with diethyl ether (total volume of 2.5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Protocol 3: Synthesis of Methyl 4-(Cyanomethyl)benzoate

This protocol describes the Fischer esterification of this compound.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Water

  • 0.6 M Sodium bicarbonate solution

Procedure: (This protocol is adapted from the esterification of benzoic acid[6])

  • In a 100 mL round-bottomed flask, place this compound (e.g., 6.1 g) and methanol (20 mL).

  • Carefully add concentrated sulfuric acid (2 mL) down the side of the flask and swirl to mix.

  • Attach a reflux condenser and heat the mixture at reflux for 45 minutes.

  • Cool the solution and transfer it to a separatory funnel containing 50 mL of water.

  • Rinse the reaction flask with dichloromethane (40 mL) and add the rinsing to the separatory funnel.

  • Shake the funnel to extract the product into the organic layer, venting frequently.

  • Separate the layers and wash the organic layer with 25 mL of water, followed by 25 mL of 0.6 M sodium bicarbonate solution (caution: foaming may occur).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by distillation.

  • The crude ester can be purified by vacuum distillation.

Quantitative Data

The following tables summarize quantitative data for the key synthetic transformations.

Table 1: Benzylic Bromination of 4-Methylbenzoic Acid

ReactantReagentCatalystSolventTime (h)Temperature (°C)Yield (%)Reference
4-Methylbenzoic AcidN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Chlorobenzene1RefluxNot specified[4]

Table 2: Cyanation of Benzylic Bromides

SubstrateCyanide SourceSolventTime (h)Temperature (°C)Yield (%)Reference
2-bromo-1-bromomethyl-5-methoxy-3-methyl benzeneSodium CyanideDMSO29087[5]
Benzyl chlorideSodium CyanideEthanol/Water0.5 - 0.75Reflux80-90[7]

Table 3: Esterification of Benzoic Acid Derivatives

Carboxylic AcidAlcoholCatalystTime (h)Temperature (°C)Yield (%)Reference
Benzoic AcidMethanolSulfuric Acid0.75RefluxNot specified[6]
Benzoic AcidMethanolZr/Ti Solid Acid24120>99[8]

Applications in Drug Development

Derivatives of this compound have shown promise in cancer research, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of c-Abl Kinase and Induction of Apoptosis

The c-Abl tyrosine kinase is involved in cell differentiation, cell division, and the cellular response to DNA damage.[9][10] In some contexts, activation of c-Abl can lead to apoptosis (programmed cell death).[11][12] Certain inhibitors of c-Abl, for which this compound derivatives could serve as scaffolds, have been investigated for their neuroprotective and anticancer effects.[3] The inhibition of constitutively active c-Abl (as in the case of the Bcr-Abl fusion protein in chronic myeloid leukemia) can block downstream signaling that promotes cell proliferation and survival. Conversely, in response to DNA damage, c-Abl can promote apoptosis through p53-dependent and independent pathways.[11]

cAbl_Apoptosis_Pathway cluster_0 Upstream Signals cluster_1 c-Abl Activation and Downstream Effects cluster_2 Inhibition DNA_Damage DNA Damage cAbl c-Abl Kinase DNA_Damage->cAbl activates Oxidative_Stress Oxidative Stress Oxidative_Stress->cAbl activates p73 p73 cAbl->p73 phosphorylates & activates MST1 MST1 cAbl->MST1 phosphorylates & activates Caspases Caspase Activation p73->Caspases MST1->Caspases Apoptosis Apoptosis Caspases->Apoptosis executes Inhibitor 4-(Cyanomethyl)benzoic Acid Derivative (c-Abl Inhibitor) Inhibitor->cAbl

Caption: Simplified c-Abl signaling pathway leading to apoptosis.

Histone Deacetylase (HDAC) Inhibition and Cell Cycle Arrest

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[13] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2] HDAC inhibitors can reactivate the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis.[13] Some benzoic acid derivatives have been shown to act as HDAC inhibitors.[14] Inhibition of HDACs can lead to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes like the cell cycle inhibitor p21.[13] This can cause the cell cycle to arrest, often at the G2/M checkpoint, preventing the cell from entering mitosis.[13]

HDAC_CellCycle_Pathway cluster_0 HDAC Activity cluster_1 Effect of HDAC Inhibition HDAC Histone Deacetylase (HDAC) Histones_deacetylated Deacetylated Histones HDAC->Histones_deacetylated removes acetyl groups Histones_acetylated Acetylated Histones Chromatin_condensed Condensed Chromatin Histones_deacetylated->Chromatin_condensed leads to TSG_suppression Tumor Suppressor Gene (e.g., p21) Suppression Chromatin_condensed->TSG_suppression results in Cell_Cycle_Progression Cell Cycle Progression TSG_suppression->Cell_Cycle_Progression allows Inhibitor 4-(Cyanomethyl)benzoic Acid Derivative (HDAC Inhibitor) Inhibitor->HDAC Chromatin_open Open Chromatin Histones_acetylated->Chromatin_open leads to TSG_expression Tumor Suppressor Gene (e.g., p21) Expression Chromatin_open->TSG_expression allows G2M_Arrest G2/M Cell Cycle Arrest TSG_expression->G2M_Arrest induces

Caption: Mechanism of HDAC inhibition leading to G2/M cell cycle arrest.

References

Application Notes and Protocols for the Esterification of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid and its ester derivatives are valuable intermediates in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry and drug development. The ester functionality serves as a versatile handle for further chemical transformations, while the cyanomethyl group can be a key pharmacophore or a precursor to other functional groups. For instance, benzoate esters are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals.[1] This document provides detailed protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method.

Fischer-Speier Esterification: An Overview

Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using a large excess of the alcohol or by removing water as it is formed.[3][4] For the esterification of this compound, common alcohols such as methanol or ethanol are used to produce the corresponding methyl or ethyl esters.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(cyanomethyl)benzoate via Fischer Esterification

This protocol is adapted from the general procedure for the Fischer esterification of benzoic acid.[3][5]

Materials:

  • This compound

  • Methanol (reagent grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 100 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine this compound (e.g., 5.0 g) and methanol (e.g., 50 mL, a large excess).

  • Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture.

  • Reflux: Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 100 mL of water.

    • Rinse the reaction flask with 50 mL of dichloromethane and add this to the separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower organic layer (dichloromethane) into a clean flask.

    • Extract the aqueous layer again with 25 mL of dichloromethane.

    • Combine the organic extracts.

  • Neutralization:

    • Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate in a clean, dry round-bottomed flask.

    • Remove the dichloromethane using a rotary evaporator to yield the crude methyl 4-(cyanomethyl)benzoate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography. A literature procedure for a similar compound used a mixture of hexane and ethyl acetate for recrystallization.[6]

Protocol 2: Alternative Synthesis of Methyl 4-(cyanomethyl)benzoate

An alternative two-step synthesis starting from methyl 4-(hydroxymethyl)benzoate has been reported with a high yield.[6]

  • Mesylation: Methyl 4-(hydroxymethyl)benzoate is reacted with methanesulfonyl chloride in the presence of triethylamine to form the corresponding mesylate.

  • Cyanation: The mesylate is then reacted with sodium cyanide in acetonitrile to yield methyl 4-(cyanomethyl)benzoate.[6] This method can be advantageous if the starting material is more readily available or if the direct esterification proves to be low-yielding.

Data Presentation

The following table summarizes key quantitative data for the starting material and the methyl ester product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)Yield (%)Reference(s)
This compoundC₉H₇NO₂161.16----
Methyl 4-(cyanomethyl)benzoateC₁₀H₉NO₂175.1855-58110 / 0.286*[6]
Methyl 4-cyanobenzoateC₉H₇NO₂161.1664-66-93**[7]

* Yield reported for the alternative synthesis from methyl 4-(hydroxymethyl)benzoate.[6] ** Yield reported for the esterification of 4-cyanobenzoic acid.[7]

Visualizations

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix this compound and excess Methanol catalyst Add conc. H₂SO₄ start->catalyst reflux Reflux for 4-6 hours catalyst->reflux cool Cool to RT reflux->cool extract Extract with CH₂Cl₂ cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify product Pure Methyl 4-(cyanomethyl)benzoate purify->product Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Drug Benzoate Ester Derivative (Drug Candidate) Drug->Kinase1 Inhibition

References

Application Notes and Protocols for Amide Coupling Reactions with 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amide coupling reactions involving 4-(cyanomethyl)benzoic acid, a versatile building block in medicinal chemistry. The protocols detailed below are foundational for the synthesis of diverse compound libraries, particularly in the discovery of novel therapeutic agents such as kinase inhibitors.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The reaction couples a carboxylic acid with an amine, forming a stable amide linkage. This compound is a particularly useful reagent in this context, as the cyanomethyl group can serve as a key pharmacophoric element or a reactive handle for further chemical modifications. The resulting benzamides are prevalent in a wide range of biologically active molecules.

Commonly, the carboxylic acid is activated in situ using coupling agents to facilitate the reaction with an amine. This document outlines protocols for two of the most prevalent and effective methods: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the application of the uronium-based reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Data Presentation

The following tables summarize representative quantitative data for amide coupling reactions of benzoic acid derivatives, providing a comparative overview of different coupling methods and conditions. While specific yield data for a wide range of amines with this compound is not extensively published, the provided data for analogous systems offer valuable insights into expected outcomes.

Table 1: EDC/HOBt Mediated Amide Coupling of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilineEDC, HOBt, DIPEAAcetonitrile2342~72[1]
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC, HOBt, DMAPAcetonitrile231491[1]
4-Formylbenzoic acid6-BromonaphthaleneEDC, HOBt, DMAP, DIPEANot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Benzoic AcidBenzylamineEDC, OxymaPureDCM2514-15High[3]

Note: Yields are highly substrate-dependent and the values presented are indicative for similar reactions.

Table 2: HATU Mediated Amide Coupling of Benzoic Acid Derivatives

Carboxylic AcidAmineCoupling Reagent/BaseSolventTemp. (°C)Time (h)Yield (%)
3-Cyanobenzoic acid4-Phenylpyridin-2-amineHATU, DIPEANot SpecifiedNot Specified1High[4]
2-Benzoylbenzoic acid3-MethoxybenzohydrazideHATU, DIPEANot SpecifiedNot SpecifiedNot SpecifiedHigh[4]
Cinnamic AcidMorpholineHATU, DIPEANot SpecifiedNot SpecifiedNot SpecifiedQuantitative[4]
4-(Diethylphosphoryl)benzoic acidSubstituted AnilineHATU, DIPEADMF250.25 - 2High[5]

Note: Yields are highly substrate-dependent and the values presented are indicative for similar reactions.

Experimental Protocols

The following are detailed methodologies for the two primary amide coupling reactions.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF or DCM (0.1 M), add HOBt (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 equivalents) to the mixture in portions.

  • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol outlines a procedure for the rapid and efficient synthesis of amides using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (0.1 M).

  • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final amide.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and screening of a chemical library derived from this compound, and the reaction mechanism for EDC/HOBt mediated amide coupling.

G Workflow for Synthesis and Screening of a this compound Amide Library cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start This compound coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling amine_library Diverse Amine Library amine_library->coupling amide_library 4-(Cyanomethyl)benzamide Library coupling->amide_library purification Purification & Characterization amide_library->purification hts High-Throughput Screening (HTS) purification->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation hit_id->hit_val sar Structure-Activity Relationship (SAR) Studies hit_val->sar sar->amine_library Design of new amines lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A workflow for the synthesis and screening of a this compound amide library.

G EDC/HOBt Amide Coupling Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH This compound O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct O_acylisourea->Urea Amide Amide Product HOBt_ester->Amide + Amine (R'NH2) - HOBt HOBt_regen HOBt (regenerated) Amide->HOBt_regen

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

Application Notes and Protocols for the Analytical Characterization of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-(Cyanomethyl)benzoic acid. The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and physicochemical analysis of this compound.

Physicochemical Properties

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. Its proper characterization is crucial for its application in pharmaceutical and materials science.

PropertyValueSource
Molecular FormulaC₉H₇NO₂[1]
Molecular Weight161.16 g/mol [1]
IUPAC NameThis compound[1]
CAS Number50685-26-2[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen and carbon atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HDMSO-d₆13.1 (approx.)br s-COOH
7.95dAr-H
7.48dAr-H
4.18s-CH₂-
¹³CDMSO-d₆167.1s-COOH
137.9sAr-C
131.7sAr-C
129.8sAr-CH
128.9sAr-CH
118.4s-CN
28.5s-CH₂-

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a sufficient number of scans for adequate signal intensity.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
2240MediumC≡N stretch (Nitrile)
1700-1680StrongC=O stretch (Aryl carboxylic acid)
1610, 1580, 1490Medium-WeakC=C stretch (Aromatic ring)
1320-1210MediumC-O stretch
950-900BroadO-H bend (out-of-plane)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for quantifying it in various matrices.

Table 3: HPLC Method Parameters for this compound

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid or formic acid), isocratic or gradient elution. A typical starting point is a 50:50 (v/v) mixture.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and acid modifier. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • System Suitability: Inject a standard solution multiple times to ensure the system is operating correctly (check for consistent retention times, peak areas, and theoretical plates).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the purity or concentration based on the peak area.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
ESI-160.04[M-H]⁻
ESI+162.06[M+H]⁺
EI161[M]⁺•
144[M-OH]⁺
116[M-COOH]⁺
90[C₇H₆]⁺•

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or as the eluent from an HPLC or GC system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. The loss of the hydroxyl group (17 Da) and the carboxylic acid group (45 Da) are characteristic fragments for carboxylic acids.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

    • Record the weight loss as a function of temperature.

  • DSC Method:

    • Heat the sample through its melting point and any other phase transitions at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the temperature of maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves.

    • DSC: Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

Visualized Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity Purity Purity Assessment HPLC->Purity MS->Structure MS->Identity Stability Thermal Stability Thermal->Stability

Caption: General analytical workflow for the characterization of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Prepare Mobile Phase (ACN/H₂O/Acid) SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Prepare Standard Solutions Standard->SystemSuitability Sample Prepare Sample Solution Injection Inject Samples & Standards Sample->Injection SystemSuitability->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakID Peak Identification (Retention Time) DataAcquisition->PeakID Quantification Quantification (Peak Area) PeakID->Quantification Report Generate Report Quantification->Report

Caption: Detailed workflow for the HPLC analysis of this compound.

References

Application Note and Protocol: 1H NMR Analysis of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the ¹H NMR analysis of 4-(cyanomethyl)benzoic acid. It includes a summary of quantitative NMR data, a comprehensive experimental protocol, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. These functional groups make it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This note details the expected ¹H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

Table 1: Summary of Quantitative ¹H NMR Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5~ 7.95Doublet (d)2H~ 8.0
H-2, H-6~ 7.45Doublet (d)2H~ 8.0
-CH₂-~ 4.05Singlet (s)2HN/A
-COOH~ 13.0 (broad)Singlet (s)1HN/A

Note: The chemical shift of the carboxylic acid proton (-COOH) can be broad and its position may vary depending on the sample concentration and the presence of water.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis and acquiring the spectrum.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio.

3.4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to confirm the assignments.

Visualization

4.1. Chemical Structure and ¹H NMR Assignment

The following diagram illustrates the chemical structure of this compound with the protons labeled corresponding to their signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound with proton assignments.

4.2. Experimental Workflow

The following diagram illustrates the workflow for the ¹H NMR analysis of this compound.

G start Start sample_prep Sample Preparation (Dissolve in DMSO-d₆) start->sample_prep nmr_acquisition ¹H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing analysis Spectral Analysis (Integration, Multiplicity) data_processing->analysis end End analysis->end

Caption: Workflow for ¹H NMR analysis.

Application Notes and Protocols: 4-(Cyanomethyl)benzoic Acid in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)benzoic acid is emerging as a promising anchoring group for organic sensitizers in dye-sensitized solar cells (DSSCs). This molecule, when incorporated into a donor-π-acceptor (D-π-A) dye structure, serves as an effective electron acceptor and provides a strong attachment to the titanium dioxide (TiO₂) photoanode. This anchoring is crucial for efficient electron injection from the excited dye into the semiconductor's conduction band, a fundamental process for the functioning of DSSCs. Research suggests that dyes incorporating this compound can lead to improved power conversion efficiencies compared to those with more conventional anchoring groups like cyanoacrylic acid. This document provides a detailed overview of its application, including comparative performance data and experimental protocols for dye synthesis and DSSC fabrication.

Data Presentation

The following table summarizes the photovoltaic performance of a dye-sensitized solar cell utilizing a sensitizer with a rigid 4-ethynyl benzoic acid (EBA) anchor, which is structurally similar to this compound, compared to a sensitizer with a traditional Z-type cyanoacrylic acid (CA) anchor. The data highlights the potential for benzoic acid-based anchors to enhance DSSC performance.

SensitizerAnchor GroupVoc (mV)Jsc (mA cm-2)FF (%)PCE (%)
ZL0034-ethynyl benzoic acid95719.7470.813.4
ZL005Cyanoacrylic acid80812.3874.47.2

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.[1]

Signaling Pathways and Experimental Workflows

Molecular Design and Electron Transfer Pathway

The efficiency of a DSSC is critically dependent on the molecular structure of the dye and the resulting electron transfer dynamics. A typical D-π-A organic dye featuring a this compound anchor is designed to facilitate efficient intramolecular charge transfer (ICT) upon photoexcitation.

cluster_dye D-π-A Dye Molecule cluster_dssc DSSC Electron Transfer Donor Electron Donor (e.g., Triphenylamine) PiBridge π-Bridge (Conjugated System) Donor->PiBridge π-conjugation Acceptor Acceptor/Anchor (this compound) PiBridge->Acceptor Photon Incident Photon (hν) Dye_G Dye (Ground State) Photon->Dye_G Photoexcitation Dye_E Dye (Excited State) Dye_G->Dye_E TiO2 TiO₂ Conduction Band Dye_E->TiO2 Electron Injection Electrolyte_Ox Oxidized Electrolyte (I₃⁻) TiO2->Electrolyte_Ox External Circuit Electrolyte_Red Reduced Electrolyte (I⁻) Electrolyte_Ox->Electrolyte_Red Reduction at Counter Electrode Electrolyte_Red->Dye_G Dye Regeneration

Caption: Intramolecular charge transfer within the D-π-A dye and subsequent electron transfer processes in the DSSC.

Experimental Workflow for DSSC Fabrication and Characterization

The following diagram outlines the major steps involved in the fabrication and characterization of a dye-sensitized solar cell using a custom-synthesized organic dye.

cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication cluster_testing Device Characterization start Starting Materials (Donor, π-bridge, Acceptor precursors) reaction Chemical Synthesis (e.g., Knoevenagel Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spec, UV-Vis) purification->characterization dye_sensitization Dye Adsorption (Immersion in Dye Solution) characterization->dye_sensitization tio2_prep TiO₂ Electrode Preparation (Screen Printing/Doctor Blading) sintering Sintering of TiO₂ Film tio2_prep->sintering sintering->dye_sensitization assembly Cell Assembly (Sandwiching Electrodes with Electrolyte) dye_sensitization->assembly ce_prep Counter Electrode Preparation (e.g., Pt or Carbon Coating) ce_prep->assembly iv_measurement Current-Voltage (I-V) Measurement (under simulated sunlight) assembly->iv_measurement ipce IPCE Spectroscopy iv_measurement->ipce eis Electrochemical Impedance Spectroscopy (EIS) iv_measurement->eis

Caption: Overall workflow from dye synthesis to DSSC fabrication and performance testing.

Experimental Protocols

Synthesis of a Triphenylamine-based Dye with a Benzoic Acid Anchor

This protocol describes a general method for synthesizing a D-π-A dye with a triphenylamine donor and a benzoic acid-based acceptor, adaptable for this compound. The synthesis typically involves a Knoevenagel condensation.

Materials:

  • 4-(Diphenylamino)benzaldehyde (Donor-π precursor)

  • This compound (Acceptor)

  • Piperidine or Ammonium Acetate (Catalyst)

  • Acetonitrile or Glacial Acetic Acid (Solvent)

  • Ethanol

  • Distilled Water

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 4-(diphenylamino)benzaldehyde and 1.5 mmol of this compound in 15-20 mL of acetonitrile or glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) or ammonium acetate (e.g., 150 mg) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude dye product.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude dye by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dye.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using the synthesized dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized organic dye

  • Solvent for dye solution (e.g., ethanol, acetonitrile)

  • Platinum or carbon-coated FTO glass (Counter electrode)

  • Iodide/triiodide-based electrolyte solution

  • Surfactant (e.g., Triton X-100)

  • Binder clips

  • Hot plate or furnace

Procedure:

  • Working Electrode Preparation:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of an FTO slide using the doctor-blade or screen-printing technique.

    • Dry the TiO₂ film at approximately 120°C for 15 minutes.

    • Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to create a porous, crystalline film. Allow to cool slowly to room temperature.

  • Dye Sensitization:

    • Prepare a dye solution of the synthesized dye (e.g., 0.3-0.5 mM) in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol.

    • Immerse the sintered TiO₂ electrode into the dye solution and keep it at room temperature for 12-24 hours in a dark environment to ensure sufficient dye loading.

    • After sensitization, rinse the electrode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.

  • Counter Electrode Preparation:

    • Use a pre-made platinum-coated FTO slide or prepare one by depositing a thin layer of H₂PtCl₆ solution and heating it to 400°C. Alternatively, a carbon-based counter electrode can be prepared by coating a conductive carbon paste onto an FTO slide and heating.

  • Cell Assembly:

    • Place the dye-sensitized working electrode and the counter electrode facing each other, slightly offset to allow for electrical contact.

    • Introduce a drop of the iodide/triiodide electrolyte solution onto the dye-sensitized area of the working electrode.

    • Carefully place the counter electrode on top, ensuring the electrolyte spreads evenly between the two electrodes without air bubbles.

    • Secure the two electrodes together using binder clips.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • Incident Photon-to-Current Conversion Efficiency (IPCE) spectroscopy can be performed to evaluate the cell's efficiency at different wavelengths of light.

    • Electrochemical Impedance Spectroscopy (EIS) can be used to investigate the charge transfer processes at the various interfaces within the cell.

References

Application Notes and Protocols for the Synthesis of Drug Scaffolds Using 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various heterocyclic drug scaffolds utilizing 4-(cyanomethyl)benzoic acid as a versatile starting material. This document outlines the rationale for its use, key synthetic transformations, and the potential biological applications of the resulting compounds.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a carboxylic acid group, which can be readily transformed into various functional groups, and a cyanomethyl group, which serves as a reactive handle for the construction of diverse heterocyclic systems. The presence of the cyanomethyl moiety is particularly advantageous for introducing nitrogen-containing rings, which are prevalent in a vast array of pharmacologically active compounds. The benzoic acid portion of the molecule provides a rigid scaffold that can be strategically functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Application Notes

Rationale for Use

The utility of this compound as a precursor for drug scaffolds stems from several key features:

  • Versatility of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, acid chlorides, and hydrazides, providing multiple avenues for derivatization and linkage to other molecular fragments.

  • Reactivity of the Cyanomethyl Group: The active methylene protons of the cyanomethyl group are readily deprotonated, allowing for participation in a variety of condensation and cyclization reactions to form heterocyclic rings.

  • Scaffold Rigidity: The phenyl ring provides a rigid core, which can be beneficial for optimizing binding interactions with biological targets.

  • Potential for Bioisosteric Replacement: The 4-(cyanomethyl)phenyl moiety can act as a bioisostere for other common structural motifs in drug design, offering opportunities to explore new chemical space and improve drug-like properties.

Synthesizable Drug Scaffolds

A variety of important heterocyclic scaffolds can be synthesized from this compound through multi-step reaction sequences. Key intermediates, such as 4-(cyanomethyl)acetophenone and 4-formyl-benzonitrile, can be prepared and subsequently used in well-established named reactions to construct the desired heterocyclic cores. Examples of accessible scaffolds include:

  • Pyrazoles: These five-membered aromatic heterocycles are found in numerous drugs with a wide range of biological activities, including anti-inflammatory (e.g., celecoxib), anticancer, and antimicrobial agents.[1][2][3]

  • Triazoles: Both 1,2,3- and 1,2,4-triazoles are important pharmacophores known for their antifungal (e.g., fluconazole), antiviral, and anticancer properties.[4][5][6]

  • Pyridines: The pyridine ring is a common feature in many pharmaceuticals and natural products, exhibiting diverse biological activities. The Hantzsch pyridine synthesis offers a reliable method for constructing substituted pyridine scaffolds.[7][8][9]

  • Thiophenes: 2-Aminothiophenes, accessible through the Gewald reaction, are valuable intermediates for the synthesis of various biologically active compounds.[10][11][12]

Potential Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications. The specific biological activity is largely determined by the nature of the synthesized heterocyclic scaffold and the appended substituents. Potential activities include:

  • Anticancer Activity: Many pyrazole and triazole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including enzyme inhibition (e.g., kinases, carbonic anhydrases) and disruption of protein-protein interactions.[1][4][13][14]

  • Enzyme Inhibition: The synthesized scaffolds can be designed to target specific enzymes implicated in disease. For example, pyrazole and pyridine derivatives have been explored as inhibitors of carbonic anhydrases and neuraminidase.[2][15][16]

  • Antimicrobial Activity: Heterocyclic compounds derived from this starting material may possess antibacterial and antifungal properties.[3][17]

Experimental Protocols

The following protocols describe the synthesis of key intermediates from this compound and their subsequent conversion into pyrazole and pyridine scaffolds.

Synthesis of Key Intermediate: 4-(Cyanomethyl)acetophenone

Reaction Scheme:

This compound → 4-(Cyanomethyl)benzoyl chloride → 4-(Cyanomethyl)acetophenone

Protocol:

Step 1: Synthesis of 4-(Cyanomethyl)benzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-(cyanomethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Cyanomethyl)acetophenone

  • Prepare a solution of methylmagnesium bromide (1.5 eq) in anhydrous diethyl ether.

  • To a solution of copper(I) chloride (0.1 eq) in anhydrous tetrahydrofuran (THF) at -10 °C, add the previously prepared 4-(cyanomethyl)benzoyl chloride (1.0 eq) in anhydrous THF dropwise.

  • To this mixture, add the Grignard reagent dropwise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(cyanomethyl)acetophenone.

Synthesis of a Pyrazole Scaffold

Reaction Scheme:

4-(Cyanomethyl)acetophenone + N,N-Dimethylformamide dimethyl acetal → 3-(Dimethylamino)-1-(4-(cyanomethyl)phenyl)prop-2-en-1-one → 5-(4-(Cyanomethyl)phenyl)-1H-pyrazole

Protocol:

  • A mixture of 4-(cyanomethyl)acetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.5 eq) is heated at 120 °C for 4-6 hours.

  • After cooling to room temperature, the excess reagent is removed under reduced pressure to yield crude 3-(dimethylamino)-1-(4-(cyanomethyl)phenyl)prop-2-en-1-one.

  • The crude enaminone is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to give 5-(4-(cyanomethyl)phenyl)-1H-pyrazole.

Synthesis of a Pyridine Scaffold via Hantzsch Synthesis

Reaction Scheme:

4-Formylbenzonitrile + Ethyl acetoacetate + Ammonium acetate → Diethyl 2,6-dimethyl-4-(4-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylate → Diethyl 2,6-dimethyl-4-(4-cyanophenyl)pyridine-3,5-dicarboxylate

Protocol:

Step 1: Synthesis of 4-Formylbenzonitrile (an intermediate derived from this compound)

(Note: The synthesis of 4-formylbenzonitrile from this compound involves multiple steps, including reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.)

Step 2: Hantzsch Dihydropyridine Synthesis [7][8]

  • A mixture of 4-formylbenzonitrile (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol is stirred at reflux for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield diethyl 2,6-dimethyl-4-(4-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Step 3: Aromatization to the Pyridine Scaffold

  • The synthesized dihydropyridine (1.0 eq) is dissolved in acetic acid.

  • A solution of sodium nitrite (1.5 eq) in water is added dropwise at room temperature.

  • The mixture is heated to 80 °C for 2 hours.

  • After cooling, the reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford diethyl 2,6-dimethyl-4-(4-cyanophenyl)pyridine-3,5-dicarboxylate.

Data Presentation

The following tables summarize representative quantitative data for analogous pyrazole and pyridine derivatives synthesized using similar methodologies. This data is intended to provide an indication of expected yields and biological activities.

Table 1: Representative Synthesis and Biological Data for Pyrazole Derivatives

Compound IDR GroupYield (%)m.p. (°C)Biological TargetIC₅₀ (µM)Citation
P-1 H75145-147Carbonic Anhydrase I12.5[2]
P-2 4-Cl-Ph82188-190Carbonic Anhydrase II8.9[2]
P-3 4-F-Ph68201-203A549 Cancer Cell Line15.2[1]
P-4 2,4-di-Cl-Ph71210-212HCT116 Cancer Cell Line9.8[1]

Table 2: Representative Synthesis and Biological Data for Pyridine Derivatives

Compound IDR¹ GroupR² GroupYield (%)m.p. (°C)Biological TargetIC₅₀ (µM)Citation
Py-1 CH₃CO₂Et65130-132Neuraminidase25.4[15]
Py-2 PhCO₂Et72155-157Carbonic Anhydrase IX0.137[18]
Py-3 CH₃CN58178-180Antibacterial (S. aureus)>100[19]
Py-4 PhH61112-114CXCR40.01[20]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation start This compound intermediate Key Intermediate (e.g., 4-(Cyanomethyl)acetophenone) start->intermediate Intermediate Synthesis scaffold Heterocyclic Scaffold (e.g., Pyrazole, Pyridine) intermediate->scaffold Cyclocondensation purification Purification (Chromatography/Recrystallization) scaffold->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Screening (e.g., Enzyme Assays, Cytotoxicity) characterization->screening sar Structure-Activity Relationship (SAR) screening->sar lead Lead Compound sar->lead Lead Optimization

Caption: Experimental workflow for synthesis and evaluation.

Targeted Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Many pyrazole and triazole-based anticancer agents have been found to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and represents a prime target for novel therapeutics.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Protein Synthesis DrugScaffold Synthesized Drug Scaffold (e.g., Pyrazole Derivative) DrugScaffold->PI3K Inhibition DrugScaffold->Akt Inhibition DrugScaffold->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR cancer signaling pathway.

References

Application Notes and Protocols for 4-(Cyanomethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of complex peptide sequences. The choice of a linker, which tethers the growing peptide chain to the solid support, is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. 4-(Cyanomethyl)benzoic acid represents a versatile, yet not commonly standard, linker that can be employed in SPPS, particularly for the synthesis of C-terminally modified peptides. Its utility lies in the reactivity of the cyanomethyl ester, which can function as a "safety-catch" linker. This allows for the synthesis of the peptide chain under standard SPPS conditions, followed by a specific activation step that renders the linker susceptible to nucleophilic attack for cleavage, yielding C-terminally modified peptides such as amides.

This document provides detailed application notes and protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Principle of Application

The 4-(cyanomethyl)benzyl ester linkage is stable to the mildly basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage of many acid-labile side-chain protecting groups. The key feature of the this compound linker is its latent reactivity. The electron-withdrawing nature of the cyano group makes the benzyl ester more susceptible to nucleophilic attack than a standard benzyl ester. This allows for a "safety-catch" approach where the peptide is cleaved from the resin via nucleophilic displacement using an amine, which results in the formation of a C-terminal peptide amide. This strategy is particularly useful for creating libraries of peptide amides for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes representative quantitative data for solid-phase peptide synthesis utilizing benzyl-type linkers and safety-catch strategies. Please note that specific yields for this compound are not widely reported in the literature; the data presented are analogous examples to guide expectations.

ParameterValueReference/Comment
Linker Loading
Typical Loading Capacity0.3 - 0.8 mmol/gDependent on the base resin (e.g., Aminomethyl Polystyrene).
First Amino Acid Attachment Efficiency> 90%Achievable with standard coupling reagents like DIC/HOBt.
Peptide Synthesis
Per-Step Coupling Efficiency> 99%Monitored by Kaiser test or Fmoc-release assay.
Cleavage and Yield
Cleavage from Resin (Nucleophilic)VariableHighly dependent on the nucleophile and peptide sequence.
Overall Crude Peptide Yield50 - 80%Typical for short to medium-length peptides synthesized via SPPS.
Purity of Crude Peptide60 - 90%Dependent on peptide sequence and synthesis efficiency.

Experimental Protocols

Protocol 1: Preparation of 4-(Cyanomethyl)benzoyl Aminomethyl Polystyrene Resin

This protocol describes the attachment of the this compound linker to a commercially available aminomethyl polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the aminomethyl polystyrene resin in DMF for 1 hour in a peptide synthesis vessel.

  • Linker Activation: In a separate flask, dissolve this compound (3 equivalents relative to the resin's amino group loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and stir at 0°C for 30 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Capping: To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v) for 30 minutes.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

  • Loading Determination: The loading of the linker can be determined by Fmoc quantification after attaching and subsequently cleaving the Fmoc group from a known amount of Fmoc-amino acid.

Protocol 2: Solid-Phase Peptide Synthesis on 4-(Cyanomethyl)benzoyl Resin (Fmoc/tBu Strategy)

This protocol outlines the general cycle for peptide chain elongation.

Materials:

  • 4-(Cyanomethyl)benzoyl-resin (prepared as in Protocol 1)

  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf)

  • Coupling reagent: HBTU/HATU or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat step 2 for each subsequent amino acid in the sequence.

  • Monitoring: Monitor the completion of each coupling and deprotection step using the Kaiser test.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 3.

  • Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 3: Cleavage of Peptide from 4-(Cyanomethyl)benzoyl Resin to Yield a C-terminal Amide

This protocol utilizes the "safety-catch" principle to generate a peptide amide.

Materials:

  • Peptidyl-resin from Protocol 2

  • Amine for nucleophilic cleavage (e.g., 1 M methylamine in THF, or another primary amine)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethylether (cold)

Procedure:

  • Nucleophilic Cleavage:

    • Swell the dried peptidyl-resin in the chosen solvent for the amine (e.g., THF).

    • Add the amine solution (e.g., 1 M methylamine in THF) to the resin and agitate at room temperature. The reaction time can vary from 12 to 48 hours and should be optimized for the specific peptide and amine.

    • Filter the resin and collect the filtrate containing the peptide amide with protected side chains.

    • Wash the resin with the reaction solvent and combine the filtrates.

  • Side-Chain Deprotection:

    • Evaporate the solvent from the collected filtrate.

    • Treat the residue with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

Visualizations

SPPS_Workflow_Cyanomethyl_Linker Resin Aminomethyl Resin LoadedResin 4-(Cyanomethyl)benzoyl Resin Resin->LoadedResin DIC/HOBt Linker 4-(Cyanomethyl) benzoic acid Linker->LoadedResin SPPS Fmoc-SPPS Elongation LoadedResin->SPPS Fmoc-AA, Coupling PeptidylResin Protected Peptidyl-Resin SPPS->PeptidylResin NucleophilicCleavage Nucleophilic Cleavage (e.g., R-NH2) PeptidylResin->NucleophilicCleavage ProtectedAmide Protected Peptide Amide NucleophilicCleavage->ProtectedAmide Deprotection Side-Chain Deprotection (TFA) ProtectedAmide->Deprotection FinalPeptide C-terminal Peptide Amide Deprotection->FinalPeptide

Caption: Workflow for SPPS using this compound linker.

Safety_Catch_Mechanism start Resin-Linker-Peptide Stable to SPPS Conditions activation Activation Step (Implicit in this linker's case) start->activation Standard SPPS (Fmoc deprotection, coupling) cleavage Nucleophilic Attack Amine (R-NH2) activation->cleavage Post-synthesis treatment product Cleaved Product Peptide-C(O)NH-R cleavage->product Cleavage from resin

Caption: Logical flow of the safety-catch cleavage strategy.

Concluding Remarks

The use of this compound as a linker in solid-phase peptide synthesis offers a valuable strategy for the generation of C-terminally modified peptides, particularly peptide amides. While not a standard off-the-shelf resin, its preparation is straightforward using established coupling chemistries. The safety-catch nature of the linker provides an orthogonal cleavage strategy that expands the toolbox of peptide chemists. The protocols provided herein offer a foundation for researchers to explore the utility of this linker in their own synthetic endeavors. As with any SPPS protocol, optimization of coupling and cleavage times may be necessary depending on the specific peptide sequence and the nucleophile used for cleavage.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Cyanomethyl)benzoic acid during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from 4-(bromomethyl)benzoic acid can arise from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Hydrolysis of Starting Material: The benzylic bromide is susceptible to hydrolysis, especially in the presence of water, leading to the formation of 4-(hydroxymethyl)benzoic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Side Reaction with Carboxylic Acid: The carboxylic acid group of the starting material is acidic and can react with the cyanide source (e.g., NaCN), which is a basic salt. This can lead to the release of hazardous hydrogen cyanide (HCN) gas and reduce the effective concentration of the nucleophile.[1]

    • Solution: A recommended approach is to first deprotonate the carboxylic acid.[1] This can be achieved by adding one equivalent of a base, such as potassium hydroxide in methanol, to form the carboxylate salt before adding the cyanide reagent.[1]

  • Product Loss During Work-up: The product may be lost during the extraction and purification steps.

    • Solution: During the aqueous work-up, ensure the pH is carefully adjusted. The product is soluble in basic aqueous solutions and will precipitate upon acidification. Wash the final product with a minimal amount of cold solvent to prevent it from redissolving.

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: The most common impurities are unreacted starting material and side products from hydrolysis.

  • Unreacted 4-(bromomethyl)benzoic acid: This indicates an incomplete reaction.

    • Purification: This impurity can often be separated from the product by recrystallization. A solvent system where the product has lower solubility than the starting material at room temperature should be chosen.

  • 4-(hydroxymethyl)benzoic acid: This side product forms from the hydrolysis of the starting material.

    • Purification: Purification can be achieved through recrystallization or column chromatography.

  • 4-carbamoylmethyl)benzoic acid or 4-carboxyphenylacetic acid: These impurities arise from the partial or complete hydrolysis of the nitrile group of the product, respectively. This is more likely to occur if the reaction is run under harsh basic or acidic conditions, or during a work-up that involves prolonged heating in the presence of acid or base.[2][3]

    • Purification: Careful recrystallization can often remove these more polar impurities. If separation is difficult, column chromatography may be necessary.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F254).

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the plate using an appropriate mobile phase, such as a mixture of hexane and ethyl acetate. The optimal ratio may need to be determined experimentally, but a 1:1 mixture is a good starting point. Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape for carboxylic acids.

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Q4: What are the optimal reaction conditions for this synthesis?

A4: The optimal conditions can vary, but here are some general guidelines based on the nucleophilic substitution of benzylic halides. The choice of solvent and temperature are critical parameters that can significantly impact the yield.

Data Presentation: Impact of Reaction Conditions on Yield

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent Ethanol/WaterDimethyl Sulfoxide (DMSO)AcetoneDMSO is often an excellent solvent for SN2 reactions with cyanide due to its polar aprotic nature, which can lead to higher yields and faster reaction rates.[4][5] Ethanol/water mixtures can also be effective but may lead to more hydrolysis byproducts.
Temperature Room Temperature60 °C90 °CIncreasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote the formation of side products, such as from hydrolysis. An optimal temperature is typically found in the range of 60-90°C.[5]
Cyanide Source Sodium Cyanide (NaCN)Potassium Cyanide (KCN)-Both NaCN and KCN are effective cyanide sources. The choice may depend on solubility in the chosen solvent and cost.
Base Addition No Base1 eq. KOH-The addition of a base to form the carboxylate salt of the starting material prior to the addition of the cyanide source is recommended to prevent the formation of HCN gas and improve the yield.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-(Bromomethyl)benzoic acid

This protocol describes a representative procedure for the synthesis.

Materials:

  • 4-(bromomethyl)benzoic acid

  • Sodium cyanide (NaCN)

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Carboxylate Salt: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in anhydrous methanol. Cool the solution in an ice bath and add a solution of potassium hydroxide (1 equivalent) in methanol dropwise. Stir the mixture for 30 minutes at room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Cyanation Reaction: To the resulting potassium 4-(bromomethyl)benzoate, add anhydrous DMSO. In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of warm DMSO and add this solution to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 70°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Wash the aqueous mixture with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate of this compound should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

    • Dry the purified product under vacuum.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_reaction Extend Reaction Time / Increase Temperature incomplete->extend_reaction Yes hydrolysis_sm Hydrolysis of Starting Material? incomplete->hydrolysis_sm No extend_reaction->check_completion use_anhydrous Use Anhydrous Solvents hydrolysis_sm->use_anhydrous Yes hydrolysis_prod Hydrolysis of Product? hydrolysis_sm->hydrolysis_prod No success Improved Yield and Purity use_anhydrous->success mild_workup Use Milder Work-up Conditions hydrolysis_prod->mild_workup Yes purification_issue Product Loss During Purification? hydrolysis_prod->purification_issue No mild_workup->success optimize_workup Optimize pH and Solvent Volumes purification_issue->optimize_workup Yes purification_issue->success No optimize_workup->success

Caption: Troubleshooting workflow for low yield or impure product.

ExperimentalWorkflow start Start step1 Dissolve 4-(bromomethyl)benzoic acid in anhydrous methanol start->step1 step2 Add methanolic KOH to form carboxylate salt step1->step2 step3 Remove methanol under reduced pressure step2->step3 step4 Add anhydrous DMSO and NaCN solution step3->step4 step5 Heat reaction and monitor by TLC step4->step5 step6 Aqueous work-up and extraction step5->step6 step7 Acidify to precipitate product step6->step7 step8 Isolate by filtration step7->step8 step9 Recrystallize for purification step8->step9 end Pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4-(Cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Cyanomethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization

Issue: Difficulty dissolving the crude this compound in the chosen solvent.

Potential Cause Solution
Inappropriate solventSelect a more suitable solvent. Good solvents for benzoic acid derivatives are often polar, such as water, ethanol, or a mixture of the two.[1][2]
Insufficient solventGradually add more hot solvent until the solid dissolves completely.[3]
Presence of insoluble impuritiesIf a small amount of solid remains after adding a significant amount of hot solvent, perform a hot filtration to remove the insoluble material.

Issue: The compound "oils out" instead of forming crystals upon cooling.

Potential Cause Solution
Solution is supersaturated and cooling too rapidlyReheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
High concentration of impuritiesPurify the crude material by another method, such as column chromatography, before recrystallization.[4]
Solvent boiling point is higher than the melting point of the soluteChoose a solvent with a lower boiling point.

Issue: Low recovery of purified crystals.

Potential Cause Solution
Too much solvent was usedUse the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Premature crystallization during hot filtrationPreheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Significant solubility of the product in the cold solventEnsure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[3]
Column Chromatography

Issue: Poor separation of this compound from impurities.

Potential Cause Solution
Inappropriate solvent system (mobile phase)Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar aromatic acids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5][6]
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent (silica gel or alumina) to the sample weight.[6]
Improperly packed columnEnsure the column is packed uniformly without any air bubbles or channels to allow for even solvent flow.[5]

Issue: The compound does not elute from the column.

Potential Cause Solution
The eluent is not polar enoughGradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7]
Compound is irreversibly adsorbed onto the stationary phaseFor acidic compounds like carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve elution and peak shape.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, potential by-products could include compounds where the cyano group has been hydrolyzed to an amide or carboxylic acid.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Due to the presence of the polar carboxylic acid and cyano groups, polar solvents are generally suitable. A good starting point would be water, ethanol, or a mixture of ethanol and water.[1][8] The solubility should be tested on a small scale first: the ideal solvent will dissolve the compound when hot but show low solubility when cold.

Q3: How can I visualize the separation during column chromatography if this compound is colorless?

A3: The fractions collected from the column can be analyzed by Thin Layer Chromatography (TLC) and visualized under a UV lamp. This compound, being an aromatic compound, should be UV active.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of impurities. Further purification by recrystallization or column chromatography may be necessary to achieve a sharp melting point.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may need to be optimized based on the purity of the starting material.

dot

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal hot solvent A->B C Heat solution to boiling B->C D Filter hot solution to remove insoluble impurities C->D Impurities present E Allow filtrate to cool slowly C->E No insoluble impurities D->E F Cool in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry the crystals H->I Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis A Pack column with silica gel slurry B Equilibrate column with mobile phase A->B C Dissolve crude sample in minimal solvent B->C D Load sample onto the column C->D E Add mobile phase to the column D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I

References

Technical Support Center: Synthesis of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(cyanomethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid with a cyanide salt. The reaction with 4-(bromomethyl)benzoic acid is frequently reported. Another route starts from 4-cyanobenzoic acid, though this is less common.

Q2: What is the primary side reaction I should be concerned about?

The most significant side reaction is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 4-(carboxymethyl)benzoic acid, or to an amide (-CONH2), forming 4-(aminocarbonylmethyl)benzoic acid. This is especially problematic if the reaction is carried out in the presence of water, or under harsh acidic or basic conditions during workup.

Q3: My yield of this compound is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: The formation of byproducts, particularly hydrolysis products, consumes the starting material and desired product.

  • Poor quality of starting materials: Impurities in the 4-(halomethyl)benzoic acid can lead to a variety of side products.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry can favor side reactions.

  • Difficult purification: The product may be lost during the workup and purification steps.

Q4: How can I minimize the formation of the 4-(hydroxymethyl)benzoic acid byproduct?

The formation of 4-(hydroxymethyl)benzoic acid results from the hydrolysis of the starting material, 4-(halomethyl)benzoic acid. To minimize this:

  • Use anhydrous solvents: Ensure that the solvent used for the reaction is dry.

  • Control the temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Use a non-aqueous workup if possible: If the reaction is sensitive to water, a non-aqueous workup procedure should be considered.

Troubleshooting Guides

Problem 1: Presence of an impurity with a mass corresponding to 4-(carboxymethyl)benzoic acid.
  • Probable Cause: Hydrolysis of the nitrile group in the desired product, this compound. This can occur during the reaction or, more commonly, during an aqueous acidic or basic workup.

  • Recommended Solutions:

    • Reaction Conditions:

      • Ensure the reaction is run under anhydrous conditions to the extent possible.

      • Avoid excessively high temperatures or prolonged reaction times, which can promote hydrolysis.

    • Workup:

      • If an aqueous workup is necessary, perform it at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.

      • Use a milder acid or base for pH adjustment and add it slowly while monitoring the temperature.

      • Minimize the time the product is in contact with the aqueous acidic or basic solution.

    • Purification:

      • Recrystallization can be effective in separating this compound from its more polar hydrolysis product. The choice of solvent is critical and may require some experimentation.

Problem 2: Identification of 4-(hydroxymethyl)benzoic acid in the crude product.
  • Probable Cause: Hydrolysis of the starting material, 4-(halomethyl)benzoic acid, before or during the cyanation reaction.

  • Recommended Solutions:

    • Starting Material Quality: Use high-purity, dry 4-(halomethyl)benzoic acid. Store it in a desiccator to prevent moisture absorption.

    • Reaction Setup: Dry all glassware thoroughly before use. Use anhydrous solvents.

    • Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Problem 3: The reaction is sluggish or does not go to completion.
  • Probable Cause:

    • Insufficient reactivity of the starting material: 4-(chloromethyl)benzoic acid is less reactive than 4-(bromomethyl)benzoic acid.

    • Poor solubility of the cyanide salt: The cyanide salt may not be sufficiently soluble in the reaction solvent.

    • Deactivated catalyst (if using a phase-transfer catalyst).

  • Recommended Solutions:

    • Choice of Halide: If using 4-(chloromethyl)benzoic acid, consider switching to the more reactive 4-(bromomethyl)benzoic acid.

    • Solvent System: Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the cyanide salt.

    • Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the organic-soluble halide and the inorganic cyanide salt, especially in a biphasic system.

    • Temperature: A moderate increase in reaction temperature may improve the reaction rate, but this must be balanced against the risk of increased side reactions.

Data Presentation

The following table summarizes the potential side products in the synthesis of this compound from 4-(bromomethyl)benzoic acid.

Side Product Chemical Formula Molecular Weight ( g/mol ) Common Cause of Formation Analytical Identification Notes
4-(Hydroxymethyl)benzoic acidC₈H₈O₃152.15Hydrolysis of 4-(bromomethyl)benzoic acid.[1][2]Can be detected by LC-MS, NMR (presence of -CH₂OH signal).
4-(Carboxymethyl)benzoic acidC₉H₈O₄180.16Hydrolysis of the nitrile group of the product.Can be detected by LC-MS. Will show a different retention time than the product in HPLC, typically more polar.
4-(Aminocarbonylmethyl)benzoic acidC₉H₉NO₃179.17Partial hydrolysis of the nitrile group of the product.Can be detected by LC-MS.
Unreacted 4-(Bromomethyl)benzoic acidC₈H₇BrO₂215.04Incomplete reaction.[3]Can be detected by LC-MS and may be a potential genotoxic impurity.[4]
Dimer/Polymer byproductsVariableVariableSelf-condensation of 4-(bromomethyl)benzoic acid.May appear as a baseline rise or broad peaks in chromatograms.

Experimental Protocols

Synthesis of this compound from 4-(Bromomethyl)benzoic Acid

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • Sodium cyanide (or potassium cyanide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Mandatory Visualization

Synthesis_Workflow Start Start: 4-(Bromomethyl)benzoic Acid + Sodium Cyanide Reaction Reaction: - Solvent (e.g., DMF) - Controlled Temperature Start->Reaction Nucleophilic Substitution Workup Aqueous Workup: - Extraction - Washing Reaction->Workup Side_Reaction1 Side Reaction: Hydrolysis of Starting Material (Forms 4-(Hydroxymethyl)benzoic acid) Reaction->Side_Reaction1 Presence of water Purification Purification: - Recrystallization Workup->Purification Side_Reaction2 Side Reaction: Hydrolysis of Product (Forms 4-(Carboxymethyl)benzoic acid) Workup->Side_Reaction2 Aqueous acid/base and/or heat Product Final Product: This compound Purification->Product

Caption: Synthetic workflow and potential side reactions for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Cyanomethyl)benzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-(cyanomethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. Our goal is to provide you with the causal understanding and field-proven insights needed to troubleshoot issues, optimize yields, and ensure the integrity of your synthesis.

Introduction: Understanding the Substrate

This compound is a bifunctional molecule featuring a carboxylic acid ripe for esterification and a cyanomethyl group. While the carboxylic acid is the primary site of reaction, the presence of the nitrile and the benzylic protons introduces potential challenges, such as hydrolysis of the nitrile under harsh conditions or unforeseen side reactions. Successful esterification hinges on selecting a method that is compatible with the entire molecule, not just the reactive site.

Core Methodologies at a Glance

Choosing the right esterification strategy is the first critical decision point. Three common methods offer distinct advantages and disadvantages depending on your substrate's sensitivity, the scale of the reaction, and the desired purity.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature)Mild (0 °C to Room Temp)
Reagents Carboxylic Acid, Alcohol, H₂SO₄ or TsOH[1]Acid, Alcohol, DCC/EDC, DMAP[2][3]Acid, Alcohol, DEAD/DIAD, PPh₃[4]
Primary Driver Equilibrium shift (excess alcohol or water removal)[5]In-situ activation of carboxylic acid[3]Redox-based activation of alcohol[4]
Pros Economical for large scale, simple reagents[5]High yields, good for sensitive substrates, mild conditions[3][6]Mild, excellent for sterically hindered alcohols, stereochemical inversion[4][7]
Cons Equilibrium-limited, harsh conditions can degrade sensitive substrates, requires high temperatures[1][8]Stoichiometric urea byproduct can complicate purification, DCC is an allergen[2][9]Stoichiometric phosphine oxide and hydrazine byproducts, expensive reagents, sensitive to pKa of the acid[7][10]
Best For Robust, simple esters on a large scale.[5]Acid-sensitive substrates or when high, clean conversion is needed on a lab scale.[3][11]High-value synthesis, especially with hindered or chiral secondary alcohols.[7][12]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the esterification of this compound in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the ester. What are the likely causes?

Answer: This is a common issue that typically points to problems with reaction activation or reagent quality.

  • For Fischer Esterification:

    • Insufficient Catalyst: Strong acid catalysts like H₂SO₄ or p-TsOH are essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1][13] Without sufficient catalyst, the reaction rate will be impractically slow. Ensure you are using a catalytic amount, typically 1-5 mol%.

    • Water Contamination: The presence of water in your reagents (especially the alcohol) will inhibit the forward reaction, as water is a product of the esterification.[1][5] Use anhydrous grade alcohol and solvents if possible.

    • Low Temperature: Fischer esterification is thermally driven.[14] Ensure your reaction is heated to the reflux temperature of the alcohol being used to provide sufficient activation energy.[14]

  • For Steglich & Mitsunobu Reactions:

    • Reagent Degradation: The reagents for these reactions are sensitive. Dicyclohexylcarbodiimide (DCC) can hydrolyze over time, and triphenylphosphine (PPh₃) can oxidize. Diethyl azodicarboxylate (DEAD) is light and heat-sensitive.[4] Always use fresh, high-quality reagents.

    • Incorrect Order of Addition: For the Mitsunobu reaction, the order of addition can be critical.[4] A common and effective method is to dissolve the carboxylic acid, alcohol, and PPh₃ together before the slow, cooled addition of DEAD.[4] This allows for the formation of the key betaine intermediate.

Question 2: The reaction starts but stalls at ~60-70% conversion. How can I drive it to completion?

Answer: This is the classic sign of an equilibrium-limited reaction, most prominent in Fischer esterification.[5] According to Le Chatelier's principle, to shift the equilibrium toward the product, you must either add an excess of a reactant or remove a product.[15]

  • Use Excess Alcohol: The simplest method is to use the alcohol as the reaction solvent.[5] Using a large excess (10-fold or more) can significantly increase the equilibrium yield.[5]

  • Remove Water as it Forms: This is the most effective strategy for driving the reaction to completion.[16]

    • Dean-Stark Apparatus: This piece of glassware is designed specifically for this purpose.[17][18] The reaction is run in a solvent that forms an azeotrope with water (like toluene).[18][19] The water/toluene azeotrope boils, condenses, and collects in the trap, where the denser water separates and is removed, preventing it from returning to the reaction flask.[16][17]

    • Molecular Sieves: For smaller-scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water as it is produced.[1]

Troubleshooting Workflow: Low Reaction Yield

Below is a decision-making diagram to guide your troubleshooting process when faced with an unsatisfactory reaction yield.

G start Low Yield Encountered method Which Method? start->method fischer Fischer Esterification method->fischer Acid-Catalyzed steglich_mitsu Steglich or Mitsunobu method->steglich_mitsu Coupling Agent fischer_q1 Is water being removed? fischer->fischer_q1 sm_q1 Reagents fresh? steglich_mitsu->sm_q1 fischer_a1_yes Use Dean-Stark or a higher boiling solvent. fischer_q1->fischer_a1_yes No fischer_a1_no Is alcohol in large excess (e.g., as solvent)? fischer_q1->fischer_a1_no Yes fischer_a2_yes Increase catalyst loading or check catalyst quality. fischer_a1_no->fischer_a2_yes Yes fischer_a2_no Use alcohol as solvent or add 5-10 equivalents. fischer_a1_no->fischer_a2_no No sm_a1_no Use freshly opened or purified reagents. sm_q1->sm_a1_no No sm_q1_yes Reaction run under inert atmosphere? sm_q1->sm_q1_yes Yes sm_a2_no Re-run under N2 or Argon. (Especially Mitsunobu) sm_q1_yes->sm_a2_no No sm_a2_yes Consider solvent effects. Try a more polar aprotic solvent (e.g., THF, DCM). sm_q1_yes->sm_a2_yes Yes

Caption: A troubleshooting decision tree for low-yield esterification reactions.

Question 3: I'm observing significant byproduct formation. What could be happening?

Answer: Byproduct formation often points to conditions that are too harsh or incompatible with the cyanomethyl group.

  • Potential Nitrile Hydrolysis: Under strong acidic conditions (Fischer) and prolonged heating, the nitrile group (-C≡N) can potentially hydrolyze, first to an amide and then to a carboxylic acid. If you observe a new, more polar spot by TLC that is not your starting material, this could be the cause. To mitigate this, try to use the minimum effective reaction time and temperature.

  • Steglich Side Reaction: In the Steglich esterification, the O-acylisourea intermediate can undergo a slow 1,3-rearrangement to form a stable N-acylurea byproduct that will not react with the alcohol.[3][20] This side reaction is suppressed by the addition of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, rapidly forming a more reactive intermediate that is consumed by the alcohol before the rearrangement can occur.[3] If you are getting byproducts in a Steglich reaction, ensure you are using a catalytic amount of DMAP (typically 1-10 mol%).

  • Tertiary Alcohol Elimination: While not directly related to the cyanomethyl group, if you are using a tertiary alcohol, Fischer esterification is a poor choice as the harsh acidic conditions will favor elimination (dehydration) to form an alkene.[21] For tertiary alcohols, the Steglich esterification is a much better method.[3]

Question 4: The reaction is complete, but I'm struggling to purify my ester product. What are the best practices?

Answer: Purification challenges are often specific to the reaction method used, as the byproducts are different.

  • Fischer Esterification Workup: The main impurities are excess alcohol and the acid catalyst.

    • Neutralize the acid catalyst by washing the crude reaction mixture with a weak base like saturated sodium bicarbonate (NaHCO₃) solution.[14] Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[14]

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[14]

    • The final product can often be purified by recrystallization or silica gel chromatography. Methyl 4-(cyanomethyl)benzoate is a solid at room temperature (m.p. 55-58 °C), making recrystallization a viable option.

  • Steglich Esterification Workup: The primary byproduct is dicyclohexylurea (DCU) or the equivalent from other carbodiimides. DCU is notoriously difficult to remove as it has limited solubility in most common solvents.

    • DCU is insoluble in solvents like dichloromethane (DCM) and ethyl acetate. A simple filtration of the reaction mixture can remove the bulk of the DCU.[20]

    • If some DCU remains, it can sometimes be precipitated by concentrating the solution and adding a solvent in which the ester is soluble but DCU is not (e.g., diethyl ether).

    • If EDC is used instead of DCC, the resulting urea byproduct is water-soluble and can be removed with a simple aqueous wash.[9]

  • Mitsunobu Reaction Workup: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.

    • TPPO can often be removed by silica gel chromatography.

    • Alternatively, TPPO can sometimes be precipitated from nonpolar solvents (like a hexane/ether mixture).

    • Specialized reagents have been developed to simplify purification, such as resin-bound triphenylphosphine, where the oxide byproduct is simply filtered off.[4]

Frequently Asked Questions (FAQs)

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. Strong acids like H₂SO₄ are highly corrosive.[22] Carbodiimides like DCC are potent allergens and should be handled with care in a fume hood.[9] The reagents for the Mitsunobu reaction, particularly DEAD and DIAD, are toxic and potentially explosive and should be handled with extreme caution.[4] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Q: How can I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting carboxylic acid (which will be a low Rf spot) and your product ester (which will be a higher Rf spot). Staining with potassium permanganate can help visualize spots if they are not UV-active. You can also use GC-MS or LC-MS to get more quantitative information on the reaction's progress.

  • Q: Can I use this reaction to make a tert-butyl ester?

    • A: Fischer esterification is not suitable for making tert-butyl esters due to the ease of isobutene formation under acidic conditions.[3] The Steglich esterification, however, is an excellent and widely used method for synthesizing tert-butyl esters due to its mild, neutral conditions.[3][11]

Experimental Protocols

Protocol 1: Fischer Esterification using Methanol

This protocol is a standard procedure for synthesizing Methyl 4-(cyanomethyl)benzoate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 31.0 mmol).

  • Reagents: Add anhydrous methanol (50 mL). The large excess of methanol serves as both the reactant and the solvent, helping to drive the equilibrium.[5]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.3 mmol) to the mixture.[14] An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours.[14] Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[14]

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure Methyl 4-(cyanomethyl)benzoate as a white solid.

Protocol 2: Steglich Esterification using a Generic Alcohol (ROH)

This protocol is ideal for more sensitive or sterically hindered alcohols.

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.61 g, 10.0 mmol), the desired alcohol (11.0 mmol, 1.1 equiv.), and 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv.).

  • Solvent: Dissolve the components in anhydrous dichloromethane (DCM) (40 mL).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[2]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure ester.

References

Technical Support Center: Amide Coupling of 4-(Cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amide coupling of 4-(cyanomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of amide derivatives of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the amide coupling of this compound?

A1: The most common challenges include low reaction yield, incomplete conversion of starting materials, and the formation of side products. Specific to this compound, a key consideration is the potential for side reactions involving the acidic protons of the cyanomethyl group, especially under strongly basic conditions.

Q2: Which coupling reagents are recommended for this compound?

A2: Standard coupling reagents such as carbodiimides (e.g., EDC in combination with HOBt or OxymaPure) and uronium/aminium salts (e.g., HATU, HBTU) are generally effective.[1][2][3] The choice of reagent may depend on the specific amine being coupled, with stronger activating agents like HATU often being preferred for less reactive or sterically hindered amines.[3]

Q3: What is the significance of the cyanomethyl group in this reaction?

A3: The cyanomethyl group has two main effects. First, its electron-withdrawing nature can increase the acidity of the carboxylic acid, which can be beneficial for activation. Second, the benzylic protons (the -CH2- group) are acidic (estimated pKa ~22 in DMSO for the analogous phenylacetonitrile) and can be deprotonated by strong bases.[2] This can lead to undesired side reactions.

Q4: What types of side reactions can occur due to the cyanomethyl group?

A4: Under basic conditions, deprotonation of the cyanomethyl group can generate a carbanion. This carbanion can then participate in various side reactions, such as alkylation if electrophiles are present, or potentially dimerization or other condensation reactions. While specific documented side reactions for this compound amide coupling are not prevalent in the literature, the reactivity of benzyl cyanides in the presence of a base is a well-established principle in organic chemistry.[1][4]

Q5: How can I purify the final amide product?

A5: Purification is typically achieved through standard techniques such as aqueous work-up followed by column chromatography on silica gel.[1][5] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The choice of eluent for chromatography will depend on the polarity of the resulting amide.

Troubleshooting Guide

Low or No Reaction Yield
Potential Cause Troubleshooting Steps
Inactive Coupling Reagent Use fresh, high-quality coupling reagents. Store hygroscopic reagents (e.g., EDC, HATU) in a desiccator.
Insufficient Activation of Carboxylic Acid - Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents).- Switch to a more powerful activating agent (e.g., from EDC/HOBt to HATU).[3]- Ensure the reaction is performed under anhydrous conditions.
Low Nucleophilicity of the Amine - Increase the reaction temperature.- Use a more polar aprotic solvent (e.g., DMF, NMP) to improve solubility and reaction rates.- For electron-deficient or sterically hindered amines, consider using a stronger activating agent like HATU or an alternative coupling protocol.[6]
Acid-Base Reaction Between Carboxylic Acid and Amine This is a common issue in amide coupling. The use of a coupling agent is designed to overcome this by activating the carboxylic acid.[7] Ensure the coupling agent is added before or concurrently with the amine.
Incomplete Reaction
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time or moderately increase the temperature.
Steric Hindrance For sterically hindered amines or carboxylic acids, a more potent coupling reagent (e.g., HATU) and longer reaction times may be necessary.[8]
Poor Solubility of Starting Materials - Use a solvent in which all reactants are fully soluble (e.g., DMF, DMAc, or NMP).- Gentle heating can sometimes improve solubility.
Presence of Side Products
Potential Cause Troubleshooting Steps
Side Reactions of the Cyanomethyl Group - Avoid using strong, non-hindered bases. If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).- Use the minimum necessary amount of base.- Maintain a lower reaction temperature to disfavor deprotonation of the cyanomethyl group.
Racemization (if using a chiral amine) - Add a racemization suppressor like HOBt or OxymaPure when using carbodiimide coupling agents.[9]- Use coupling reagents known for low racemization, such as HATU.[3]- Avoid high temperatures and prolonged reaction times.
Formation of N-acylurea (with carbodiimides) This is a common side reaction with carbodiimides. The addition of HOBt or HOAt can help to minimize this by trapping the O-acylisourea intermediate.

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and HOBt (1.2 equivalents).

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equivalents) dropwise.

  • Slowly add EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. This typically involves diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

General Protocol for Amide Coupling using HATU

This protocol is often suitable for more challenging couplings, such as with electron-deficient or sterically hindered amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the amine (1.1 equivalents).

  • Dissolve the reactants in the anhydrous solvent.

  • Add DIPEA (2.0-3.0 equivalents) to the mixture.

  • Add HATU (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Perform an aqueous work-up as described in the EDC/HOBt protocol.

  • Dry the organic layer, concentrate, and purify the product.

Quantitative Data Summary

The following table provides representative yields for amide coupling reactions of benzoic acid derivatives under various conditions. These are illustrative, and actual yields with this compound may vary depending on the specific amine and optimized reaction conditions.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Yield (%)
Benzoic Acid DerivativePrimary Amine (e.g., Benzylamine)EDC/HOBtDIPEADMF1870-85
Benzoic Acid DerivativeAnilineEDC/HOBtDIPEADMF2460-75
Benzoic Acid DerivativeSecondary Amine (e.g., Morpholine)EDC/HOBtDIPEADMF1875-90
Benzoic Acid DerivativePrimary AmineHATUDIPEADMF280-95[10]
Benzoic Acid DerivativeSterically Hindered AmineHATUDIPEADMF465-80

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow General Amide Coupling Workflow reagents 1. Combine this compound, amine, and solvent. activation 2. Add coupling reagent (e.g., EDC/HOBt or HATU) and base (e.g., DIPEA). reagents->activation reaction 3. Stir at appropriate temperature. Monitor by TLC/LC-MS. activation->reaction workup 4. Aqueous work-up: - Dilute with organic solvent. - Wash with acid, base, and brine. reaction->workup purification 5. Dry, concentrate, and purify (column chromatography or recrystallization). workup->purification product Pure Amide Product purification->product

Caption: A generalized workflow for the amide coupling of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield Observed check_reagents Check Reagent Quality (Freshness, Anhydrous) start->check_reagents check_amine Assess Amine Reactivity start->check_amine check_activation Review Activation Step check_reagents->check_activation Reagents OK increase_reagent Increase amount of coupling reagent. check_activation->increase_reagent stronger_reagent Switch to a stronger coupling reagent (e.g., HATU). check_activation->stronger_reagent increase_temp Increase reaction temperature. check_amine->increase_temp change_solvent Use a more polar aprotic solvent (e.g., DMF). check_amine->change_solvent solution Improved Yield increase_reagent->solution stronger_reagent->solution increase_temp->solution change_solvent->solution

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

Technical Support Center: 4-(Cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Cyanomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Common impurities in this compound can be categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route used to produce this compound.

    • Unreacted Starting Materials: 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid are common starting materials and may be present in the final product if the reaction is incomplete.

    • Byproducts of Cyanation: Side reactions during the introduction of the cyanide group can lead to impurities.

    • Hydrolysis Products: The cyanomethyl group is susceptible to hydrolysis, which can form 4-(Aminocarbonylmethyl)benzoic acid (the amide intermediate) and ultimately 4-(Carboxymethyl)benzoic acid.

  • Impurities from Starting Materials: The quality of the starting materials, such as p-toluic acid used to synthesize 4-(halomethyl)benzoic acid, can introduce impurities that may carry through the synthesis.

  • Degradation Products: Improper storage or handling can lead to the degradation of this compound.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of several common impurities. To identify it, you can:

  • Check the Retention Times: Compare the retention time of the unexpected peak with the retention times of known potential impurities (see Table 2 for typical HPLC parameters).

  • Spike your Sample: Inject a sample spiked with a small amount of a suspected impurity standard. If the peak area of the unknown peak increases, you have likely identified it.

  • Use Mass Spectrometry (LC-MS): If available, LC-MS can provide the mass-to-charge ratio of the unknown peak, which is a powerful tool for identification.

  • Consult the Troubleshooting Guide: Refer to the troubleshooting section below for potential causes and solutions for unexpected peaks.

Q3: What are the best storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is sensitive to moisture and light. Keep the container tightly sealed to prevent hydrolysis of the cyanomethyl group.

Troubleshooting Guides

Issue 1: Low Purity of this compound Detected by HPLC

Possible Causes:

  • Incomplete reaction during synthesis.

  • Inadequate purification.

  • Degradation of the product.

Solutions:

  • Optimize Reaction Conditions: Ensure complete conversion of the starting material by adjusting reaction time, temperature, or reagent stoichiometry.

  • Improve Purification: Recrystallization from a suitable solvent is a common and effective method for purifying this compound.

  • Proper Storage: Store the compound in a tightly sealed container, protected from light and moisture.

Issue 2: Presence of 4-(Carboxymethyl)benzoic acid as a Major Impurity

Possible Causes:

  • Hydrolysis of the cyanomethyl group during synthesis, workup, or storage. This can be promoted by acidic or basic conditions and the presence of water.

Solutions:

  • Anhydrous Reaction Conditions: Use anhydrous solvents and reagents during the cyanation step.

  • Neutral Workup: During the workup process, avoid strongly acidic or basic conditions.

  • Dry Storage: Ensure the final product is thoroughly dried and stored in a desiccator.

Impurity Data

Table 1: Common Impurities in this compound

Impurity NameChemical StructureMolar Mass ( g/mol )Typical Source
4-(Chloromethyl)benzoic acidClCH₂C₆H₄COOH170.59Unreacted starting material
4-(Bromomethyl)benzoic acidBrCH₂C₆H₄COOH215.04Unreacted starting material
4-(Aminocarbonylmethyl)benzoic acidH₂NCOCH₂C₆H₄COOH179.17Incomplete hydrolysis of the nitrile
4-(Carboxymethyl)benzoic acidHOOCCH₂C₆H₄COOH180.16Hydrolysis of the nitrile
4,4'-(Ethane-1,2-diyl)dibenzoic acidHOOCC₆H₄CH₂CH₂C₆H₄COOH270.27Dimerization of starting material
4,4'-Oxybis(methylene)dibenzoic acid(HOOCC₆H₄CH₂)₂O286.27Dimerization byproduct
p-Toluic acidCH₃C₆H₄COOH136.15Impurity from starting material synthesis
Residual Solvents (e.g., Ethanol, Acetonitrile)--Synthesis and purification

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Table 2: Typical HPLC Retention Times

CompoundApproximate Retention Time (min)
4-(Carboxymethyl)benzoic acid8.5
4-(Aminocarbonylmethyl)benzoic acid9.2
p-Toluic acid10.5
This compound 11.2
4-(Chloromethyl)benzoic acid12.1
4-(Bromomethyl)benzoic acid12.5
4,4'-(Ethane-1,2-diyl)dibenzoic acid14.8
4,4'-Oxybis(methylene)dibenzoic acid15.3
Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220 °C.

  • Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) that does not interfere with the analysis of the expected residual solvents.

Protocol 3: ¹H NMR for Structural Confirmation and Impurity Identification
  • Solvent: DMSO-d₆.

  • Spectrometer: 400 MHz or higher.

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire a standard proton NMR spectrum.

  • Expected Chemical Shifts for this compound:

    • δ 13.0 (s, 1H, COOH)

    • δ 7.95 (d, 2H, Ar-H)

    • δ 7.50 (d, 2H, Ar-H)

    • δ 4.10 (s, 2H, CH₂)

  • Potential Impurity Signals:

    • 4-(Chloromethyl)benzoic acid: ~δ 4.8 (s, 2H, CH₂Cl)

    • 4-(Carboxymethyl)benzoic acid: ~δ 3.7 (s, 2H, CH₂COOH)

Visualizations

Impurity_Formation_Pathways p_toluic p-Toluic Acid halomethyl 4-(Halomethyl)benzoic acid (Chloro or Bromo) p_toluic->halomethyl Halogenation product This compound halomethyl->product Cyanation dimer1 4,4'-(Ethane-1,2-diyl)dibenzoic acid halomethyl->dimer1 Side Reaction (Dimerization) dimer2 4,4'-Oxybis(methylene)dibenzoic acid halomethyl->dimer2 Side Reaction (Ether Formation) hydrolysis1 4-(Aminocarbonylmethyl)benzoic acid product->hydrolysis1 Partial Hydrolysis hydrolysis2 4-(Carboxymethyl)benzoic acid hydrolysis1->hydrolysis2 Full Hydrolysis

Caption: Potential pathways for the formation of common impurities during the synthesis of this compound.

Experimental_Workflow sample This compound Sample hplc HPLC Analysis (Purity & Impurity Profile) sample->hplc gcms GC-MS Analysis (Residual Solvents) sample->gcms nmr NMR Analysis (Structural Confirmation) sample->nmr data Data Analysis & Reporting hplc->data gcms->data nmr->data

Stability issues of 4-(Cyanomethyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Cyanomethyl)benzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the two functional groups: the cyanomethyl group and the carboxylic acid group. Key potential issues include:

  • Hydrolysis: The nitrile (cyano) group can hydrolyze under acidic or basic conditions to form 4-(carboxymethyl)benzoic acid or the intermediate amide.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 4-methylbenzonitrile.

  • Photodegradation: Exposure to UV light may lead to degradation, a common issue for aromatic compounds.

  • Reactivity with strong oxidizing or reducing agents: The entire molecule can be susceptible to degradation in the presence of strong oxidizing or reducing agents.

Q2: What are the expected degradation products of this compound?

A2: Under stress conditions, the following are the most likely degradation products:

  • Acid/Base Hydrolysis: 4-(Amido-methyl)benzoic acid (amide intermediate) and 4-(Carboxymethyl)benzoic acid (fully hydrolyzed product).

  • Thermal Stress: 4-Methylbenzonitrile (from decarboxylation).

  • Oxidative Stress: Complex mixture of oxygenated derivatives. The benzylic position is susceptible to oxidation.

  • Photolytic Stress: Various photoproducts, potentially including radicals and rearranged species.

Q3: How can I monitor the stability of this compound in my reaction?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2] This involves developing an HPLC method that can separate the parent this compound from its potential degradation products. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a pH modifier like formic acid or ammonium acetate.[3][4]

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, in general, can be susceptible to photodegradation. It is recommended to perform photostability studies as per ICH Q1B guidelines, which involve exposing the compound to a combination of visible and UV light.[5][6] If found to be photolabile, reactions and storage should be carried out in amber glassware or protected from light.

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed During a Reaction in Basic Conditions
Symptom Possible Cause Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis that increases over time.Hydrolysis of the nitrile group. Under basic conditions, the cyanomethyl group can hydrolyze to a carboxylic acid, forming 4-(carboxymethyl)benzoic acid. An intermediate amide may also be present.1. pH Control: Maintain the pH as close to neutral as possible if the reaction chemistry allows. 2. Temperature Reduction: Lowering the reaction temperature can slow down the rate of hydrolysis. 3. Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to basic conditions. 4. Anhydrous Conditions: If feasible for the primary reaction, using anhydrous conditions will prevent hydrolysis.
Issue 2: Low Yield and Formation of a Non-polar Impurity in a High-Temperature Reaction
Symptom Possible Cause Troubleshooting Steps
A significant peak corresponding to a less polar compound is observed in the crude reaction mixture by HPLC or GC-MS. The mass of this impurity corresponds to the loss of CO2.Thermal Decarboxylation. Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.[7] For substituted benzoic acids, this can occur at temperatures above 200°C, and sometimes lower depending on the reaction conditions and presence of catalysts.[7][8]1. Temperature Optimization: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. 2. Catalyst Screening: If a catalyst is being used for the primary reaction, consider if it might also be promoting decarboxylation. A different catalyst might be more selective. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that might lower the decomposition temperature.
Issue 3: Reaction Failure or Complex Mixture Formation with Strong Acids

| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | | The starting material is consumed, but the desired product is not formed, and multiple new peaks appear in the chromatogram. | 1. Nitrile Hydrolysis: Strong acidic conditions can readily hydrolyze the nitrile group to a carboxylic acid.[9] 2. Electrophilic Aromatic Substitution: The presence of strong acids can promote side reactions on the aromatic ring, such as sulfonation if sulfuric acid is used. | 1. Milder Acid: Use the mildest acidic conditions that will facilitate the desired transformation. 2. Non-Aqueous Conditions: If possible, use non-aqueous acidic conditions to prevent hydrolysis. 3. Protect Functional Groups: If the primary reaction does not involve the carboxylic acid or nitrile, consider protecting one or both of these groups before proceeding. |

Quantitative Data Summary

Stress Condition Compound Class Observed Degradation Temperature Range (°C) Reference
ThermalBenzoic AcidStableup to 300[7]
ThermalSubstituted Benzoic AcidsComplete Degradation~250[7]
ThermalBenzoic AcidOnset of Vaporization/Decomposition~96 - 249[10][11]
Hydrolysis (Acidic/Basic)Aromatic NitrilesHydrolysis to amide and carboxylic acidVaries with conditions[9]
DecarboxylationSubstituted Benzoic AcidsCan occur, especially with catalysts> 200[7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a specified duration (as per ICH Q1B guidelines).[5][6]

    • Keep a control sample in the dark.

    • Dilute the samples to 0.1 mg/mL for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness using the stressed samples from the forced degradation study.

Visualizations

Stability_Pathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis decarboxylation Decarboxylation (Heat) This compound->decarboxylation oxidation Oxidation This compound->oxidation amide 4-(Amido-methyl)benzoic acid hydrolysis->amide Intermediate nitrile 4-Methylbenzonitrile decarboxylation->nitrile oxidized_products Oxidized Products oxidation->oxidized_products dicarboxylic_acid 4-(Carboxymethyl)benzoic acid amide->dicarboxylic_acid Further Hydrolysis

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Reaction Outcome analyze Analyze crude reaction mixture by HPLC-MS start->analyze identify Identify unexpected peaks analyze->identify compare Compare mass and polarity to known degradation products identify->compare hydrolysis Likely Hydrolysis compare->hydrolysis More Polar decarboxylation Likely Decarboxylation compare->decarboxylation Less Polar other Other Side Reaction compare->other Unknown solution_hydrolysis Control pH Reduce Temperature Minimize Reaction Time hydrolysis->solution_hydrolysis solution_decarboxylation Reduce Temperature Screen Catalysts decarboxylation->solution_decarboxylation solution_other Consult literature for similar side reactions other->solution_other

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for catalytic reactions involving 4-(cyanomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions performed on this compound?

A1: The three most common catalytic reactions involving this compound are:

  • Hydrogenation of the nitrile (cyano) group to a primary amine, yielding 4-(aminomethyl)benzoic acid.

  • Esterification of the carboxylic acid group with an alcohol to form the corresponding ester.

  • Hydrolysis of the nitrile group to a carboxylic acid, resulting in 4-(carboxymethyl)benzoic acid, or to an amide under controlled conditions.

Q2: Which catalysts are recommended for the selective hydrogenation of the nitrile group in this compound?

A2: For the selective reduction of the nitrile to a primary amine, several catalysts are effective. Palladium (Pd), platinum (Pt), and Nickel (Ni) based catalysts are commonly used.[1] For substrates like methyl 4-cyanobenzoate, a close analog, catalytic hydrogenation is a well-established method.[2] Raney Nickel is another catalyst used for this transformation, though it may require the presence of ammonia to minimize the formation of secondary amines.[3]

Q3: What are the best catalysts for the esterification of this compound?

A3: The Fischer-Speier esterification, which uses an excess of alcohol in the presence of a strong acid catalyst, is a standard method.[4] Commonly used catalysts include:

  • Homogeneous acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective.[5][6]

  • Heterogeneous (solid) acids: These offer the advantage of easier separation. Examples include Amberlyst 15, modified Montmorillonite K10 clay, and zirconium/titanium-based solid acids.[7][8][9]

Q4: How can I hydrolyze the nitrile group to a carboxylic acid?

A4: Acid-catalyzed hydrolysis is a common method. The reaction typically requires heating in the presence of a strong acid like hydrochloric acid or sulfuric acid.[10] It is important to note that the conditions required for nitrile hydrolysis can sometimes also lead to the hydrolysis of an ester if one is present, so careful control of reaction conditions is necessary.[11] In some cases, hydrolysis can be stopped at the amide stage under milder conditions.[11]

Q5: Can the carboxylic acid and nitrile groups react simultaneously?

A5: Yes, depending on the chosen reagents and conditions. For example, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) could potentially reduce both the carboxylic acid and the nitrile. Using a catalyst and conditions specific for one transformation (e.g., Fischer esterification) will generally leave the other functional group intact.

Troubleshooting Guides

Guide 1: Catalytic Hydrogenation of the Nitrile Group

Problem: Low or no conversion to the desired primary amine (4-(aminomethyl)benzoic acid).

G cluster_0 Troubleshooting Low Yield in Nitrile Hydrogenation Start Low Yield Observed CheckCatalyst Check Catalyst Activity CheckPurity Verify Reagent & Solvent Purity CheckConditions Review Reaction Conditions CatalystInactive Inactive Catalyst? Poisoning Catalyst Poisoning? PressureTemp Incorrect Pressure/Temp? SolventIssue Solvent Incompatibility? Solution1 Replace with fresh catalyst. Consider a more active catalyst (e.g., Pearlman's catalyst). Solution2 Purify starting materials. Use dry, degassed solvents. Solution3 Increase H₂ pressure. Adjust temperature. Solution4 Change solvent. Ensure substrate is fully dissolved.

Problem: Formation of significant amounts of secondary and/or tertiary amines.

  • Possible Cause: The primary amine product is reacting with the imine intermediate formed during the reaction.[12]

  • Solution:

    • Add Ammonia: Performing the reaction in the presence of ammonia can suppress the formation of secondary and tertiary amines.

    • Catalyst Choice: Raney Nickel or Raney Cobalt catalysts are often used in the presence of ammonia for this reason.[13]

    • Optimize Conditions: Lowering the reaction temperature may reduce the rate of side reactions.

Guide 2: Fischer Esterification

Problem: Low yield of the desired ester.

  • Possible Cause 1: Reaction Equilibrium: Fischer esterification is an equilibrium process.[6]

    • Solution: To drive the reaction towards the products, either use a large excess of the alcohol (which often serves as the solvent) or remove the water as it is formed.[14]

  • Possible Cause 2: Insufficient Catalyst: The reaction is very slow without a catalyst.[7]

    • Solution: Ensure a catalytic amount of a strong acid like H₂SO₄ or p-TsOH is present.[6]

  • Possible Cause 3: Water in Reagents: The presence of water in the carboxylic acid, alcohol, or solvent will push the equilibrium back towards the starting materials.

    • Solution: Use anhydrous reagents and solvents.

Problem: The reaction mixture shows two spots on TLC, and the starting material is consumed.

  • Possible Cause: A side reaction may have occurred. While less common with simple benzoic acids, derivatives can sometimes undergo unexpected reactions.

  • Solution: Isolate both products and characterize them (e.g., by GC-MS or NMR) to identify the side product.[15] Check the purity of your starting materials, as impurities in the alcohol or benzoic acid derivative could lead to other products.[15]

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of Nitriles
CatalystSubstrateProductConditionsYieldReference(s)
Pd, Pt, or NiAromatic NitrilePrimary AmineH₂ gas, elevated temp/pressureGenerally Good[1]
Raney NickelMethyl 4-cyanobenzoateMethyl 4-(aminomethyl)benzoateIn presence of ammoniaHigh[3]
Cobalt(II) chloride / NaBH₄Methyl 4-cyanobenzoateMethyl 4-(aminomethyl)benzoateNot specifiedHigh[16]
Table 2: Catalyst Performance in the Esterification of Benzoic Acid
CatalystAlcoholCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Reference(s)
H₂SO₄MethanolCatalytic65-90 (isolated)[5]
Deep Eutectic Solvent (p-TSA:BTEAC)Ethanol10 wt%75-88.3[7]
Deep Eutectic Solvent (p-TSA:BTEAC)Butanol10 wt%75-87.8[7]
Amberlyst 15Ethanol10 wt%75-9[7]
Montmorillonite K10 (modified)Methanol10 wt%Reflux5High Yield[8]
Zr/Ti Solid Acid (ZT10)Methanol---Good[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol is adapted from general procedures for nitrile hydrogenation.

  • Setup: To a high-pressure hydrogenation vessel, add this compound (1 equivalent) and a suitable solvent (e.g., methanol, ethanol, or THF) to dissolve the starting material.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10% by weight of Pd/C, or Raney Nickel). If using Raney Nickel, the addition of ammonia may be required to prevent side reactions.

  • Reaction: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, but this can vary significantly).

  • Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-(aminomethyl)benzoic acid can be purified by recrystallization or other appropriate chromatographic techniques.

Protocol 2: Fischer Esterification of this compound with Methanol

This protocol is adapted from the esterification of benzoic acid.[5][14]

G cluster_1 Experimental Workflow: Fischer Esterification Start Combine Reactants: This compound + excess Methanol AddCatalyst Add Catalyst: Slowly add conc. H₂SO₄ Reflux Heat to Reflux: (e.g., 65°C for 1-5 hours) Monitor Monitor Reaction: (TLC or LC-MS) Workup Work-up: Cool, dilute with water, extract with organic solvent Neutralize Neutralize: Wash organic layer with sat. NaHCO₃ solution Dry Dry & Concentrate: Dry over Na₂SO₄, filter, and remove solvent Purify Purify Product: (Column chromatography or distillation)

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents), which also acts as the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-8 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(cyanomethyl)benzoate. Purify further by column chromatography or distillation if necessary.

Protocol 3: Acid-Catalyzed Hydrolysis of the Nitrile Group

This protocol is based on the hydrolysis of a similar cyano-aromatic compound.[10]

  • Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄).

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-120°C) for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material and the appearance of the more polar product, 4-(carboxymethyl)benzoic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., water or an aqueous alcohol mixture).

Reaction Pathways Overview

G cluster_2 Key Reactions of this compound Start This compound ProdA 4-(Aminomethyl)benzoic Acid ProdB Methyl 4-(Cyanomethyl)benzoate ProdC 4-(Carboxymethyl)benzoic Acid

References

Preventing dimer formation in 4-(Cyanomethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Cyanomethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to prevent common side reactions, particularly dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction observed when using this compound in amide coupling reactions?

A1: The most prevalent side reaction is the formation of a covalent dimer. This occurs due to the acidic nature of the methylene protons located between the phenyl ring and the cyano group. Under basic conditions, this "active methylene" group can be deprotonated, and the resulting carbanion can attack the activated carboxylate of another molecule of this compound.

Q2: What is the structure of the dimer?

A2: The dimer is a β-ketonitrile derivative. It is formed through a self-condensation reaction where one molecule acts as a nucleophile (after deprotonation of the cyanomethyl group) and another acts as an electrophile (after activation of the carboxylic acid).

Q3: Which reaction conditions are most likely to promote dimer formation?

A3: Dimer formation is primarily promoted by the presence of a base, which is necessary for the deprotonation of the active methylene group. The choice of coupling reagent, solvent, temperature, and reaction time can also influence the extent of this side reaction. Strong bases and prolonged reaction times at elevated temperatures can increase the likelihood of dimer formation.

Q4: How can I detect the formation of the dimer in my reaction mixture?

A4: The dimer can be identified using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The dimer will have a distinct retention time and a mass corresponding to (2 * mass of this compound - mass of H₂O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will show characteristic signals for the β-ketonitrile structure, which will be different from the starting material.

Troubleshooting Guide: Preventing Dimer Formation

This section provides detailed strategies and experimental protocols to minimize the self-condensation of this compound during amide coupling reactions.

Issue 1: Significant Dimer Formation Observed by LC-MS

Root Cause: The reaction conditions are favoring the deprotonation of the active methylene group and its subsequent nucleophilic attack. This is often due to an inappropriate choice of coupling reagent, base, or prolonged reaction time.

Solutions:

  • Optimize the Choice of Coupling Reagent and Additives:

    • Recommendation: Utilize coupling reagents that facilitate rapid amide bond formation, thereby reducing the time the activated carboxylic acid is available for side reactions. Uronium/aminium-based reagents like HATU are often effective.[1] Carbodiimides such as EDC in combination with additives like HOBt or HOAt can also be used to form a more stable active ester, which can help minimize side reactions.[2]

    • Rationale: Additives like HOBt and HOAt react with the initially formed highly reactive O-acylisourea intermediate to generate a more stable active ester. This active ester is less prone to side reactions and reacts efficiently with the amine.

  • Careful Selection and Stoichiometry of the Base:

    • Recommendation: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). Use the minimum amount of base necessary to facilitate the reaction, typically 1.5 to 2 equivalents.

    • Rationale: Strong, unhindered bases can more readily deprotonate the active methylene group. A sterically hindered base is less likely to cause this deprotonation while still being effective at neutralizing the acid and facilitating the coupling reaction.

  • Control of Reaction Temperature and Time:

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or LC-MS to quench it as soon as the desired product is formed.

    • Rationale: Lower temperatures decrease the rate of all reactions, including the undesired dimerization. Minimizing the reaction time reduces the opportunity for the side reaction to occur.

Data on Amide Coupling Yields
Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic Acid DerivativePrimary AmineEDC/HOBtDIPEADMF251285-95
Benzoic Acid DerivativePrimary AmineHATUDIPEADMF252>90
Benzoic Acid DerivativeSecondary AmineEDC/HOBtDIPEADMF252470-85
Benzoic Acid DerivativeSecondary AmineHATUDIPEADMF25480-95
Benzoic Acid DerivativeAnilineCOMUCollidineMeCN/Water202~80

Note: Yields are highly substrate-dependent and the above are illustrative. Optimization is always recommended.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for efficient coupling with minimal side reactions.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Add the amine (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a classic and cost-effective method. Careful control of conditions is key to minimizing side reactions.

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl (aq) (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the desired reaction pathway, the problematic dimerization, and a recommended experimental workflow.

G cluster_0 Desired Amide Formation Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Coupling Reagent Desired Amide Desired Amide Activated Acid->Desired Amide + Amine Amine Amine Amine->Desired Amide

Caption: Desired pathway for amide bond formation.

G cluster_1 Dimer Formation (Self-Condensation) Acid_1 This compound (Molecule 1) Activated_Acid_1 Activated Carboxylic Acid Acid_1->Activated_Acid_1 Coupling Reagent Dimer β-Ketonitrile Dimer Activated_Acid_1->Dimer Acid_2 This compound (Molecule 2) Carbanion Carbanion (from active methylene) Acid_2->Carbanion + Base Carbanion->Dimer Nucleophilic Attack

Caption: Mechanism of undesired dimer formation.

G cluster_2 Recommended Experimental Workflow Start Start Dissolve Dissolve Acid, Amine, and Coupling Reagent in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add Base Dropwise Cool->Add_Base React Stir and Monitor (TLC / LC-MS) Add_Base->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

References

Technical Support Center: Synthesis of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 4-(Cyanomethyl)benzoic acid synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the work-up of this compound synthesis via nitrile hydrolysis?

The work-up for this compound synthesized from a nitrile precursor, such as 4-(chloromethyl)benzonitrile or by hydrolysis of a related nitrile, typically involves the conversion of the intermediate salt of the carboxylic acid into the free acid, followed by its isolation and purification. The overall process leverages the acidic nature of the carboxylic acid group, which allows for its separation from neutral or basic impurities. The key steps are neutralization/acidification, precipitation, filtration, and purification by recrystallization.

Q2: What are the expected yield and purity for this synthesis?

The yield and purity of this compound can vary significantly based on the specific synthetic route and reaction conditions. However, yields for nitrile hydrolysis reactions are often high.

ParameterTypical RangeNotes
Yield 80-95%Highly dependent on the completeness of the hydrolysis and isolation steps.
Purity >95% (after recrystallization)Purity can be assessed by techniques such as HPLC, NMR spectroscopy, and melting point determination.[1]

Q3: What is the primary intermediate that might be present as an impurity if the reaction is incomplete?

Under basic hydrolysis conditions, if the reaction is not driven to completion with sufficient heat or reaction time, the corresponding amide, 4-(2-amino-2-oxoethyl)benzoic acid, can be a significant impurity.[2][3] Under acidic conditions, the reaction typically proceeds to the carboxylic acid.[3][4]

Troubleshooting Guide

Problem 1: Low or No Precipitate Formation Upon Acidification

  • Question: I've completed the hydrolysis of my nitrile precursor and am attempting to precipitate the this compound by adding acid, but I am seeing little to no solid forming. What could be the issue?

  • Possible Causes & Solutions:

    • Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. The pKa of this compound is approximately 4.04.[5] To ensure complete precipitation, the pH should be lowered to at least 2-3.

      • Action: Monitor the pH of the solution with pH paper or a pH meter while adding a strong acid (e.g., concentrated HCl or H₂SO₄). Continue adding acid until the pH is well within the acidic range.

    • Product is Too Soluble: The product may be more soluble in the reaction mixture than anticipated, especially if a co-solvent is present or the volume of water is large.

      • Action: Try cooling the solution in an ice bath to decrease the solubility of the product. If precipitation is still minimal, you may need to concentrate the solution by removing some of the solvent under reduced pressure before cooling.

    • Incomplete Hydrolysis: The nitrile hydrolysis may not have gone to completion, resulting in a low concentration of the desired carboxylic acid.

      • Action: Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is incomplete, you may need to extend the reaction time or increase the temperature.

Problem 2: Oily Product or Gooey Precipitate Formation

  • Question: Upon acidification, instead of a crystalline solid, I am getting an oily or sticky precipitate. How can I isolate my product as a solid?

  • Possible Causes & Solutions:

    • Presence of Impurities: The presence of unreacted starting material, the intermediate amide, or other side products can lower the melting point of the crude product, causing it to "oil out."

      • Action: Try to "scratch" the inside of the flask with a glass rod at the surface of the solution to induce crystallization. If this fails, you can attempt to extract the oily product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then evaporate the solvent. The resulting crude solid can then be purified by recrystallization.

    • Precipitation from a Hot Solution: If the solution is too warm during acidification, the product may precipitate above its melting point.

      • Action: Ensure the reaction mixture is cooled to room temperature or in an ice bath before and during acidification.

Problem 3: The Final Product is Off-White or Colored

  • Question: My isolated this compound is not a pure white solid. How can I decolorize it?

  • Possible Causes & Solutions:

    • Formation of Colored Byproducts: The reaction conditions may have led to the formation of minor, colored impurities.

      • Action: The most effective way to remove colored impurities is through recrystallization. Dissolving the crude product in a minimal amount of a suitable hot solvent and then allowing it to cool slowly will often yield pure, colorless crystals.[6][7][8] For highly colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[8]

Problem 4: Difficulty with Recrystallization

  • Question: I am having trouble recrystallizing my this compound. Either nothing crystallizes out, or the recovery is very low.

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving the product even at low temperatures, or not good enough at dissolving it when hot.

      • Action: For benzoic acid derivatives, water or a mixture of ethanol and water are often good solvent systems for recrystallization.[6][9] You may need to perform small-scale solvent screening to find the optimal solvent or solvent pair. A good recrystallization solvent should dissolve the compound when hot but not when cold.[10]

    • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will lead to low recovery upon cooling.

      • Action: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10] If you've added too much, you can evaporate some of the solvent to concentrate the solution.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

      • Action: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[8]

Experimental Protocols

Protocol 1: Work-up from an Alkaline Hydrolysis Reaction

  • Cooling: After the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was performed at a high temperature, an ice bath can be used to expedite cooling.

  • Acidification: Slowly add a concentrated strong acid (e.g., 6M HCl or concentrated H₂SO₄) to the stirred reaction mixture. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH of the solution is approximately 2-3.[4] A white precipitate of this compound should form.

  • Precipitation and Isolation: Cool the acidified mixture in an ice bath for at least 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product. This can be done by leaving it under vacuum on the filter, in a desiccator, or in a drying oven at a moderate temperature.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. Water or an ethanol/water mixture is a good starting point for benzoic acid derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If using a solvent mixture, dissolve the solid in the more soluble solvent first, then add the less soluble solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Visualizations

Workup_Workflow cluster_hydrolysis Alkaline Hydrolysis cluster_workup Work-up Procedure cluster_purification Purification reaction_mixture Reaction Mixture (contains Sodium 4-(cyanomethyl)benzoate) acidification Acidification (e.g., with HCl to pH 2-3) reaction_mixture->acidification 1. Neutralize precipitation Precipitation (Cooling in ice bath) acidification->precipitation 2. Induce Precipitation filtration1 Vacuum Filtration precipitation->filtration1 3. Isolate Solid crude_product Crude this compound filtration1->crude_product 4. Collect Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution 5. Prepare for Recrystallization hot_filtration Hot Gravity Filtration (optional: with charcoal) dissolution->hot_filtration 6. Remove Insolubles crystallization Slow Cooling & Crystallization hot_filtration->crystallization 7. Form Crystals filtration2 Vacuum Filtration crystallization->filtration2 8. Isolate Pure Solid pure_product Pure this compound filtration2->pure_product 9. Collect Final Product

Caption: Experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic cluster_precipitation_issues Precipitation Problems cluster_purity_issues Purity Problems start Problem Encountered During Work-up no_precipitate Low or No Precipitate start->no_precipitate oily_product Oily/Gooey Precipitate start->oily_product colored_product Colored Product start->colored_product recrystallization_fail Recrystallization Fails start->recrystallization_fail solution1 solution1 no_precipitate->solution1 Check pH (Is it < 3?) solution2 solution2 oily_product->solution2 Induce Crystallization action3 Recrystallize (with optional charcoal treatment) colored_product->action3 Purify solution4 solution4 recrystallization_fail->solution4 Optimize Conditions action1a Add More Acid solution1->action1a No action1b Cool/Concentrate Solution solution1->action1b Yes action2a action2a solution2->action2a Scratch/Seed action2b action2b solution2->action2b Extract & Re-isolate action4a action4a solution4->action4a Check Solvent action4b action4b solution4->action4b Check Concentration action4c action4c solution4->action4c Control Cooling Rate

Caption: Troubleshooting decision tree for common issues in the work-up of this compound.

References

Technical Support Center: Recrystallization of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-(cyanomethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar protic solvent is generally recommended due to the presence of the carboxylic acid and cyano groups. Water and ethanol are good starting points for solvent screening. A mixed solvent system, such as ethanol-water, can also be effective.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is 196 °C. A sharp melting point range close to this temperature is a good indicator of high purity.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is considered harmful and an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or if inhaled. Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form, the solution may be supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Concentration: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. 1. Solution is not saturated (too much solvent was used). 2. The solution is supersaturated.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
"Oiling out" occurs (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast. 3. The compound is impure.1. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble at all temperatures (if using a mixed solvent system), and allow it to cool more slowly. 2. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. 3. Consider a preliminary purification step if the starting material is highly impure.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are colored. 1. Colored impurities are present in the starting material.1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Do not add charcoal to a boiling solution as it can cause bumping.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved. If necessary, add small portions of hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved compound to remove any insoluble impurities (and charcoal, if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. The final product can be further dried in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Quantitative Data

Due to the limited availability of specific solubility data for this compound in various solvents at different temperatures, a general solubility profile for the structurally similar benzoic acid is provided below for reference. It is strongly recommended to perform solubility tests to determine the optimal solvent for your specific application.

Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.17
100.21
200.29
300.42
400.60
500.85
601.20
701.77
802.75
904.55
1006.80

Data for benzoic acid is provided as a proxy. Actual solubility of this compound will differ.

Process Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization induce_crystallization->cool oil_formed Oil Forms oiling_out->oil_formed Yes oiling_out->filter_wash No reheat_add_solvent Reheat and Add More Solvent oil_formed->reheat_add_solvent reheat_add_solvent->cool low_yield Low Yield? filter_wash->low_yield concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Yes end Pure Crystals low_yield->end No concentrate_mother_liquor->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-(cyanomethyl)benzoic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. We will delve into two primary methods starting from readily available precursors: 4-(bromomethyl)benzoic acid and 4-(chloromethyl)benzoic acid. A third potential route originating from 4-formylbenzoic acid will also be explored. This guide presents detailed experimental protocols, quantitative data for comparison, and a discussion of the advantages and disadvantages of each approach.

Comparison of Synthetic Methods

The synthesis of this compound typically involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The choice of starting material and reaction conditions can significantly impact yield, purity, cost, and environmental footprint.

ParameterMethod 1: From 4-(Bromomethyl)benzoic acidMethod 2: From 4-(Chloromethyl)benzoic acidMethod 3: From 4-Formylbenzoic acid (Proposed)
Starting Material 4-(Bromomethyl)benzoic acid4-(Chloromethyl)benzoic acid4-Formylbenzoic acid
Key Reaction Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)Strecker Synthesis
Typical Reagents Sodium Cyanide, Dimethyl Sulfoxide (DMSO)Sodium Cyanide, Dimethylformamide (DMF)Ammonium Chloride, Sodium Cyanide, then acid hydrolysis
Reported Yield ~87%Data not readily available, expected to be lower than bromo-derivativeData not available for this specific substrate
Reaction Time ~2 hoursLikely longer than bromo-derivative due to lower reactivityMulti-step, likely longer overall
Purity Generally high after workupMay require more rigorous purificationPotential for side products from the aldehyde
Precursor Synthesis From 4-methylbenzoic acid via radical bromination (e.g., with NBS)From 4-methylbenzoic acid via radical chlorination (e.g., with Cl2/UV)Oxidation of p-xylene or other methods
Safety Considerations Use of highly toxic cyanide salts. Brominating agents can be corrosive and lachrymatory.Use of highly toxic cyanide salts. Chlorinating agents are toxic.Use of highly toxic cyanide salts.
Cost-Effectiveness 4-(Bromomethyl)benzoic acid is generally more expensive than the chloro-derivative.4-(Chloromethyl)benzoic acid is typically more cost-effective.4-Formylbenzoic acid is a commodity chemical, but the multi-step process may increase overall cost.

Experimental Protocols

Method 1: Synthesis from 4-(Bromomethyl)benzoic acid

This two-step process begins with the synthesis of the brominated precursor followed by the cyanation reaction.

Step 1: Synthesis of 4-(Bromomethyl)benzoic acid

  • Reaction: Free radical bromination of 4-methylbenzoic acid.

  • Reagents: 4-methylbenzoic acid, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Chlorobenzene (solvent).

  • Procedure: 4-methylbenzoic acid and NBS are dissolved in chlorobenzene. A catalytic amount of benzoyl peroxide is added, and the mixture is refluxed for 1 hour. After cooling, the product is isolated by filtration, washed to remove byproducts, and can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction: Nucleophilic substitution of the benzylic bromide with cyanide.

  • Reagents: 4-(bromomethyl)benzoic acid, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).

  • Procedure: 4-(bromomethyl)benzoic acid is dissolved in DMSO. A solution of sodium cyanide in DMSO is added, and the mixture is heated to 90°C for 2 hours. The reaction mixture is then poured into ice water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the final product. A reported yield for a similar benzylic bromide cyanation is approximately 87%.

Method 2: Synthesis from 4-(Chloromethyl)benzoic acid

This method follows a similar pathway to the bromo-derivative, with the synthesis of the chlorinated precursor followed by cyanation.

Step 1: Synthesis of 4-(Chloromethyl)benzoic acid

  • Reaction: Free radical chlorination of 4-methylbenzoic acid.

  • Reagents: 4-methylbenzoic acid, Chlorine gas (Cl2), UV light (initiator), Chlorobenzene (solvent).

  • Procedure: 4-methylbenzoic acid is dissolved in chlorobenzene and chlorinated at elevated temperatures under UV irradiation. The reaction is monitored until the desired amount of hydrochloric acid is formed. The product is then isolated by cooling the reaction mixture and filtering the precipitate.

Step 2: Synthesis of this compound

  • Reaction: Nucleophilic substitution of the benzylic chloride with cyanide.

  • Reagents: 4-(chloromethyl)benzoic acid, Sodium cyanide (NaCN), a polar aprotic solvent like Dimethylformamide (DMF).

Method 3: Proposed Synthesis from 4-Formylbenzoic acid

This hypothetical route utilizes the Strecker synthesis, a well-established method for producing α-amino nitriles from aldehydes.

  • Reaction: A multi-step process involving imine formation, cyanation, and subsequent deamination/hydrolysis.

  • Reagents: 4-formylbenzoic acid, Ammonium chloride (NH4Cl), Sodium cyanide (NaCN), followed by acidic workup.

  • Proposed Procedure: 4-formylbenzoic acid would first be reacted with ammonium chloride to form an iminium ion in situ. Subsequent addition of sodium cyanide would lead to the formation of an α-amino nitrile. The conversion of this intermediate to the desired this compound would require further chemical transformation to remove the amino group, which could be complex and may not be high-yielding. While plausible, this route's feasibility and efficiency for this specific substrate require experimental validation.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following workflow diagram is provided.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediates Key Intermediates cluster_product Final Product p_toluic 4-Methylbenzoic Acid bromo 4-(Bromomethyl)benzoic Acid p_toluic->bromo Radical Bromination (NBS, BPO) chloro 4-(Chloromethyl)benzoic Acid p_toluic->chloro Radical Chlorination (Cl2, UV) p_formyl_syn Oxidation of p-Xylene formyl 4-Formylbenzoic Acid p_formyl_syn->formyl product This compound bromo->product Cyanation (NaCN, DMSO) chloro->product Cyanation (NaCN, DMF) formyl->product Strecker Synthesis (Proposed)

Caption: Comparative workflow of the main synthetic routes to this compound.

Potential Biological Relevance: Inhibition of Matrix Metalloproteinases

While the direct biological targets of this compound are not extensively documented, its structural motifs are present in various enzyme inhibitors. One area of significant interest is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.

The general structure of many MMP inhibitors includes a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, a backbone that mimics the peptide substrate, and side chains that interact with specific pockets (S1', S2', etc.) of the enzyme to confer selectivity. The benzoic acid moiety of this compound could potentially interact with the S1' pocket of certain MMPs, while the cyanomethyl group could be further functionalized to act as a zinc-binding group or to interact with other pockets.

The diagram below illustrates a simplified signaling pathway involving MMPs and highlights the potential point of intervention for inhibitors derived from this compound.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_mmp MMP Regulation and Action GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase GF->RTK ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Integrins Integrins ECM->Integrins Cell Adhesion Ras Ras RTK->Ras Integrins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Pro_MMP Pro-MMP ERK->Pro_MMP Upregulation Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation Inhibitor This compound -derived Inhibitor Inhibitor->Active_MMP Inhibition

Caption: Simplified signaling pathway showing the role of MMPs and potential inhibition.

Conclusion

The synthesis of this compound is most practically achieved via the cyanation of 4-(bromomethyl)benzoic acid, offering a good balance of reactivity and yield. While the use of the more economical 4-(chloromethyl)benzoic acid is an attractive alternative, further optimization is likely required to achieve comparable efficiency. The proposed route from 4-formylbenzoic acid remains speculative and warrants experimental investigation. The structural similarity of this compound to known enzyme inhibitors, particularly those targeting MMPs, suggests its potential as a valuable scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers to select and optimize the most suitable synthetic strategy for their specific needs.

A Comparative FT-IR Analysis of 4-(Cyanomethyl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 4-(Cyanomethyl)benzoic acid against common structural analogues, supported by experimental data and protocols.

This guide provides a detailed characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful analytical technique for identifying functional groups within a molecule. To offer a comprehensive understanding of its spectral features, we present a comparative analysis with two related compounds: benzoic acid and phenylacetic acid. This comparison highlights the unique spectral signatures arising from the combination of a carboxylic acid, a cyanomethyl group, and a para-substituted aromatic ring.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific chemical bonds. By comparing the spectrum of this compound with those of benzoic acid and phenylacetic acid, we can definitively assign its key functional groups.

Key Functional Group Vibrations:

  • Carboxylic Acid (–COOH): This group is distinguished by a very broad O–H stretching band, typically observed from 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding.[1][2] Additionally, a strong, sharp carbonyl (C=O) stretching peak appears between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[2] The C–O stretching vibration is also visible in the 1210–1320 cm⁻¹ region.[1][2]

  • Nitrile (–C≡N): The cyano group exhibits a characteristic sharp, medium-intensity absorption band in the region of 2210–2260 cm⁻¹.

  • Aromatic Ring (para-substituted): The presence of the benzene ring is confirmed by C–H stretching vibrations just above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹) and C=C stretching vibrations within the 1400–1600 cm⁻¹ range.[1] Out-of-plane (OOP) C-H bending vibrations for para-substitution are typically strong and appear in the 800-860 cm⁻¹ region.

  • Methylene (–CH₂–): The cyanomethyl group will also show C-H stretching vibrations for the methylene group in the 2850-2960 cm⁻¹ range.

The following table summarizes the expected and observed FT-IR absorption bands for this compound and its selected alternatives.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Benzoic Acid (Observed, cm⁻¹) [1][2]Phenylacetic Acid (Observed, cm⁻¹)
Carboxylic AcidO–H stretch2500–3300 (broad)~2500–3300 (broad)~2500–3300 (broad)
Carboxylic AcidC=O stretch~1680–1700~1680–1700~1700
Carboxylic AcidC–O stretch~1280–1320~1210–1320~1210-1320
Carboxylic AcidO–H bend (out-of-plane)~920~900–960~900-960
NitrileC≡N stretch~2240N/AN/A
AromaticC–H stretch~3030–3080~3030–3080~3030-3080
AromaticC=C stretch~1610, ~1500, ~1420~1600, ~1450~1600, ~1495, ~1450
AlkaneC–H stretch (CH₂)~2920, ~2850N/A~2930

Note: Data for Phenylacetic acid is based on typical values and data from the NIST WebBook.[3]

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid organic compound using the KBr pellet method.[4][5]

Materials:

  • This compound (or other solid sample)

  • Potassium bromide (KBr), FT-IR grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Dry the KBr thoroughly to remove any moisture, which can interfere with the spectrum.

  • Grinding: In the agate mortar, grind approximately 1-2 mg of the solid sample.

  • Mixing: Add about 100-200 mg of the dried KBr to the mortar and mix thoroughly with the ground sample until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder mixture to the pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background scan with an empty sample holder or a blank KBr pellet to account for atmospheric and instrumental noise.[5]

  • Sample Scan: Acquire the FT-IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

An alternative method is the thin solid film technique, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining an FT-IR spectrum of a solid sample.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Start grind Grind Solid Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press place Place Pellet in Spectrometer press->place background Run Background Scan place->background sample Acquire Sample Spectrum background->sample analyze Analyze Spectrum sample->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Logical Relationship of Functional Groups to Spectral Peaks

The structure of this compound dictates its FT-IR spectrum. The following diagram illustrates the direct relationship between the molecule's functional groups and their characteristic absorption regions in the infrared spectrum.

Functional_Groups_to_Peaks cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol C₉H₇NO₂ COOH Carboxylic Acid (-COOH) mol->COOH CN Nitrile (-C≡N) mol->CN Aromatic Aromatic Ring (p-substituted) mol->Aromatic CH2 Methylene (-CH₂-) mol->CH2 peak_cooh ~3300-2500 (broad O-H) ~1700 (strong C=O) COOH->peak_cooh peak_cn ~2240 (sharp C≡N) CN->peak_cn peak_aromatic ~3100-3000 (C-H) ~1600-1400 (C=C) Aromatic->peak_aromatic peak_ch2 ~2960-2850 (C-H) CH2->peak_ch2

Caption: Relationship between functional groups and FT-IR peaks.

This guide provides a foundational understanding of the FT-IR characterization of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, enabling the confident identification and quality control of this and related compounds.

References

Purity Assessment of 4-(Cyanomethyl)benzoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For 4-(Cyanomethyl)benzoic acid, a versatile intermediate in pharmaceutical and materials science, ensuring high purity is paramount for reliable downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. The information presented is supported by established analytical principles and data for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely employed method for the purity analysis of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical RP-HPLC method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC

A validated RP-HPLC method is crucial for obtaining reliable purity data. The following protocol is a representative method for the analysis of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.

  • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the synthesized sample is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using the reference standard to quantify the main component and any known impurities.

Potential Impurities

During the synthesis of this compound, several impurities may be formed, including:

  • Unreacted starting materials: Such as 4-formylbenzoic acid or other precursors.

  • By-products: Resulting from side reactions, for instance, the corresponding amide from the hydrolysis of the nitrile group.

  • Isomers: Positional isomers of the cyanomethyl group on the benzoic acid ring.

The developed HPLC method should be capable of separating the main peak from these potential impurities to ensure accurate purity assessment.

Comparison with Alternative Analytical Methods

While HPLC is the primary technique for purity determination, other methods can offer complementary information or be advantageous in specific situations.

Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and reproducibility. Well-established and versatile.Requires reference standards for accurate quantification of impurities. Can be destructive to the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary quantitative method; does not require a reference standard of the analyte. Provides structural information. Non-destructive.[1][2][3]Lower sensitivity and throughput compared to HPLC. Requires a certified internal standard.[2]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under an electric field.High separation efficiency for charged molecules. Low sample and reagent consumption.[4][5][6]Lower concentration sensitivity compared to HPLC-UV. Reproducibility can be challenging.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like carboxylic acids.[7][8][9][10] Potential for thermal degradation.

Visualizing the Workflow

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Method Comparison Logic

Method_Comparison cluster_primary Primary Method cluster_alternatives Alternative / Orthogonal Methods compound This compound hplc HPLC compound->hplc Routine QC High Throughput qnmr qNMR compound->qnmr Absolute Quantification Structural Confirmation ce Capillary Electrophoresis compound->ce Orthogonal Verification (for charged impurities) gcms GC-MS (with derivatization) compound->gcms Volatile Impurity Profiling (if applicable)

Caption: Decision logic for selecting an analytical method for purity assessment.

Conclusion

For the routine and reliable purity assessment of this compound, a validated reverse-phase HPLC method stands as the most suitable technique. It offers an excellent balance of resolution, sensitivity, and throughput. However, for applications requiring absolute quantification without a specific reference standard or for orthogonal verification of purity, quantitative NMR (qNMR) is a powerful alternative. Capillary electrophoresis and GC-MS can be valuable for specific impurity profiling, particularly for charged or volatile impurities, respectively. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of potential impurities, and regulatory requirements.

References

Navigating the Structure-Activity Landscape of 4-(Cyanomethyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel therapeutics. This guide provides a comparative analysis of 4-(cyanomethyl)benzoic acid derivatives, a scaffold of increasing interest in medicinal chemistry due to its presence in a variety of biologically active compounds.

The this compound core, characterized by a benzoic acid moiety with a cyanomethyl group at the para-position, offers a versatile platform for chemical modification. Variations in substituents on the phenyl ring and modifications of the carboxylic acid and nitrile functionalities have led to the discovery of potent inhibitors for a range of biological targets. This guide synthesizes experimental data to illuminate the SAR of these derivatives, offering insights for the development of future therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the in vitro activities of selected derivatives against various biological targets.

Compound IDTargetR1R2R3R4Activity (IC50/Ki)Reference
1 AromataseHHHH>1000 nM[1]
2 AromataseFHHH12 nM[1]
3 AromataseClHHH2.3 nM[1]
4 AromataseHFFH1.3 nM[1]
5 Protein Kinase CK2αHHHH0.014-0.017 µM[2]
6 Protein Kinase CK2αHO-CH2-(2-Cl-Ph)HH0.014-0.016 µM[2]
7 Slingshot Phosphatase (D3)----~4 µM (Ki)[3]
8 Cannabinoid Receptor 1 (CB1)----Sub-nanomolar to single-digit nanomolar[4]

Note: The core structure for aromatase and protein kinase CK2 inhibitors is based on more complex derivatives containing the 4-(cyanomethyl)phenyl group. For Slingshot phosphatase and CB1 antagonists, the specific substitutions on the this compound scaffold leading to the reported activity are detailed in the respective publications.

Key SAR Insights:

  • Aromatase Inhibition: Halogen substitution on the phenyl ring of related structures containing a 4-cyanophenyl group dramatically enhances inhibitory activity against aromatase.[1] Dihalogenation at the meta positions (Compound 4) leads to a significant increase in potency compared to monosubstitution.[1]

  • Protein Kinase CK2 Inhibition: For 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintains potent CK2 inhibitory activities and leads to enhanced antiproliferative effects.[2]

  • Slingshot Phosphatase Inhibition: A rhodanine-scaffold-based para-substituted benzoic acid derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3), was identified as a competitive inhibitor of Slingshot phosphatase with a Ki of approximately 4 μM.[3]

  • CB1 Receptor Antagonism: A library of 4-cyanomethyl-1,5-diphenyl-1H-pyrazole-3-carboxamides demonstrated that a range of modifications in the eastern amide region are tolerated, with several compounds exhibiting sub-nanomolar to single-digit nanomolar potency as CB1 antagonists.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summaries of key experimental protocols used to evaluate the activity of this compound derivatives.

Aromatase Inhibition Assay

The inhibitory activity against aromatase is typically determined using a tritiated water-release assay. The protocol involves the following steps:

  • Enzyme Source: Human placental microsomes or recombinant aromatase expressed in insect cells.

  • Substrate: [1β-³H(N)]-Androst-4-ene-3,17-dione.

  • Incubation: The test compounds are pre-incubated with the enzyme and NADPH at 37°C.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Reaction Termination: The reaction is stopped by the addition of chloroform.

  • Separation: The aqueous phase, containing the released ³H₂O, is separated from the organic phase by centrifugation.

  • Quantification: The radioactivity in the aqueous phase is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the data to a dose-response curve.

Protein Kinase CK2 Inhibition Assay

The inhibitory activity against protein kinase CK2 is commonly measured using a radiometric filter-binding assay.

  • Enzyme: Recombinant human protein kinase CK2 (α and α' subunits).

  • Substrate: A specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

  • Reaction Mixture: The assay is performed in a buffer containing ATP (spiked with [γ-³²P]ATP), MgCl₂, and the test compound.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C.

  • Termination and Separation: The reaction is stopped by spotting the mixture onto phosphocellulose filter paper. The filters are then washed to remove unincorporated [γ-³²P]ATP.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and CC50 (or IC50) values are determined.[5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of this compound derivatives as potential enzyme inhibitors.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Mechanism of Action Studies A This compound Scaffold B Chemical Modification (e.g., Halogenation, Amidation) A->B C Library of Derivatives B->C D Primary Enzyme Assay (e.g., Aromatase, Kinase) C->D E Determination of IC50/Ki D->E F Hit Identification E->F G Cell Proliferation Assay (e.g., MTT) F->G H Target Engagement Assays F->H I Lead Candidate Selection G->I H->I J Kinetic Studies I->J K Molecular Docking I->K L SAR Analysis J->L K->L

Caption: Workflow for the discovery of enzyme inhibitors based on the this compound scaffold.

This guide provides a snapshot of the current understanding of the SAR for this compound derivatives. The versatility of this scaffold, coupled with the significant impact of targeted substitutions, underscores its potential for the development of novel and potent therapeutic agents against a range of diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

A Researcher's Guide to Metal-Organic Framework Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organic linker is a critical step in the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties. The linker, a fundamental building block, dictates the framework's topology, porosity, stability, and ultimately, its functional performance in applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a comparative analysis of common linkers used in the synthesis of the renowned UiO-66 and HKUST-1 frameworks, supported by experimental data and detailed protocols to inform your research and development endeavors.

The tunability of MOFs at the molecular level, achieved by varying the organic linker, presents a powerful strategy for designing materials with specific characteristics.[1] Functionalization of the linker can alter a wide range of MOF properties, including specific surface area, pore size, thermal stability, and electronic properties of the metal nodes.[2] This guide will delve into the comparative performance of different linkers, with a focus on how functional group modifications influence key MOF attributes.

Comparative Performance of Linkers in UiO-66 Analogs

The UiO-66 framework, constructed from zirconium clusters and 1,4-benzenedicarboxylate (BDC) linkers, is known for its exceptional thermal and chemical stability.[1] By introducing different functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1] The following table summarizes key quantitative data for the parent UiO-66 and several of its functionalized derivatives, highlighting the impact of linker choice on surface area and CO₂ adsorption capacity.

MOF Linker Functional Group BET Surface Area (m²/g) CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0
UiO-67-F₈Perfluorinated biphenyl-4,4'-dicarboxylate-F1629Lower than non-fluorinated analogue[3]

Table 1: Comparative data for UiO-66 and its functionalized derivatives.

The introduction of functional groups can influence the MOF's properties in several ways. For instance, the presence of bulky functional groups can lead to a decrease in the specific surface area and total pore volume compared to the unsubstituted material.[2] However, functionalization can also introduce new adsorption sites or alter the electronic environment of the framework, enhancing its performance in specific applications.[2][4] For example, the amino-functionalized UiO-66-NH₂ exhibits a higher CO₂ adsorption capacity, which can be attributed to the favorable interactions between the amine groups and CO₂ molecules.[1]

Comparative Performance of Linkers in HKUST-1 Analogs

HKUST-1, or Cu₃(BTC)₂, is a well-studied MOF composed of copper paddlewheel secondary building units and 1,3,5-benzenetricarboxylate (BTC) linkers. Functionalization of the BTC linker can tune the adsorption properties of HKUST-1.[4] The following table provides a comparative overview of how different functional groups on the BTC linker affect the adsorption of various nitrogen-containing compounds.

Functional Group Adsorption Strength for Pyridine (C₅H₅N) Adsorption Strength for Pyrrole (C₄H₅N) Topology
-H (Pristine)StrongModeratetbo
-CH₃StrongerStrongerfmj
-CH₃OStrongerStronger (strongest)fmj
-NH₂WeakerWeakertbo
-NO₂WeakerWeakertbo
-BrWeakerWeakertbo

Table 2: Qualitative comparison of adsorption strengths for functionalized HKUST-1.[4]

In functionalized HKUST-1, the open metal center is often the preferred adsorption site.[4] However, the functional group itself can provide a comparable or even stronger adsorption site, as seen with the methoxy-functionalized linker for pyrrole adsorption due to hydrogen bonding.[4] Interestingly, the topology of the resulting MOF can also be affected by the linker, with methyl and methoxy functionalization leading to an orthorhombic (fmj) topology, while others retain the original cubic (tbo) structure of HKUST-1.[4]

Experimental Protocols

Reproducibility in MOF synthesis and characterization is paramount. The following sections provide detailed methodologies for the key experiments cited in this guide.

General Synthesis of UiO-66 and its Derivatives

The synthesis of UiO-66 materials generally follows established solvothermal procedures.[1]

  • Preparation of the Precursor Solution: A mixture of a zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF).[1][5] The molar ratio of metal to linker is crucial and is generally maintained at 1:1.[1]

  • Solvothermal Synthesis: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1]

  • Purification: After cooling to room temperature, the resulting crystalline product is collected by centrifugation or filtration. The product is then washed multiple times with fresh DMF and a more volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.[6]

  • Activation: To access the porous interior, the synthesized MOF is activated by heating under vacuum to remove the solvent molecules.[1][6] Supercritical CO₂ activation is another effective method to prevent framework collapse during solvent removal.[6]

Characterization Techniques

A suite of characterization techniques is employed to determine the properties of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized materials are compared with the simulated pattern of the parent MOF to ensure the framework topology is retained.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[1] Prior to the measurement, the samples are activated.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate.[7]

  • Gas Adsorption Measurements: The gas adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer at specific temperatures and pressures.[1]

Visualizing the Impact of Linker Selection

The choice of an organic linker is a foundational decision in the design of a MOF, directly influencing its final properties and performance. This relationship can be visualized as a logical workflow.

Linker_Selection_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Characterization cluster_properties Resulting MOF Properties cluster_performance Application Performance Linker Organic Linker Selection Synthesis MOF Synthesis (e.g., Solvothermal) Linker->Synthesis Metal Metal Node Selection Metal->Synthesis Characterization Characterization (PXRD, BET, TGA) Synthesis->Characterization Verification Properties Physicochemical Properties - Surface Area - Pore Size - Stability Characterization->Properties Performance Functional Performance - Gas Adsorption - Catalysis - Drug Delivery Properties->Performance Determines MOF_Synthesis_Workflow start Start: Precursor Selection dissolution Dissolve Metal Salt & Linker in Solvent (e.g., DMF) start->dissolution heating Solvothermal Reaction (Autoclave, e.g., 120°C) dissolution->heating collection Collect Crystals (Centrifugation/Filtration) heating->collection washing Wash with Solvents (e.g., DMF, Ethanol) collection->washing activation Activate MOF (Heating under Vacuum) washing->activation characterization Characterize Properties (PXRD, BET, TGA, etc.) activation->characterization end End: Characterized MOF characterization->end

References

The Performance of 4-(Cyanomethyl)benzoic Acid in MOFs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in materials science and drug development are constantly exploring novel organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) to enhance their performance in various applications. One such linker, 4-(cyanomethyl)benzoic acid, presents intriguing possibilities due to its unique functional group. However, a comprehensive analysis of its performance in comparison to other widely used linkers is currently hampered by a lack of available experimental data.

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The choice of the organic linker is crucial as it dictates the structural properties and, consequently, the functional performance of the resulting MOF, including its surface area, porosity, stability, and catalytic activity. Benzoic acid and its derivatives are a common class of linkers used in MOF synthesis, valued for their ability to form stable frameworks with high thermal and chemical stability.

The introduction of a cyanomethyl (-CH₂CN) group to the benzoic acid backbone, as in this compound, is hypothesized to influence the MOF's properties in several ways. The cyano group could act as a further coordination site, potentially leading to novel network topologies or enhanced stability. Furthermore, the polarity of the cyanomethyl group might affect the MOF's adsorption selectivity for specific molecules, a critical factor in applications such as gas separation and drug delivery.

The Search for Comparative Data

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the availability of performance data for MOFs synthesized using this compound. While numerous studies detail the synthesis and characterization of MOFs using other functionalized benzoic acid linkers, such as aminobenzoic acid, nitrobenzoic acid, and hydroxybenzoic acid, specific experimental results for the cyanomethyl derivative are not readily found.

This absence of data prevents a direct and quantitative comparison of key performance indicators. To construct a meaningful comparison guide for researchers, it would be essential to have access to studies that have:

  • Successfully synthesized MOFs using this compound as a primary or secondary linker.

  • Characterized the resulting MOFs using standard techniques such as X-ray diffraction (XRD) for structural determination, Brunauer-Emmett-Teller (BET) analysis for surface area and porosity measurements, and thermogravimetric analysis (TGA) for assessing thermal stability.

  • Compared these properties to MOFs synthesized with other benchmark linkers (e.g., terephthalic acid, aminoterephthalic acid) under identical or highly similar experimental conditions.

Hypothetical Performance and Experimental Design

In the absence of direct experimental evidence, we can speculate on the potential advantages and disadvantages of using this compound as a linker and outline the necessary experimental protocols to validate these hypotheses.

Potential Advantages:

  • Enhanced Selectivity: The polar cyanomethyl group could enhance the selective adsorption of polar molecules.

  • Modified Pore Environment: The functional group could alter the chemical environment within the MOF pores, potentially leading to improved catalytic activity.

  • Novel Topologies: The additional coordination potential of the cyano group might lead to the formation of new and interesting MOF structures.

Experimental Protocol for Comparative Analysis:

A rigorous comparative study would involve the solvothermal synthesis of a series of MOFs using a chosen metal salt (e.g., zinc nitrate, copper nitrate) and various benzoic acid-based linkers, including this compound and other well-characterized linkers.

A generalized synthesis protocol would be as follows:

  • Dissolution: Dissolve the metal salt and the respective linker in a suitable solvent, such as N,N-dimethylformamide (DMF), in a sealed reaction vessel.

  • Heating: Heat the mixture in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours) to allow for crystal formation.

  • Isolation and Activation: After cooling, the resulting crystalline product would be isolated by filtration, washed with fresh solvent to remove unreacted starting materials, and then activated by heating under vacuum to remove solvent molecules from the pores.

The characterization of the synthesized MOFs would then be carried out to obtain the quantitative data necessary for comparison.

Data Presentation for Future Research

Once experimental data becomes available, it could be summarized in a table similar to the one below to facilitate a clear and objective comparison.

LinkerMOF Structure (if known)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Specific Application Performance (e.g., Gas Uptake, Catalytic Conversion)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Terephthalic Acide.g., MOF-5Known valueKnown valueKnown valueKnown value
Aminoterephthalic Acide.g., IRMOF-3Known valueKnown valueKnown valueKnown value
...other relevant linkers...............

Visualizing Experimental Workflows

To guide future research, a clear visualization of the experimental workflow is essential. The following diagram, generated using Graphviz (DOT language), outlines the logical steps for a comparative study.

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Linker_Selection Select Linkers: - this compound - Control Linkers Reaction_Setup Solvothermal Reaction Setup Linker_Selection->Reaction_Setup Metal_Salt Select Metal Salt Metal_Salt->Reaction_Setup Solvent Select Solvent (e.g., DMF) Solvent->Reaction_Setup Heating Heating (Temperature & Time) Reaction_Setup->Heating Isolation Isolation & Washing Heating->Isolation Activation Activation (Vacuum & Heat) Isolation->Activation XRD XRD (Structure) Activation->XRD BET BET (Surface Area, Porosity) Activation->BET TGA TGA (Thermal Stability) Activation->TGA FTIR FT-IR (Functional Groups) Activation->FTIR Gas_Adsorption Gas Adsorption/Separation Activation->Gas_Adsorption Catalysis Catalytic Activity Activation->Catalysis Drug_Delivery Drug Loading & Release Activation->Drug_Delivery Data_Analysis Comparative Data Analysis XRD->Data_Analysis BET->Data_Analysis TGA->Data_Analysis FTIR->Data_Analysis Gas_Adsorption->Data_Analysis Catalysis->Data_Analysis Drug_Delivery->Data_Analysis

Figure 1: A flowchart illustrating the experimental workflow for a comparative study of MOF linkers.

Conclusion

While this compound holds promise as a functional linker for the development of novel MOFs, the current lack of published experimental data makes a definitive comparison of its performance against other linkers impossible. The scientific community would greatly benefit from research dedicated to the synthesis, characterization, and performance evaluation of MOFs incorporating this intriguing linker. Such studies would not only fill a critical knowledge gap but also potentially unlock new materials with tailored properties for advanced applications in drug development and other scientific fields.

A Comparative Guide to the Stability of 4-(Cyanomethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the chemical, thermal, and metabolic stability of 4-(cyanomethyl)benzoic acid derivatives. Due to the limited availability of direct, comparative stability data in publicly accessible literature, this document outlines the essential experimental protocols and data presentation formats necessary for a rigorous internal evaluation. By following these standardized methods, researchers can generate high-quality, comparable data to guide lead optimization and candidate selection in drug discovery programs.

The this compound scaffold is a valuable building block in medicinal chemistry.[1][2] Its derivatives are explored for various therapeutic applications, making a thorough understanding of their stability profile a critical component of the drug development process.[3][4] Stability testing evaluates the susceptibility of a compound to degradation under various environmental factors, which is essential for determining its shelf life, storage conditions, and potential degradation pathways.[5][6]

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[7][8] These studies expose the compound to conditions more severe than those it would typically encounter to accelerate degradation.[7] A degradation of 5-20% is generally targeted to ensure that analytical methods can effectively detect and quantify the resulting impurities.[7]

Table 1: Example Data Summary for Forced Degradation Studies
DerivativeAcid Hydrolysis (% Degradation)Base Hydrolysis (% Degradation)Oxidative (H₂O₂) (% Degradation)Photolytic (UV/Vis) (% Degradation)
Compound A 12.518.28.55.1
Compound B 8.111.56.23.8
Compound C 15.321.010.17.2
4-(CM)BA (Parent) 9.814.77.94.5
Experimental Protocol: Forced Degradation

This protocol outlines the typical conditions for hydrolytic, oxidative, and photolytic stress testing.

  • Preparation of Stock Solutions : Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent, such as acetonitrile or methanol.[7]

  • Acid Hydrolysis :

    • Mix the stock solution with 0.1 N to 1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a predetermined period (e.g., up to 7 days).[7]

    • Withdraw samples at various time points, neutralize with a suitable base, and dilute for analysis.

  • Base Hydrolysis :

    • Mix the stock solution with 0.1 N to 1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60-80°C).

    • Withdraw samples, neutralize with a suitable acid, and dilute for analysis.

  • Oxidation :

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature and protect it from light.

    • Monitor the reaction for up to 24 hours, taking samples at intervals.

  • Photostability :

    • Expose the stock solution (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7]

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

    • Analyze samples at appropriate time points.

  • Analysis : Analyze all stressed samples and controls using a validated, stability-indicating HPLC method, typically with UV or mass spectrometry detection, to quantify the remaining parent compound and detect degradation products.[9]

Visualization of Degradation Pathways

Parent 4-(Cyanomethyl)benzoic Acid Derivative Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Amide 4-Carbamoylmethyl benzoic acid Hydrolysis->Amide Nitrile hydrolysis Hydroxy Hydroxylated Derivatives Oxidation->Hydroxy Ring/Benzylic oxidation Photoisomers Photoisomers or Rearrangement Products Photolysis->Photoisomers

Conceptual degradation pathways for this compound derivatives.

Thermal Stability Assessment

Thermal analysis techniques like Thermogravimetric Analysis (TGA) are used to measure the change in mass of a sample as a function of temperature.[10][11] This provides critical information on the thermal stability and decomposition profile of the compound.[10]

Table 2: Example Data Summary for Thermal Stability (TGA)
DerivativeOnset Decomposition Temp (°C)Temp at 5% Mass Loss (Td5%) (°C)Residual Mass at 600°C (%)
Compound A 245.1258.315.4
Compound B 260.5272.118.9
Compound C 238.9251.412.1
4-(CM)BA (Parent) 252.0265.516.8
Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation : Place a small, accurately weighed amount of the solid sample (typically 3-10 mg) into a TGA pan (e.g., alumina or platinum).

  • TGA Method :

    • Heat the sample under a controlled inert atmosphere (e.g., nitrogen gas flow at 20-50 mL/min) to prevent oxidative degradation.

    • Use a linear heating ramp, for example, from 25°C to 600°C at a rate of 10°C/min.

  • Data Analysis :

    • Plot the sample mass (%) as a function of temperature (°C).

    • Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperature at which 5% of the initial mass is lost (Td5%), a common metric for comparing thermal stability.

Metabolic Stability Assessment

In vitro metabolic stability assays are essential for predicting the in vivo clearance of a drug candidate.[12] These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using liver microsomes which contain high concentrations of Cytochrome P450 (CYP) enzymes.[13][14] The results are often expressed as the in vitro half-life (T½) and intrinsic clearance (Clint).[15]

Table 3: Example Data Summary for Metabolic Stability (Human Liver Microsomes)
DerivativeIn Vitro T½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Classification
Compound A 4530.8Low Clearance
Compound B > 60< 11.5Low Clearance
Compound C 2263.0Intermediate Clearance
4-(CM)BA (Parent) 5226.6Low Clearance

Classification based on McNaney et al. (20): Low (<15 µL/min/mg), Intermediate (15-45), High (>45).

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagents : Pooled human liver microsomes, NADPH regenerating system (or 1 mM NADPH), 100 mM phosphate buffer (pH 7.4), positive control compounds (e.g., Dextromethorphan, Midazolam), and quenching solution (e.g., ice-cold acetonitrile with an internal standard).[12][13]

  • Incubation :

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[13]

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor.[12]

  • Time Points :

    • Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

    • Terminate the reaction at each time point by adding the quenching solution.[12]

    • Include a negative control incubation without the NADPH cofactor.

  • Sample Processing : Centrifuge the terminated samples to precipitate the proteins.

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.[12]

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (T½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint = (0.693 / T½) / (mg protein/mL).

Visualization of the Stability Assessment Workflow

cluster_chem Chemical Stability cluster_therm Thermal Stability cluster_met Metabolic Stability A Acid/Base Hydrolysis Analysis LC-MS & HPLC Analysis Quantify Degradation & T½ A->Analysis B Oxidation B->Analysis C Photostability C->Analysis D TGA / DSC D->Analysis E Liver Microsome Assay E->Analysis Decision Rank Derivatives (Stable vs. Labile) Analysis->Decision

Integrated workflow for benchmarking the stability of drug candidates.

Conclusion

A systematic and multi-faceted approach to stability assessment is paramount for the successful development of drug candidates derived from the this compound scaffold. By implementing the standardized protocols for chemical, thermal, and metabolic stability outlined in this guide, drug discovery teams can generate robust and directly comparable data. This enables an objective ranking of derivatives, facilitates the identification of stability liabilities, and informs the rational design of next-generation compounds with optimized pharmacokinetic and pharmaceutical properties.

Discovery Target ID & Validation HTS Hit Generation (HTS) Discovery->HTS LeadGen Hit-to-Lead HTS->LeadGen LeadOp Lead Optimization LeadGen->LeadOp Candidate Candidate Selection LeadOp->Candidate Preclinical Preclinical Development Candidate->Preclinical Stability Stability Assessment Stability->LeadOp Informs SAR Stability->Candidate Key criterion

Role of stability assessment in the drug discovery pipeline.

References

Quantitative Analysis of 4-(Cyanomethyl)benzoic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the assay of 4-(cyanomethyl)benzoic acid, a crucial building block in pharmaceutical synthesis.

This document outlines the experimental protocols and presents a comparative analysis of these techniques, supported by performance data, to aid in selecting the most suitable method for specific analytical needs.

Method Comparison

The choice of analytical technique for the assay of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the availability of reference standards. While qNMR is a primary ratio method that offers high accuracy without the need for a specific reference standard of the analyte, HPLC provides high sensitivity for detecting impurities, and titration offers a classic, cost-effective approach.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Acid-Base Titration
Principle Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation based on differential partitioning of the analyte between a stationary and a mobile phase, with UV detection.Neutralization reaction between the acidic analyte and a standardized basic solution.
Primary/Secondary Primary ratio method; can determine purity without a reference standard of the analyte, using a certified internal standard.[1]Secondary method requiring a specific, well-characterized reference standard of the analyte for quantification.Primary method, relying on a standardized titrant.
Selectivity Excellent for structural confirmation and quantification of the main component. Can be limited by signal overlap with impurities.[1]High selectivity for separating the analyte from structurally similar impurities.[1]Low selectivity; any acidic or basic impurity will interfere with the result.
Sensitivity Generally lower than HPLC, but can be enhanced with high-field instruments.[1]High sensitivity, making it suitable for trace impurity analysis.[1]Moderate sensitivity, dependent on the concentration of the analyte and titrant.
Speed Method development is often faster. Analysis time per sample is typically around 10-15 minutes.[1]Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.[1]Relatively fast for a single sample, but can be labor-intensive for multiple samples.
Non-destructive Yes, the sample can be recovered after analysis.[1]No, the sample is consumed during the analysis.No, the sample is consumed during the analysis.
Accuracy High accuracy, with reported deviations of less than 1%.Good accuracy, with reported recoveries typically between 98% and 102%.Good accuracy, but can be affected by endpoint determination.
Precision High precision, with a relative standard deviation (RSD) often below 0.5%.High precision, with RSD values typically less than 2%.Good precision, with RSD values generally below 1%.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using an internal standard.

Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (readability to 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectrum of this compound in DMSO-d₆: The ¹H-NMR spectrum of this compound shows characteristic signals that can be used for quantification. The methylene protons (-CH₂-) typically appear as a singlet, and the aromatic protons appear as two doublets.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30 s for quantitative analysis).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Spectral Width: To cover all signals of interest.

Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet of the methylene protons or the aromatic protons can be used. For maleic acid, the singlet of the olefinic protons is used.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic acid)

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.

Analysis:

  • Inject the standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Acid-Base Titration

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Ethanol (neutralized).

Procedure:

  • Accurately weigh approximately 200 mg of this compound into a flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Perform a blank titration with 50 mL of neutralized ethanol and subtract the blank volume from the sample titration volume.

Calculation: Calculate the purity of this compound using the following formula:

Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)

Where:

  • V_NaOH = Volume of NaOH used in mL (corrected for blank)

  • M_NaOH = Molarity of NaOH solution

  • MW_analyte = Molecular weight of this compound

  • m_sample = mass of the sample in grams

Visualizing the Workflow

To better understand the experimental process for the qNMR assay, the following diagram illustrates the key steps involved.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration purity_calc Calculate Purity integration->purity_calc

Caption: Experimental workflow for the qNMR assay of this compound.

The logical relationship for selecting an appropriate analytical method can be visualized as follows:

Method_Selection start Assay of this compound need_primary Need for a primary method (no specific reference standard)? start->need_primary qnmr qNMR need_primary->qnmr Yes need_high_sensitivity High sensitivity for trace impurities required? need_primary->need_high_sensitivity No hplc HPLC-UV need_high_sensitivity->hplc Yes cost_simplicity Cost-effectiveness and simplicity are key? need_high_sensitivity->cost_simplicity No cost_simplicity->hplc No titration Titration cost_simplicity->titration Yes

Caption: Decision tree for selecting an analytical method for this compound assay.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Cyanomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of 4-(Cyanomethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is the most common approach.

Experimental Protocol:

A typical HPLC method for the analysis of benzoic acid derivatives involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1][2] The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for acidic compounds like this compound. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.[1]

Method Validation Summary:

The performance of an HPLC method is assessed through various validation parameters as per the International Conference on Harmonization (ICH) guidelines.[3]

ParameterTypical Performance
Linearity (r²) > 0.999[1][2]
Accuracy (% Recovery) 98-102%[3]
Precision (% RSD) < 2%[1][3]
Limit of Detection (LOD) Analyte Dependent (e.g., 0.1007 μg/mL for 4-Hydroxy Benzoic Acid)[1]
Limit of Quantification (LOQ) Analyte Dependent (e.g., 0.5033 μg/mL for 4-Hydroxy Benzoic Acid)[1]

Alternative HPLC Approaches:

Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, can offer enhanced selectivity for polar and non-polar compounds.[4] For Mass Spectrometry (MS) compatible methods, volatile mobile phase additives like formic acid or ammonium acetate are used instead of non-volatile buffers like phosphate.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity compared to HPLC with UV detection, making it ideal for trace-level analysis and quantification in complex matrices.

Experimental Protocol:

An LC-MS/MS method for a related compound, 4-(bromomethyl)benzoic acid, utilized a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile.[7][8] Detection was achieved using an electrospray ionization (ESI) source in negative ion mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions, ensuring high selectivity.[7][8]

Method Validation Summary:

LC-MS/MS methods are validated according to ICH and FDA guidelines, demonstrating their suitability for trace-level quantification.[9]

ParameterTypical Performance (for 4-(bromomethyl)benzoic acid)
Linearity (r²) 0.9996[7]
Accuracy (% Recovery) 88-107%[7]
Precision (% RSD) < 15% (for trace analysis)[7]
Limit of Detection (LOD) Capable of detecting down to 0.5 ppm levels[7][8]
Limit of Quantification (LOQ) Capable of quantifying down to 0.5 ppm levels[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.

Experimental Protocol:

A general approach for the analysis of benzoic acid in biological matrices involves extraction from an acidified sample followed by derivatization.[10][11] For instance, trimethylsilyl derivatization can be performed before analysis.[10][11] The separation is achieved on a suitable GC column, and detection is performed by a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

Method Validation Summary:

GC-MS methods are validated to ensure they are reliable and reproducible for their intended purpose.

ParameterTypical Performance (for Benzoic Acid)
Linearity (r²) > 0.999
Accuracy (% Recovery) 98-105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.05 µg/g
Limit of Quantification (LOQ) 0.1 µg/g

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the typical workflows for each technique.

HPLC_Workflow Sample Sample Preparation (Dissolution, Filtration) HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Inject Detection UV Detector HPLC->Detection Elution Data Data Acquisition & Processing Detection->Data Result Quantification Result Data->Result

Caption: A typical workflow for HPLC analysis.

LCMS_Workflow Sample Sample Preparation (Extraction, Dilution) LC LC Separation (C18 Column) Sample->LC Inject Ionization ESI Source (Negative Mode) LC->Ionization Elute MS Tandem Mass Spec (MRM) Ionization->MS Ion Transfer Data Data Analysis MS->Data

Caption: A standard workflow for LC-MS/MS analysis.

GCMS_Workflow Sample Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC Separation Derivatization->GC Inject MS Mass Spectrometry (SIM) GC->MS Elute Result Quantification MS->Result

Caption: General workflow for GC-MS analysis.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control and assays where high sensitivity is not paramount.

  • LC-MS/MS is the method of choice for trace-level quantification, such as in the analysis of impurities or in bioanalytical studies, due to its high sensitivity and selectivity.[7][8]

  • GC-MS offers an alternative for volatile compounds or those that can be readily derivatized. It provides excellent separation efficiency and specificity.[12]

Each method must be properly validated to ensure it is fit for its intended purpose, adhering to regulatory guidelines to guarantee the reliability of the analytical data.[3]

References

Elemental Analysis of 4-(Cyanomethyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise elemental analysis is a cornerstone of compound characterization, ensuring purity and confirming molecular structure. This guide provides a comparative analysis of the elemental composition of 4-(Cyanomethyl)benzoic acid, contrasting theoretical calculations with expected experimental outcomes. As a point of comparison, 4-Aminobenzoic acid (PABA), a structurally related compound, is also considered.

Theoretical vs. Experimental Elemental Composition

The elemental composition of a pure compound can be calculated from its molecular formula. However, experimental analysis, typically performed using a CHNS combustion analyzer, provides real-world data that confirms the compound's purity and identity. Accepted variations between theoretical and experimental values are generally within ±0.4%.

Below is a comparison of the theoretical elemental composition for this compound and 4-Aminobenzoic acid.

CompoundMolecular FormulaElementTheoretical %
This compound C₉H₇NO₂Carbon (C)67.08%
Hydrogen (H)4.38%
Nitrogen (N)8.69%
Oxygen (O)19.85%
4-Aminobenzoic acid (PABA) C₇H₇NO₂Carbon (C)61.31%
Hydrogen (H)5.14%
Nitrogen (N)10.21%
Oxygen (O)23.33%

Note: Experimental data for the elemental analysis of this compound was not available in the searched resources. The comparison is based on theoretical values and the generally accepted tolerance for experimental results.

Experimental Protocol: Combustion Analysis

The determination of the elemental composition of organic compounds like this compound is primarily conducted through combustion analysis using a CHNS/O elemental analyzer.

Principle: A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). The resulting gases are then separated and quantified by a detector, typically a thermal conductivity detector. For oxygen analysis, the sample undergoes pyrolysis, and the resulting oxygen is converted to carbon monoxide (CO) for detection.

General Procedure:

  • Sample Preparation: The sample must be homogenous and thoroughly dried to remove any residual solvents or moisture, which could interfere with the analysis and lead to inaccurate hydrogen and oxygen values.

  • Weighing: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule using a microbalance.

  • Combustion/Pyrolysis: The capsule is introduced into the combustion chamber of the elemental analyzer, which is heated to approximately 900-1000°C.

  • Gas Separation: The gaseous combustion products are carried by a stream of inert gas (usually helium) through a series of columns packed with specific reagents to absorb interfering elements (like halogens) and to separate the CO₂, H₂O, and N₂.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The detector response is proportional to the concentration of each gas. The instrument's software then calculates the percentage of each element in the original sample based on the weight of the sample and the detector's response, which is calibrated using a known standard.

Experimental Workflow

The following diagram illustrates the typical workflow for the elemental analysis of an organic compound using a CHNS analyzer.

Safety Operating Guide

Personal protective equipment for handling 4-(Cyanomethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 4-(Cyanomethyl)benzoic acid, a compound that requires careful management due to its potential hazards.

Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various stages of handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Not generally required if containers are sealedLab coat
Weighing & Transfer Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)NIOSH-approved respirator (e.g., N95) for powdersLab coat or chemical-resistant apron
Experimental Use Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Use in a certified chemical fume hoodLab coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesNIOSH-approved respirator with appropriate cartridgesChemical-resistant suit or coveralls
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Use in a well-ventilated area or fume hoodLab coat

Note: Always inspect gloves for any signs of degradation or puncture before use.[5] All PPE should be compliant with relevant national standards.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Keep the container tightly closed and store in a locked cabinet or area with restricted access.[3][5][8]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Handle the solid carefully to minimize dust generation.

  • Close the container tightly immediately after use.

3. Experimental Use:

  • All procedures involving this compound should be carried out in a certified chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the laboratory area.[1][3][6]

4. Spill and Emergency Procedures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Sweep up the material, taking care not to create dust, and place it in a labeled, sealed container for hazardous waste disposal.[1][7]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated labware and PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

2. Neutralization and Treatment (for specialized facilities):

  • Waste containing cyanide compounds must be handled by trained personnel. A common method for treating cyanide-containing waste is alkaline chlorination, which converts toxic cyanide to the less toxic cyanate.[9] This process should only be carried out by authorized and trained professionals in a controlled environment.

  • Never attempt to neutralize cyanide waste with acid, as this can release highly toxic hydrogen cyanide gas.[9]

3. Final Disposal:

  • Dispose of the hazardous waste container through your institution's EHS-approved waste management vendor.[3][5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Receiving & Storage C->D Proceed with Caution E Weighing & Transfer D->E F Experimental Use E->F G Decontaminate Work Area F->G H Segregate Waste G->H I Properly Store or Dispose of PPE H->I J Label Hazardous Waste I->J K Store Waste Securely J->K L Arrange for Professional Disposal K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.